Product packaging for Metaflumizone(Cat. No.:CAS No. 852403-68-0)

Metaflumizone

Cat. No.: B3430643
CAS No.: 852403-68-0
M. Wt: 506.4 g/mol
InChI Key: MIFOMMKAVSCNKQ-QNKGDIEWSA-N
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Description

an insecticide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16F6N4O2 B3430643 Metaflumizone CAS No. 852403-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFOMMKAVSCNKQ-QNKGDIEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009397
Record name (E)-Metaflumizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009397
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Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139968-49-3, 852403-68-0
Record name Metaflumizone [ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaflumizone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Metaflumizone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl]
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Metaflumizone and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of metaflumizone, a broad-spectrum semicarbazone insecticide. The document details the synthetic pathways for this compound and its key intermediates, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams generated using the DOT language are provided to illustrate the chemical transformations.

Introduction

This compound is a voltage-dependent sodium channel blocker that effectively controls a wide range of insect pests.[1] It exists as a mixture of (E)- and (Z)-isomers due to the restricted rotation around the carbon-nitrogen double bond. The (E)-isomer is the more biologically active form, and commercial formulations typically contain a minimum E/Z ratio of 90:10.[1][2][3] The synthesis of this compound involves the condensation of two key intermediates: 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone and 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of Intermediate 1: Preparation of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide.

  • Synthesis of Intermediate 2: Preparation of 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone.

  • Final Condensation: Reaction of the two intermediates to yield this compound.

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Condensation p-trifluoromethoxyaniline p-trifluoromethoxyaniline intermediate_carbamate Methyl (4-(trifluoromethoxy)phenyl)carbamate p-trifluoromethoxyaniline->intermediate_carbamate Reaction with Methyl Chloroformate methyl_chloroformate Methyl Chloroformate methyl_chloroformate->intermediate_carbamate intermediate_1 4-(trifluoromethoxy)phenylhydrazine- 1-carboxamide intermediate_carbamate->intermediate_1 Reaction with Hydrazine Hydrate hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate_1 This compound This compound (E/Z Mixture) intermediate_1->this compound 3-trifluoromethylbenzoyl_chloride 3-(Trifluoromethyl)benzoyl Chloride intermediate_2 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone 3-trifluoromethylbenzoyl_chloride->intermediate_2 Friedel-Crafts Acylation 4-cyanophenylacetic_acid 4-Cyanophenylacetic Acid 4-cyanophenylacetic_acid->intermediate_2 intermediate_2->this compound Condensation Reaction

Diagram 1: Overall synthesis pathway of this compound.

Synthesis of Intermediates

Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide (Intermediate 1)

This intermediate is synthesized in a two-step process starting from p-trifluoromethoxyaniline.

Step 1: Synthesis of Methyl (4-(trifluoromethoxy)phenyl)carbamate

p-Trifluoromethoxyaniline is reacted with methyl chloroformate in the presence of a base to form the corresponding carbamate.

Step 2: Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide

The carbamate is then reacted with hydrazine hydrate to yield the desired semicarbazide intermediate.

G start p-Trifluoromethoxyaniline step1 Formation of Carbamate start->step1 reagent1 Methyl Chloroformate + Base (e.g., K2CO3) reagent1->step1 intermediate Methyl (4-(trifluoromethoxy)phenyl)carbamate step1->intermediate step2 Formation of Semicarbazide intermediate->step2 reagent2 Hydrazine Hydrate reagent2->step2 product 4-(trifluoromethoxy)phenylhydrazine- 1-carboxamide step2->product

Diagram 2: Synthesis workflow for Intermediate 1.
Synthesis of 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone (Intermediate 2)

This ketone intermediate is synthesized via a Friedel-Crafts acylation reaction.

Experimental Protocol (Representative)

  • To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane), add 3-(trifluoromethyl)benzoyl chloride at a low temperature (e.g., 0 °C).

  • To this mixture, add a solution of 4-cyanophenylacetic acid in the same solvent dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ketone.

Final Condensation: Synthesis of this compound

This compound is synthesized by the condensation of the two key intermediates in the presence of a catalyst.[1][4]

G intermediate1 4-(trifluoromethoxy)phenylhydrazine- 1-carboxamide reaction Condensation Reaction (Acid Catalyst, Heat) intermediate1->reaction intermediate2 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone intermediate2->reaction product This compound (E/Z Mixture) reaction->product

Diagram 3: Final condensation step to form this compound.

Experimental Protocol

A general protocol for the final condensation step is as follows:

  • Charge a reactor with 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone, 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide, a suitable catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid), and a water-insoluble organic solvent (e.g., toluene, xylene).[4]

  • Heat the reaction mixture to a temperature between 80 °C and 140 °C for 1 to 3 hours.[4]

  • During the reaction, continuously remove the water generated, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product.[1][4]

  • After the reaction is complete, cool the mixture to 0-30 °C.[4]

  • The product precipitates out of the solution and is isolated by filtration.

  • Wash the solid product with a cold solvent and dry to obtain this compound as a mixture of E/Z isomers.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates based on patent literature.

Table 1: Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl (4-(trifluoromethoxy)phenyl)carbamate50% Hydrazine Hydrate-902590[5]

Table 2: Synthesis of this compound

Intermediate 1 (g)Intermediate 2 (g)CatalystSolventTemp (°C)Time (h)Yield (%)E/Z RatioReference
23.5223.53Glacial Acetic AcidXylene1402.590.4>95:5[4]
24.7023.532% Sulfuric AcidToluene110293.0>96:4[4]
28.2223.53Conc. HClDichloroethane801.592.3>95:5[4]
5457.8p-Toluenesulfonic AcidMethanol60885-[5]

Isomers of this compound

This compound exists as (E) and (Z) isomers at the C=N double bond. The (E)-isomer is generally more insecticidally active.

G cluster_0 This compound Isomers E_isomer E-isomer caption Diagram 4: E and Z isomers of this compound.

Diagram 4: E and Z isomers of this compound.
Separation of E/Z Isomers

The separation of the E/Z isomers of this compound can be achieved by chromatographic techniques or selective crystallization.

  • Chromatography: High-performance liquid chromatography (HPLC) using a suitable stationary phase (e.g., C18) and mobile phase can be employed for both analytical and preparative separation of the isomers.[2][6] The choice of solvent and pH can significantly influence the separation efficiency.

  • Selective Crystallization: The difference in the physical properties of the E and Z isomers, such as solubility in different solvents, can be exploited for their separation by fractional crystallization. This involves dissolving the isomer mixture in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The less soluble isomer will crystallize out first, allowing for its separation.

Experimental Protocol: Isomer Separation by Preparative HPLC (General Procedure)

  • Dissolve the E/Z isomer mixture of this compound in a suitable solvent.

  • Use a preparative HPLC system equipped with a C18 column.

  • Develop a mobile phase, which could be a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, to achieve baseline separation of the E and Z isomers in an analytical run.

  • Scale up the separation to the preparative column, injecting larger quantities of the mixture.

  • Collect the fractions corresponding to the E and Z isomers separately.

  • Combine the respective fractions and remove the solvent under reduced pressure to obtain the purified isomers.

Conclusion

This technical guide has outlined the synthetic pathways for this compound and its key intermediates. The final condensation reaction provides a mixture of E/Z isomers, with the more active E-isomer being the major component. The provided experimental protocols and quantitative data serve as a valuable resource for researchers involved in the synthesis and development of this compound and related compounds. Further optimization of the synthesis of the ketone intermediate and the development of stereoselective synthetic methods for the preferential formation of the E-isomer could be areas of future research.

References

Toxicological Profile of Metaflumizone in Mammalian Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a semicarbazone insecticide that acts as a sodium channel blocker.[1][2][3] Its primary mode of action in target insects involves blocking voltage-dependent sodium channels, leading to a state of "relaxed" paralysis and subsequent death.[1] Unlike some other insecticides, this compound does not require metabolic activation to exert its toxic effects.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound in various mammalian models, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as assessments of its genotoxicity, carcinogenicity, reproductive and developmental toxicity, neurotoxicity, and immunotoxicity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that this compound is extensively metabolized. The primary metabolic pathways include hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and subsequent conjugation with sulfate, glucuronic acid, glycine, or glutathione.[4] Despite extensive metabolism, the unchanged parent compound is the main component found in tissues.[5]

Acute Toxicity

This compound exhibits very low acute toxicity in mammalian models via oral, dermal, and inhalation routes of exposure.

Experimental Protocol: Acute Oral Toxicity (LD50) - Rat The acute oral toxicity of this compound is typically determined in rats following a limit test design. In this protocol, a single high dose (e.g., 5000 mg/kg body weight) of the test substance is administered orally by gavage to a group of rats. The animals are then observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded at regular intervals, and a gross necropsy is performed at the end of the observation period.

Table 1: Acute Toxicity of this compound

SpeciesRouteEndpointValueReference
RatOralLD50>5000 mg/kg bw[4][5]
RatDermalLD50>5000 mg/kg bw[4]
RatInhalationLC50>5.2 mg/L[5]
RabbitSkin Irritation-Not an irritant[5]
RabbitEye Irritation-Non-to-slightly irritating[5]
Guinea PigSkin Sensitization-Not a sensitizer[5]

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in multiple species have demonstrated that this compound has a relatively low potential for toxicity following subchronic and chronic exposure. The primary effects observed at higher doses are related to decreased food consumption and reduced body weight gain.[5][6][7] Hematotoxicity has been identified as a key effect in longer-term studies.[8]

Experimental Protocol: 90-Day Oral Toxicity - Rat In a typical 90-day subchronic oral toxicity study, rats are administered this compound daily, either in the diet or by gavage, at three or more dose levels, along with a control group. Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive set of tissues. The goal is to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: Subchronic and Chronic Oral Toxicity of this compound

SpeciesDurationNOAELLOAELKey Effects at LOAELReference
Mouse28-day8.2 mg/kg bw/day200 ppm (approx. 40 mg/kg bw/day)Decreased food consumption and body weight gain.[5]
Rat28-day & 3-month2.2 mg/kg bw/day4.3 mg/kg bw/dayDecreased food consumption and body weight gain.[5]
Dog1-year12 mg/kg bw/day30 mg/kg bw/dayClinical signs of poor health, decreased food consumption, reduced body weight gain, and changes in hematological parameters.[5][6][7]
Rat2-year30 mg/kg bw/day60 mg/kg bw/dayIncreased incidence of centrilobular hepatocellular hypertrophy and basophilic alteration in males.[5]
Mouse18-month250 mg/kg bw/day1000 mg/kg bw/dayDecreased body weight gain and increased brown pigment in the spleen.[5]

Genotoxicity and Carcinogenicity

This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. The weight of evidence indicates that this compound is not genotoxic.[5][6][7] Long-term carcinogenicity studies in rats and mice have shown no evidence of oncogenic potential.[5][6][7]

Experimental Protocol: In Vivo Micronucleus Assay - Mouse The in vivo micronucleus assay is used to assess the potential of a substance to induce chromosomal damage. Mice are treated with this compound, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at specified time points after treatment, and erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Table 3: Genotoxicity of this compound

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliWith and withoutNegative[5]
Chromosomal AberrationIn vitroWithoutPositive[5]
Unscheduled DNA SynthesisIn vivo (Rat)N/ANegative[5]
Micronucleus FormationIn vivo (Mouse)N/ANegative[5]

Table 4: Carcinogenicity of this compound

SpeciesDurationDoses TestedFindingsReference
Rat2-yearUp to 300 mg/kg bw/day (males), 200 mg/kg bw/day (females)No evidence of carcinogenicity.[5]
Mouse18-monthUp to 1000 mg/kg bw/dayNo evidence of carcinogenicity.[5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies in rats and rabbits indicate that this compound is not a reproductive or developmental toxicant at doses that are not maternally toxic. It is not considered to be teratogenic.[6][7]

Experimental Protocol: Two-Generation Reproductive Toxicity - Rat In a two-generation study, male and female rats of the parent (P) generation are administered this compound in their diet for a specified period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are exposed to the test substance from conception through sexual maturity. Selected F1 animals are then mated to produce a second generation (F2). Key endpoints evaluated include reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.

Table 5: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeNOAEL (Maternal Toxicity)NOAEL (Developmental/Reproductive Toxicity)Key FindingsReference
RatTwo-Generation Reproduction20 mg/kg bw/day50 mg/kg bw/day (fertility)Reduced fertility and high pup mortality at parentally toxic doses.[5]
RatDevelopmental40 mg/kg bw/day120 mg/kg bw/day (highest dose tested)No developmental effects at maternally non-toxic doses.[5]
RabbitDevelopmental100 mg/kg bw/day100 mg/kg bw/dayDecreased fetal weights and incomplete ossification at maternally toxic doses.[5]

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats have not revealed any evidence of neurotoxic effects of this compound.[6][7] While clinical signs of neurotoxicity have been observed in some studies, they were generally associated with overall poor health at high doses and were not accompanied by neuropathological changes.[8]

Experimental Protocol: Acute Neurotoxicity Study - Rat In an acute neurotoxicity study, rats are administered a single dose of this compound and are observed for a range of functional and behavioral effects. This typically includes a functional observational battery (FOB) to assess autonomic function, neuromuscular function, and sensory-motor responses, as well as automated measurements of motor activity. A neurohistopathological examination of central and peripheral nervous system tissues is also conducted.

Table 6: Neurotoxicity of this compound

| Species | Study Type | NOAEL (Systemic Toxicity) | NOAEL (Neurotoxicity) | Key Findings | Reference | |---|---|---|---|---| | Rat | Acute | - | 2000 mg/kg bw (highest dose tested) | No signs of systemic toxicity or neurotoxicity. |[5] | | Rat | Subchronic (90-day) | 36 mg/kg bw/day | 300 mg/kg bw/day (males), 150 mg/kg bw/day (females) (highest doses tested) | No evidence of neurotoxicity. Systemic toxicity at higher doses. |[5] |

Immunotoxicity

Studies on the immunotoxic potential of this compound have been conducted. While some effects on immune system organs were noted in general toxicity studies, a specific immunotoxicity study in rats did not show any functional deficits at the highest dose tested.[4][8]

Experimental Protocol: Immunotoxicity Study (T-cell Dependent Antibody Response - TDAR) - Rat The TDAR assay is a functional immunotoxicity test that evaluates the ability of the immune system to mount an antibody response to a T-cell dependent antigen, such as sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH). Rats are treated with this compound for a specified period and then immunized with the antigen. The antibody response (e.g., IgM and IgG titers) is measured at the peak of the primary response.

Table 7: Immunotoxicity of this compound

| Species | Study Type | NOAEL (Systemic Toxicity) | NOAEL (Immunotoxicity) | Key Findings | Reference | |---|---|---|---|---| | Rat | 28-day Gavage | 40 mg/kg bw/day | 75 mg/kg bw/day (highest dose tested) | No treatment-related effects on immunotoxicity parameters. |[4] |

Signaling Pathways and Experimental Workflows

Mechanism of Action

The primary mechanism of action of this compound in insects is the blockage of voltage-gated sodium channels in the nervous system.[1] This leads to an inhibition of nerve impulses, resulting in paralysis and death. While this is the intended mode of action in pests, the toxicological studies in mammals have not identified a clear mode of action for the observed toxicities at high doses, which appear to be secondary to general systemic toxicity rather than a direct effect on sodium channels.[5][8]

Metaflumizone_MoA This compound This compound SodiumChannel Voltage-Gated Sodium Channel This compound->SodiumChannel Binds to and blocks NerveImpulse Nerve Impulse Transmission SodiumChannel->NerveImpulse Inhibits Paralysis Paralysis NerveImpulse->Paralysis Leads to Toxicity_Study_Workflow cluster_0 Pre-Study Phase cluster_1 In-Life Phase (90 Days) cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting Dose Range Finding Dose Range Finding Protocol Design Protocol Design Dose Range Finding->Protocol Design Animal Acclimatization Animal Acclimatization Protocol Design->Animal Acclimatization Daily Dosing Daily Dosing Animal Acclimatization->Daily Dosing Clinical Observations Clinical Observations Daily Dosing->Clinical Observations Body Weight & Food Consumption Body Weight & Food Consumption Daily Dosing->Body Weight & Food Consumption Interim Blood/Urine Collection Interim Blood/Urine Collection Daily Dosing->Interim Blood/Urine Collection Terminal Blood/Urine Collection Terminal Blood/Urine Collection Interim Blood/Urine Collection->Terminal Blood/Urine Collection Necropsy & Organ Weights Necropsy & Organ Weights Terminal Blood/Urine Collection->Necropsy & Organ Weights Histopathology Histopathology Necropsy & Organ Weights->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis NOAEL/LOAEL Determination NOAEL/LOAEL Determination Statistical Analysis->NOAEL/LOAEL Determination Final Report Final Report NOAEL/LOAEL Determination->Final Report

References

The Environmental Fate and Soil Degradation of Metaflumizone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a broad-spectrum insecticide belonging to the semicarbazone class. It functions by blocking voltage-dependent sodium channels in the nervous systems of insects, leading to paralysis and death.[1][2] Commercial formulations of this compound typically contain a mixture of E and Z isomers, with the E-isomer being the more biologically active form.[2][3] Given its application in agriculture and veterinary medicine, a thorough understanding of its environmental fate, particularly its degradation in soil, is crucial for assessing its ecological risk. This guide provides an in-depth technical overview of the environmental persistence and degradation pathways of this compound, with a focus on soil environments.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by low aqueous solubility and low volatility, which suggests a limited potential for leaching into groundwater.[2][3] Its high potential for bioaccumulation is a noteworthy characteristic.[3] A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₄H₁₆F₆N₄O₂[2][4]
Molecular Weight 506.4 g/mol [4]
Aqueous Solubility Low, < 0.1 mg/mL[3][5]
Vapor Pressure Non-volatile[3]
Log Kow High potential for bioaccumulation[3]
Isomer Ratio E:Z ratio of approximately 90:10 in commercial products[2][3][6]

Soil Degradation

This compound is considered persistent in soil.[2][3] Its degradation in the soil environment is influenced by a combination of biotic and abiotic factors, including microbial activity, moisture, temperature, light, and soil type.

Aerobic and Anaerobic Degradation

Studies have shown that this compound degrades in soil under both aerobic and anaerobic conditions, with degradation being faster under anaerobic conditions.[7] In one study, the half-life (DT₅₀) under aerobic conditions was reported to be between 186 and 209 days, while another study reported a typical DT₅₀ of 141 days.[1][3] Under anaerobic conditions, the half-life was found to be significantly shorter, at 33.4 days.[7] The major degradation products under aerobic conditions are carbon dioxide and non-extractable residues.[1]

Influence of Environmental Factors

The rate of this compound degradation in soil is significantly impacted by various environmental factors:

  • Moisture: Degradation is faster in moist soil compared to dry soil. The half-life in dry soil has been reported to be as long as 150.4 days.[7]

  • Light: Photodegradation plays a role in the breakdown of this compound. Degradation is fastest under UV light (DT₅₀ of 27.3 days), followed by Xenon light (DT₅₀ of 43 days), and is slowest in the dark (DT₅₀ of 50.1 days).[7]

  • Temperature: As with most chemical and biological processes, the degradation rate of this compound increases with temperature, with half-lives ranging from 30.1 to 100.3 days across different temperature settings.[7]

  • Soil Type: Soil composition influences degradation rates. For instance, degradation was observed to be faster in Oxisol (pH 5.2, 1.2% organic carbon) compared to Inceptisol (pH 8.15, 0.36% organic carbon).[7]

  • Soil Sterilization: In sterilized soil, only a minimal (5%) dissipation of the initial concentration was observed after 90 days, highlighting the critical role of microbial activity in its degradation.[7]

A summary of this compound's soil degradation half-lives under various conditions is provided in Table 2.

ConditionHalf-life (DT₅₀) in daysSource
Aerobic (Lab, 20°C) 141[3]
Aerobic 186 - 209[1]
Aerobic 50.1[7]
Anaerobic 33.4[7]
Dry Soil 150.4[7]
UV Light 27.3[7]
Xenon Light 43[7]
Dark 50.1[7]
Varying Temperature 30.1 - 100.3[7]
Rice Field Soil 13.7[8]
Cabbage Field Soil 4.0 - 4.8[9]

Degradation Pathways and Metabolites

The degradation of this compound in soil proceeds through the cleavage of the molecule, resulting in several metabolites. The primary degradation products identified in soil are 4-cyanobenzoic acid and 4-trifluoromethoxy aniline.[7] In plant metabolism, which can have implications for soil residues from plant litter, the major degradation product is M320I04.[1] Other identified metabolites in various environmental compartments include M320I06, M320I08, M320I09, and the cyclic derivative M320I23.[1] Ultimately, these intermediates are further degraded to CO₂ and non-extractable residues.[1]

Metaflumizone_Degradation_Pathway cluster_degradation Degradation Processes parent This compound (E/Z Isomers) M320I04 M320I04 parent->M320I04 Hydrolysis/ Metabolism M320I06 M320I06 parent->M320I06 Photolysis M320I08 M320I08 parent->M320I08 Hydrolysis cyanobenzoic_acid 4-Cyanobenzoic Acid parent->cyanobenzoic_acid Soil Metabolism trifluoromethoxy_aniline 4-Trifluoromethoxy Aniline parent->trifluoromethoxy_aniline Soil Metabolism M320I23 M320I23 M320I04->M320I23 Ring Closure NER Non-Extractable Residues M320I04->NER M320I06->NER M320I08->NER M320I23->NER CO2 CO2 cyanobenzoic_acid->CO2 Mineralization trifluoromethoxy_aniline->CO2 Mineralization

Caption: Proposed degradation pathway of this compound in soil.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to move into water bodies. This is largely influenced by its adsorption to soil particles. The soil adsorption coefficient (Kd) for this compound has been reported to be 529 mL g⁻¹, indicating strong adsorption to soil and consequently low mobility.[3] This is consistent with its low aqueous solubility and supports the assessment of a low potential for leaching to groundwater.[2][3]

ParameterValueInterpretationSource
Linear Kd (mL g⁻¹) 529Low mobility[3]

Ecotoxicological Effects

This compound exhibits low to moderate toxicity to most birds, aquatic species, honeybees, and earthworms.[2][3] However, a risk has been identified for birds and mammals due to potential biomagnification in the aquatic food chain. The chronic risk assessment for aquatic invertebrates could not be finalized in one peer review.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments related to the environmental fate of this compound, based on common practices and available information.

Aerobic Soil Metabolism Study (Following OECD 307)

A typical experimental workflow for a soil metabolism study is illustrated in the diagram below.

Soil_Metabolism_Workflow start Start: Select and Characterize Soil preparation Prepare Soil Microcosms (Sieved, Moisture Adjusted) start->preparation application Apply [14C]-Metaflumizone to Soil Samples preparation->application incubation Incubate Samples (Aerobic/Anaerobic, Controlled Temp.) application->incubation sampling Collect Samples at Predetermined Intervals incubation->sampling extraction Solvent Extraction of This compound and Metabolites sampling->extraction analysis Analysis by HPLC-MS/MS and LSC for 14C extraction->analysis data Data Analysis: Calculate DT50 and Identify Metabolites analysis->data end End: Report Findings data->end

Caption: Generalized workflow for a soil metabolism study.

  • Test System: Freshly collected agricultural soil is sieved and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Test Substance: ¹⁴C-labeled this compound (e.g., labeled in the benzonitrile or trifluoromethoxyphenyl ring) is used to facilitate tracking of the parent compound and its degradation products.[1]

  • Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a specified period (e.g., up to 120 days). For aerobic studies, a continuous flow of humidified air is passed through the incubation vessels. For anaerobic studies, the soil is saturated with water and purged with nitrogen.

  • Sampling and Analysis: Duplicate samples are taken at various time intervals. The soil is extracted with organic solvents (e.g., acetonitrile, methanol).[8] The extracts are analyzed by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify this compound and its metabolites.[1][8] Non-extractable residues are quantified by combustion analysis and Liquid Scintillation Counting (LSC). Evolved CO₂ is trapped and quantified by LSC.

Soil Photolysis Study (Following OECD Draft Guideline)
  • Test System: Thin layers of characterized soil are placed in quartz cells.

  • Test Substance: ¹⁴C-labeled this compound is applied uniformly to the soil surface.

  • Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a Xenon lamp) with controlled temperature and humidity. Dark control samples are incubated under the same conditions but shielded from light.

  • Sampling and Analysis: Samples are collected at different time points and analyzed as described for the soil metabolism study to determine the rate of photodegradation and identify photoproducts.

Hydrolysis Study (Following OECD 111)
  • Test System: Sterile aqueous buffer solutions at different pH values (e.g., 4, 5, 7, and 9) are used.

  • Test Substance: ¹⁴C-labeled this compound is added to the buffer solutions.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: Aliquots are taken at various intervals and analyzed by HPLC to determine the concentration of the parent compound and any hydrolysis products.

Analytical Methodology

The determination of this compound and its metabolites in soil samples typically involves the following steps:

  • Extraction: Soil samples are extracted with a suitable solvent, often acetonitrile or methanol, sometimes followed by a mixture with water.[8][10][11]

  • Clean-up: A clean-up step, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or liquid-liquid partition, may be employed to remove interfering matrix components.[1][8]

  • Determination: The final determination is performed by HPLC-MS/MS.[1][8][10][11] This technique provides high sensitivity and selectivity, allowing for the quantification of residues at low levels (e.g., a limit of quantitation of 0.01 mg/kg).[10][11]

Conclusion

This compound is a persistent insecticide in soil environments. Its degradation is primarily driven by microbial activity and is influenced by factors such as soil moisture, temperature, and light exposure. The primary degradation pathways involve the cleavage of the molecule to form metabolites such as 4-cyanobenzoic acid and 4-trifluoromethoxy aniline, which are further mineralized to carbon dioxide. Due to its strong adsorption to soil particles, this compound has a low mobility and is unlikely to leach into groundwater. While it exhibits low to moderate toxicity to many non-target organisms, its potential for bioaccumulation warrants consideration in comprehensive environmental risk assessments. Standardized experimental protocols are crucial for generating reliable data on the environmental fate of this compound to inform regulatory decisions and ensure its safe use.

References

Biochemical Profile of Metaflumizone in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical aspects of Metaflumizone absorption, distribution, metabolism, and excretion (ADME) in rats. The information is compiled from pivotal studies and presented to support research and development activities in the fields of toxicology, pharmacology, and drug metabolism.

Absorption

This compound demonstrates dose-dependent and formulation-dependent absorption in rats following oral administration. Studies utilizing radiolabeled this compound ([¹⁴C]benzonitrile-ring (B)-labeled or [¹⁴C]trifluoromethoxyphenyl-ring (T)-labeled) have provided key quantitative insights into its absorption characteristics.

Oral absorption is relatively low and decreases with increasing doses. After a single oral gavage administration, up to 17% of a 6 mg/kg body weight (bw) dose is absorbed, whereas at higher doses of 30 mg/kg bw and 1000 mg/kg bw, the absorption is reduced to up to 7%.[1] The formulation can significantly influence absorption, with administration in Cremophor, an emulsifying agent, at 6 mg/kg bw leading to a higher absorption of 33%.[1] Dietary administration at a lower dose of 0.76 mg/kg bw resulted in 23% absorption.[1]

Maximum plasma concentrations (Cmax) are typically reached between 10 and 48 hours post-dosing, indicating a relatively slow absorption rate.[1] An increase in the administered dose by a factor of 33 resulted in an approximately 10-fold increase in the area under the plasma concentration-time curve (AUC), which correlates with the lower absorption efficiency at higher doses.[1]

Table 1: Oral Absorption of this compound in Rats

DoseAdministration RouteVehicleAbsorption (% of Administered Dose)
0.76 mg/kg bwDietary-23%[1]
6 mg/kg bwGavageAqueousup to 17%[1]
6 mg/kg bwGavageCremophor33%[1]
30 mg/kg bwGavageAqueousup to 7%[1]
1000 mg/kg bwGavageAqueousup to 7%[1]

Distribution

Following absorption, this compound-derived radioactivity is widely distributed throughout the rat body. Tissue residue studies conducted 168 hours after single oral doses of 6 mg/kg bw and 30 mg/kg bw showed that approximately 15% and 2-3% of the administered dose remained in the tissues, respectively.[1]

The highest concentrations of residues are consistently found in fat, liver, kidney, muscle, and blood.[1]

Table 2: Tissue Distribution of this compound-Derived Radioactivity in Rats (168 hours post-dose)

TissueRelative Concentration
FatHigh
LiverHigh
KidneyHigh
MuscleHigh
BloodHigh

Metabolism

This compound undergoes extensive metabolism in rats, with the unchanged parent compound being the major component in tissues and plasma, but absent in urine and bile.[1] The primary metabolic pathways involve:

  • Hydroxylation: Addition of hydroxyl groups to the aniline or benzonitrile ring.

  • Hydrolysis: Cleavage of the central hydrazine carboxamide group, leading to the formation of aniline and phenacylbenzoylnitrile derivatives.

  • Conjugation: The hydroxylated metabolites readily undergo conjugation with glucuronic acid or sulfate. The trifluoromethoxyaniline group can be conjugated with malonic and oxalic acids. Glycine conjugation occurs at the carboxyl group of the cyanobenzoic acid, and glutathione conjugation happens via displacement of a fluorine atom from the trifluoromethyl or trifluoromethoxy groups.[1]

The metabolism of this compound is complex, leading to a variety of metabolites. A diagram of the proposed metabolic pathway is presented below.

Metaflumizone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (Aniline or Benzonitrile Ring) This compound->Hydroxylated_Metabolites Hydroxylation Hydrolyzed_Metabolites Hydrolyzed Metabolites (Aniline and Phenacylbenzoylnitrile derivatives) This compound->Hydrolyzed_Metabolites Hydrolysis Glutathione_Conjugate Glutathione Conjugate This compound->Glutathione_Conjugate Glutathione Conjugation Glucuronide_Sulfate_Conjugates Glucuronide/Sulfate Conjugates Hydroxylated_Metabolites->Glucuronide_Sulfate_Conjugates Conjugation Malonic_Oxalic_Acid_Conjugates Malonic/Oxalic Acid Conjugates Hydrolyzed_Metabolites->Malonic_Oxalic_Acid_Conjugates Conjugation (Trifluoromethoxyaniline) Glycine_Conjugate Glycine Conjugate Hydrolyzed_Metabolites->Glycine_Conjugate Conjugation (Cyanobenzoic acid)

Figure 1: Proposed Metabolic Pathway of this compound in Rats.

Excretion

The primary route of elimination for this compound and its metabolites in rats is via the feces.[1] Fecal excretion mainly consists of the unabsorbed parent compound.[1] Biliary excretion plays a minor role, accounting for less than 5% of the administered dose.[1] Urinary excretion is also a minor pathway, with less than 3% of the administered dose being eliminated via this route.[1]

The elimination half-life of this compound-derived radioactivity is dependent on the position of the radiolabel. For the B-labeled compound, the half-life ranges from 27 to 48 hours, while for the T-labeled compound, it is significantly longer, ranging from 139 to 402 hours.[1] This suggests that metabolites containing the trifluoromethoxyphenyl ring are retained in the body for a longer duration.

Table 3: Excretion of this compound-Derived Radioactivity in Rats

Excretion RoutePercentage of Administered Dose
FecesMajor route (>90%)[2]
Urine< 3%[1]
Bile< 5%[1]

Experimental Protocols

The ADME studies of this compound in rats have generally followed standardized protocols in compliance with Good Laboratory Practice (GLP).

Animal Model and Dosing
  • Species: Rat (Sprague-Dawley strains are commonly used).

  • Radiolabeling: this compound is typically labeled with Carbon-14 at either the benzonitrile ring ([¹⁴C]B-label) or the trifluoromethoxyphenyl ring ([¹⁴C]T-label) to facilitate tracking and quantification.

  • Dose Administration: Oral gavage is the common route of administration, with the compound suspended in a vehicle such as 0.5% aqueous carboxymethylcellulose (CMC).

Sample Collection
  • Excreta: Urine and feces are collected at regular intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours) post-dosing to determine the rate and route of excretion.

  • Bile: In specific studies, bile is collected from bile-duct cannulated rats to quantify biliary excretion.

  • Blood/Plasma: Blood samples are collected at various time points to determine the pharmacokinetic profile.

  • Tissues: At the termination of the study, various tissues are collected to assess the extent of distribution of the radiolabeled compound.

Analytical Methodology
  • Quantification of Radioactivity: Total radioactivity in samples is typically measured by liquid scintillation counting (LSC).

  • Metabolite Profiling and Identification: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the primary analytical technique used for the separation, detection, and structural elucidation of this compound and its metabolites in biological matrices.[1]

ADME_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis cluster_results Data Interpretation Dosing Oral Gavage of [14C]-Metaflumizone to Rats Urine_Feces Urine & Feces Collection Dosing->Urine_Feces Blood Blood Sampling Dosing->Blood Tissues Tissue Harvesting Dosing->Tissues LSC Liquid Scintillation Counting (LSC) (Total Radioactivity) Urine_Feces->LSC HPLC_MS HPLC-MS/MS (Metabolite Profiling & Identification) Urine_Feces->HPLC_MS Blood->LSC Blood->HPLC_MS Tissues->LSC Tissues->HPLC_MS Absorption Absorption Rate & Extent LSC->Absorption Distribution Tissue Distribution LSC->Distribution Excretion Excretion Routes & Rates LSC->Excretion Metabolism Metabolic Pathways HPLC_MS->Metabolism

Figure 2: General Experimental Workflow for this compound ADME Studies in Rats.

References

Understanding the E/Z Isomer Ratio in Metaflumizone Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaflumizone, a broad-spectrum semicarbazone insecticide, exists as a mixture of (E)- and (Z)- geometric isomers. The ratio of these isomers is a critical quality attribute of this compound formulations, as the (E)-isomer is the predominantly active form.[1] This technical guide provides an in-depth overview of the significance of the E/Z isomer ratio in this compound, methods for its determination, and factors influencing its stability in formulated products.

Introduction to this compound and its E/Z Isomerism

This compound is a voltage-dependent sodium channel blocker that induces flaccid paralysis in a wide range of insect pests, including those from the orders Lepidoptera, Coleoptera, Hymenoptera, Isoptera, and Diptera.[2] The molecule possesses a carbon-nitrogen double bond in its hydrazone structure, which gives rise to geometric isomerism, resulting in the (E) and (Z) isomers.

Commercial formulations of this compound are typically manufactured to contain a minimum E/Z ratio of 90:10.[1][2][3] This specification is driven by the fact that the (E)-isomer is significantly more biologically active than the (Z)-isomer.[3] Therefore, accurate and precise monitoring of the E/Z isomer ratio is essential for ensuring the quality, efficacy, and consistency of this compound-based insecticide products.

Biological Activity of E and Z Isomers

The insecticidal activity of this compound is primarily attributed to the (E)-isomer. While both isomers are considered in risk assessments, the (E)-isomer is reported to be approximately 10 times more active than the (Z)-isomer.[3] This significant difference in biological activity underscores the importance of maintaining a high proportion of the (E)-isomer in the final product. A shift in the E/Z ratio towards a higher concentration of the Z-isomer could lead to a reduction in the product's efficacy against target pests.

Table 1: Relative Biological Activity of this compound Isomers

IsomerRelative Insecticidal Activity
(E)-isomerHigh
(Z)-isomerLow (approximately 10-fold less active than the E-isomer)[3]

Analytical Methods for E/Z Isomer Ratio Determination

The separation and quantification of this compound's E and Z isomers are typically achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with either a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common approach for separating the E and Z isomers. The difference in the spatial arrangement of the isomers leads to different interactions with the stationary phase, allowing for their separation.

Table 2: Typical HPLC and HPLC-MS/MS Parameters for this compound Isomer Analysis

ParameterHPLC-UVHPLC-MS/MS
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., phosphoric acid)Acetonitrile and water with a volatile acidic modifier (e.g., formic acid)
Detection UV at a specific wavelength (e.g., 220 nm)Tandem Mass Spectrometry (MS/MS)
Ionization Mode -Electrospray Ionization (ESI), positive or negative mode
Monitored Transitions -Specific precursor and product ion pairs for each isomer
Experimental Protocol: HPLC-MS/MS Method for E/Z Isomer Quantification in Formulations

This section outlines a general, validated method for the determination of the E/Z isomer ratio in this compound formulations.

3.2.1. Materials and Reagents

  • This compound analytical standard (with a certified E/Z ratio)

  • (E)-metaflumizone and (Z)-metaflumizone certified reference materials

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

3.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3.2.3. Chromatographic Conditions

  • Column: C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve baseline separation of the E and Z isomers.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3.2.4. Mass Spectrometric Conditions

  • Ionization Mode: ESI positive

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion (m/z): [M+H]+ for both isomers

  • Product Ions (m/z): At least two specific product ions for each isomer for quantification and confirmation.

3.2.5. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of the this compound analytical standard, (E)-isomer, and (Z)-isomer in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the isomers in the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the this compound formulation.

    • Disperse or dissolve the sample in a known volume of acetonitrile.

    • Use sonication or vigorous shaking to ensure complete extraction.

    • Dilute the extract with acetonitrile to a concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

3.2.6. Data Analysis

  • Integrate the peak areas of the E and Z isomers in the chromatograms of the standards and samples.

  • Construct calibration curves for each isomer by plotting peak area against concentration.

  • Determine the concentration of the E and Z isomers in the samples using the calibration curves.

  • Calculate the E/Z ratio by dividing the concentration of the E-isomer by the concentration of the Z-isomer.

Factors Influencing the E/Z Isomer Ratio in Formulations

The stability of the E/Z isomer ratio in this compound formulations can be influenced by several environmental factors. Understanding these factors is crucial for ensuring product quality throughout its shelf life.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce isomerization of the carbon-nitrogen double bond in this compound, potentially altering the E/Z ratio. Studies on other molecules with similar structures have shown that photoisomerization can lead to a shift in the equilibrium between E and Z isomers. Therefore, it is recommended that this compound formulations be stored in opaque packaging to protect them from light.

pH

The pH of the formulation, especially for aqueous-based formulations like suspension concentrates (SC), can impact the rate of isomerization. While specific data on the effect of pH on this compound isomerization is limited in publicly available literature, studies on other compounds with imine linkages suggest that both acidic and basic conditions can catalyze E/Z isomerization. The rate of isomerization is often pH-dependent.

Temperature

Elevated temperatures can provide the activation energy required for the interconversion of E and Z isomers. Long-term storage at high temperatures may lead to a gradual change in the isomer ratio until a thermodynamic equilibrium is reached. Stability studies conducted at various temperatures are essential to establish appropriate storage conditions for this compound formulations.

Table 3: Summary of Factors Affecting this compound E/Z Isomer Stability

FactorPotential Impact on E/Z RatioMitigation Strategies
Light (UV) Can induce photoisomerization, potentially shifting the E:Z ratio.Store in opaque, light-protective packaging.
pH Both acidic and basic conditions may catalyze isomerization in aqueous formulations.Maintain a stable pH within the formulation through appropriate buffering.
Temperature Elevated temperatures can accelerate the rate of isomerization.Store at recommended temperatures and avoid exposure to extreme heat.

Visualization of Workflows and Relationships

Experimental Workflow for E/Z Isomer Ratio Determination

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing and Calculation start Start weigh_sample Weigh Formulation start->weigh_sample dissolve Dissolve/Extract in Acetonitrile weigh_sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC-MS/MS filter->inject prepare_standards Prepare Calibration Standards prepare_standards->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (SRM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curves integrate->calibrate calculate_conc Calculate Isomer Concentrations calibrate->calculate_conc calculate_ratio Calculate E/Z Ratio calculate_conc->calculate_ratio end End calculate_ratio->end

Caption: Workflow for this compound E/Z Isomer Ratio Analysis.

Logical Relationship of Factors Affecting Formulation Stability

stability_factors cluster_formulation This compound Formulation cluster_factors Environmental Stressors cluster_outcome Potential Outcomes formulation E/Z Isomer Ratio isomerization Isomerization (E <=> Z) light Light Exposure (UV) light->isomerization temperature Elevated Temperature temperature->isomerization ph pH (in aqueous formulations) ph->isomerization ratio_change Altered E/Z Ratio isomerization->ratio_change efficacy_loss Reduced Efficacy ratio_change->efficacy_loss

References

The Discovery and Development of Metaflumizone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Metaflumizone is a broad-spectrum semicarbazone insecticide that represents a significant advancement in pest control technology. Discovered in the early 1990s by Nihon Nohyaku, it was later co-developed for various applications with BASF and Fort Dodge Animal Health.[1] Its unique mode of action, targeting the voltage-gated sodium channels of insects, offers an alternative to other insecticide classes and a tool for resistance management. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, with a focus on its chemical synthesis, mechanism of action, insecticidal efficacy, and toxicological profile. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding of this important insecticide.

Introduction

This compound, with the chemical name (EZ)-2´-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide, emerged from a research program aimed at improving upon the insecticidal properties of pyrazoline compounds.[1] It is a member of the semicarbazone class of insecticides and is distinguished by its novel mode of action, which involves the blockage of voltage-dependent sodium channels in the nervous system of target insects, leading to paralysis.[2] this compound is a mixture of E and Z isomers, with the E-isomer being the more biologically active form; commercial formulations typically contain a minimum E/Z ratio of 90:10.[3][4]

The development of this compound was a collaborative effort. Following its discovery by Nihon Nohyaku, it was co-developed with BASF for agricultural and urban pest control and with Fort Dodge Animal Health for veterinary applications, such as flea and tick treatments for cats and dogs under the brand name ProMeris.[1]

Discovery and Synthesis

The discovery of this compound originated from a synthesis program that began with a pyrazoline insecticide as a lead compound.[1] The research aimed to develop a novel insecticide with a favorable safety profile for mammals.

The synthesis of this compound is achieved through a condensation reaction between two primary intermediates: m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide.[3] This reaction is typically carried out in a water-insoluble organic solvent with a suitable catalyst at temperatures ranging from 80°C to 140°C for 1 to 3 hours.[3] The removal of water generated during the reaction drives the process to completion.[3]

Mode of Action: A Unique Sodium Channel Blocker

This compound's insecticidal activity stems from its ability to block voltage-gated sodium channels in the insect nervous system. This action is distinct from other classes of insecticides that also target sodium channels, such as pyrethroids. This compound selectively binds to the slow-inactivated state of the sodium channels, a mechanism that leads to a "flaccid paralysis" in insects.

The following diagram illustrates the signaling pathway and the mechanism of action of this compound.

This compound Mode of Action Mechanism of Action of this compound on Insect Voltage-Gated Sodium Channels cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Resting Resting State Open Open State (Na+ influx) Resting->Open Depolarization Slow_Inactivated Slow-Inactivated State Resting->Slow_Inactivated Prolonged Depolarization Fast_Inactivated Fast-Inactivated State Open->Fast_Inactivated Rapid Inactivation Fast_Inactivated->Resting Repolarization Slow_Inactivated->Resting Hyperpolarization Paralysis Flaccid Paralysis and Insect Death Slow_Inactivated->Paralysis Leads to This compound This compound This compound->Slow_Inactivated Binds and Stabilizes

Caption: this compound's mechanism of action on insect sodium channels.

Insecticidal Efficacy

This compound has demonstrated broad-spectrum activity against a variety of insect pests, including those in the orders Lepidoptera, Coleoptera, Hemiptera, Hymenoptera, Isoptera, and Diptera.[3]

The following table summarizes the lethal concentration (LC50) values of this compound against several key insect pests.

Target PestLife StageBioassay MethodLC50Reference
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeLeaf-dip1.47 mg/L[5]
Plutella xylostella (Meta-SEL Strain)3rd Instar LarvaeLeaf-dip1968.31 mg/L[5]
Plutella xylostellaNot SpecifiedNot Specified1.06 mg/L (LC15)[6]
Plutella xylostellaNot SpecifiedNot Specified2.03 mg/L (LC25)[6]
Spodoptera exigua (Beet Armyworm)Not SpecifiedNot Specified0.211 - 0.761 mg/L[7]
Ctenocephalides felis (Cat Flea)AdultTopical>99.3% efficacy for 3 weeks[4]

Toxicological Profile

A key aspect of this compound's development was its favorable toxicological profile in mammals, which sets it apart from earlier pyrazoline insecticides.[8] Extensive toxicological studies have been conducted on various mammalian species.

The following table summarizes key toxicological data for this compound.

Study TypeSpeciesRouteValueReference
Acute Oral LD50RatOral> 5000 mg/kg bw[2]
Acute Dermal LD50RatDermal> 5000 mg/kg bw[2]
Acute Inhalation LC50RatInhalation> 5.2 mg/L[2]
1-Year Chronic Study (NOAEL)DogOral12 mg/kg/day[9][10]
2-Generation Reproduction (NOAEL)RatOral20 mg/kg bw/day[11]
Developmental Toxicity (NOAEL)RabbitOral100 mg/kg bw/day[2]

This compound is not considered to be a skin irritant and does not have the potential to induce skin sensitization.[9] Furthermore, it has not been found to be genotoxic or carcinogenic in long-term studies.[9][10]

Experimental Protocols

Insecticide Bioassay: Leaf-Dip Method

A common method to assess the efficacy of an insecticide like this compound is the leaf-dip bioassay. The following is a generalized protocol.

Leaf-Dip Bioassay Workflow Generalized Workflow for a Leaf-Dip Bioassay Prep_Solutions Prepare Serial Dilutions of this compound Dip_Leaves Dip Host Plant Leaves in Solutions (10-30s) Prep_Solutions->Dip_Leaves Air_Dry Air-Dry Treated Leaves Dip_Leaves->Air_Dry Place_in_Assay Place Leaves in Petri Dishes Air_Dry->Place_in_Assay Introduce_Insects Introduce Target Insects (e.g., 3rd Instar Larvae) Place_in_Assay->Introduce_Insects Incubate Incubate under Controlled Conditions (Temp, Humidity, Light) Introduce_Insects->Incubate Assess_Mortality Assess Mortality at Defined Intervals (e.g., 24, 48, 72h) Incubate->Assess_Mortality Data_Analysis Analyze Data (e.g., Probit Analysis) to Determine LC50 Assess_Mortality->Data_Analysis

Caption: A typical workflow for a leaf-dip insecticide bioassay.

Detailed Steps:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a range of test concentrations. A control solution without the insecticide is also prepared.

  • Treatment of Leaves: Fresh, undamaged leaves from the host plant of the target insect are excised. Each leaf is dipped into one of the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry.

  • Insect Exposure: The treated leaves are placed individually into ventilated containers, such as petri dishes lined with moistened filter paper. A known number of test insects (of a specific life stage, e.g., third-instar larvae) are then introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) for the duration of the experiment.

  • Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then typically performed to calculate the LC50 value and its 95% confidence intervals.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

The TEVC technique is used to study the effects of compounds like this compound on ion channels expressed in large cells, such as Xenopus laevis oocytes.

Generalized Protocol:

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: The oocytes are injected with cRNA encoding the insect voltage-gated sodium channel of interest. The oocytes are then incubated for several days to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific level (the holding potential).

    • The membrane potential is then stepped to a series of test potentials to elicit ionic currents through the expressed channels.

  • Compound Application: A solution containing this compound is perfused into the recording chamber, and the effect on the ionic currents is recorded.

  • Data Acquisition and Analysis: The currents are recorded and analyzed to determine the effect of this compound on the channel's gating properties (e.g., activation, inactivation).

Commercial Development and Applications

The development of this compound has been a global effort. After its discovery by Nihon Nohyaku, a partnership with BASF led to its development for agricultural and professional pest control markets.[1] It was first registered in the US in 2007.[12] For the veterinary market, it was co-developed with Fort Dodge Animal Health and launched in 2007 as ProMeris for the control of fleas and ticks on cats and dogs.[2][13] However, the production of ProMeris was later discontinued by Pfizer, which had acquired Wyeth, the parent company of Fort Dodge Animal Health.[2][14]

The following diagram outlines the key stages in the discovery and development of this compound.

This compound Discovery and Development Key Milestones in the Discovery and Development of this compound Lead_Discovery Lead Compound: Pyrazoline Insecticides SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Discovery->SAR_Studies Discovery Discovery of this compound (Nihon Nohyaku, early 1990s) SAR_Studies->Discovery Preclinical_Dev Preclinical Development: Efficacy and Toxicology Testing Discovery->Preclinical_Dev Partnerships Co-development Partnerships: BASF (Agriculture) Fort Dodge (Animal Health) Preclinical_Dev->Partnerships Clinical_Trials Field Trials and Veterinary Clinical Trials Partnerships->Clinical_Trials Registration Regulatory Submissions and Approvals (from 2007) Clinical_Trials->Registration Commercialization Commercial Launch: Agricultural Products (e.g., Alverde) Veterinary Products (e.g., ProMeris) Registration->Commercialization

Caption: The timeline of this compound's discovery and development.

Conclusion

This compound stands as a successful example of rational insecticide design, evolving from an earlier class of compounds to a commercially viable product with a distinct mode of action and a favorable safety profile. Its journey from discovery to market highlights the importance of interdisciplinary research, including synthetic chemistry, toxicology, and electrophysiology, as well as strategic partnerships for global development. For researchers and professionals in drug and pesticide development, the history of this compound offers valuable insights into the process of innovation in crop protection and animal health.

References

Metaflumizone: A Technical Guide to its Classification as a Semicarbazone Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metaflumizone is a broad-spectrum insecticide classified under the semicarbazone chemical class.[1][2][3][4] Discovered in the early 1990s by Nihon Nohyaku and co-developed with BASF, it represents a significant advancement in insecticide chemistry, stemming from earlier pyrazoline sodium channel blocker insecticides but with markedly improved mammalian safety.[5][6][7] Its unique mode of action, which does not necessitate bioactivation, sets it apart from many other insecticides.[8][9][10] The Insecticide Resistance Action Committee (IRAC) has placed this compound in its own distinct group, 22B, as a voltage-dependent sodium channel blocker.[3][8] This guide provides a detailed technical overview of this compound, focusing on the chemical, biological, and experimental data that underpin its classification.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as (EZ)-2´-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide.[1][7] The molecule exists as a mixture of E and Z isomers, typically in a 9:1 ratio, with the E-isomer being the more biologically active form.[1][4] The defining feature of its structure is the semicarbazone moiety, which is crucial for its insecticidal activity.

G cluster_this compound This compound Structure cluster_semicarbazone Semicarbazone Moiety img N1 N N2 N C1 C=O N3 N

Caption: Chemical structure of this compound highlighting the core semicarbazone group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₁₆F₆N₄O₂[3][11]
Molar Mass506.4 g/mol [3][11]
CAS Number139968-49-3[11]
AppearanceWhite crystalline solid
Water Solubility< 0.1 mg/mL (insoluble)[12]
Log P (octanol-water)4.7
Vapor Pressure1.2 x 10⁻⁹ Pa at 20°C

Mode of Action: Voltage-Dependent Sodium Channel Blockade

The insecticidal action of this compound is primarily due to the blockage of voltage-dependent sodium channels in the nervous system of target insects, leading to a state of "flaccid paralysis" and eventual death.[1][3][13] Unlike other insecticides that may require metabolic activation to become toxic, this compound is active in its parent form.[9][10]

This compound exhibits a state-dependent blocking mechanism, meaning it preferentially binds to and stabilizes the sodium channels in their slow-inactivated, non-conducting state.[3][5][6][14][15] This action prevents the channels from returning to a resting state, thereby blocking the propagation of nerve impulses. This is a characteristic shared with other sodium channel blocker insecticides (SCBIs).[5][6][16] However, this compound also shows some distinct interactions, such as affecting the voltage dependence of activation, which suggests a potential interaction with the resting state of the channels as well.[14][15] This unique mode of action is the basis for its classification by IRAC in a separate group (22B), which helps in resistance management strategies as it shows no cross-resistance with other insecticide classes like pyrethroids, organophosphates, or carbamates.[8][9][13]

cluster_this compound This compound Action Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization SlowInactivated Slow Inactivated (Closed) Resting->SlowInactivated FastInactivated Fast Inactivated (Closed) Open->FastInactivated Inactivation FastInactivated->Resting Repolarization SlowInactivated->Resting SlowInactivated->Resting This compound This compound This compound->SlowInactivated Binds & Stabilizes

Caption: this compound's mode of action on voltage-gated sodium channel states.

Experimental Protocols and Evidence

The classification and understanding of this compound's mode of action are supported by extensive experimental data derived from electrophysiological studies and insecticidal bioassays.

Electrophysiological Studies

These studies are crucial for demonstrating the direct effect of this compound on nerve cell function.

Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding for specific insect (e.g., from Manduca sexta or Apis mellifera) or mammalian voltage-gated sodium channel subunits.[5][17]

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.

    • A voltage-clamp amplifier is used to hold the membrane at a specific potential (e.g., -90 mV).

    • Voltage protocols are applied to elicit sodium currents. To study state-dependence, the holding potential is varied to favor different channel states (resting, inactivated).

  • Compound Application: this compound, dissolved in a suitable solvent like DMSO and diluted in the perfusion solution, is applied to the oocyte.

  • Data Analysis: The sodium currents are recorded before and after the application of this compound. The degree of current inhibition at different holding potentials and pulse protocols is analyzed to determine the affinity of this compound for the different states of the sodium channel.[14]

Key Findings: Studies using this protocol have confirmed that this compound potently blocks insect sodium channels and does so by binding with high affinity to the slow-inactivated state.[5][6]

Insecticidal Bioassays

Bioassays are used to determine the efficacy of this compound against target insect pests.

Protocol: Topical Application Bioassay

  • Insect Rearing: A susceptible laboratory strain of the target insect (e.g., Spodoptera frugiperda, Leptinotarsa decemlineata) is reared under controlled conditions. Third-instar larvae are commonly used.

  • Insecticide Preparation: Technical grade this compound is dissolved in a volatile solvent like acetone to prepare a stock solution.[18] A series of dilutions are made to create a range of concentrations.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thoracic region of individual larvae.[18] A control group is treated with the solvent alone.

  • Incubation: Treated insects are placed in individual containers with a food source (e.g., a leaf disc) and maintained under controlled temperature and humidity.

  • Mortality Assessment: Mortality is recorded at specific time intervals, typically 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the lethal concentration or dose required to kill 50% of the test population (LC₅₀ or LD₅₀).

Quantitative Data

Insecticidal Efficacy

This compound is effective against a wide range of chewing insect pests, particularly Lepidoptera and Coleoptera.[9][19]

Table 2: Efficacy of this compound Against Selected Insect Pests

Target PestLife StageBioassay MethodEfficacy Metric (LC₅₀)Reference
Fall Armyworm (Spodoptera frugiperda)3rd Instar LarvaDiet Incorporation0.86 µg/g (at 72h)[20]
Colorado Potato Beetle (Leptinotarsa decemlineata)Younger LarvaLeaf Dip0.28 mg/kg[20]
Colorado Potato Beetle (Leptinotarsa decemlineata)Older LarvaLeaf Dip0.31 mg/kg[20]
Argentine Ant (Linepithema humile)AdultFeeding (Honey/Water Bait)100% mortality at 0.05% (4-5 days)[13]
Red Imported Fire Ant (Solenopsis invicta)AdultBroadcast Bait>80% reduction at 0.063% (7 days)[13]
Mammalian Toxicology

A key feature of this compound is its favorable toxicological profile in mammals, which distinguishes it from earlier sodium channel blockers.[2][5]

Table 3: Summary of Mammalian Toxicological Data for this compound

Study TypeSpeciesRouteValueReference
Acute Oral LD₅₀RatOral>5000 mg/kg bw[1][21]
Acute Dermal LD₅₀RatDermal>5000 mg/kg bw[21]
Acute Inhalation LC₅₀RatInhalation>5.2 mg/L[1][21]
Skin IrritationRabbitDermalNot an irritant[1][22]
Eye IrritationRabbitOcularNon- to slightly irritating[1]
Skin SensitizationGuinea PigDermalNot a sensitizer[1][22]
Chronic Toxicity (1-year)DogOralNOAEL: 12 mg/kg/day[22]
CarcinogenicityRat, MouseOralNo evidence of oncogenicity[1][22]
GenotoxicityIn vitro & In vivoN/ANo genotoxic potential[1][22]
Reproductive/Developmental ToxicityRat, RabbitOralNot selectively toxic to offspring or fetus; not teratogenic[22]

NOAEL: No Observed Adverse Effect Level

Synthesis Overview

The synthesis of this compound is typically achieved through a condensation reaction. The key intermediates are m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide. These compounds are reacted in a water-insoluble organic solvent with a suitable catalyst at elevated temperatures (80-140°C) for 1 to 3 hours.[2] The water generated during the reaction is removed to drive the reaction to completion.[2]

Conclusion

The classification of this compound as a semicarbazone insecticide is unequivocally supported by its chemical structure, which contains the characteristic semicarbazone functional group. Its mode of action has been thoroughly elucidated through extensive electrophysiological and toxicological research. This body of evidence confirms that this compound acts as a potent, state-dependent blocker of voltage-gated sodium channels in insects. Its high efficacy against key pests, coupled with a low acute toxicity profile in mammals and a unique IRAC classification, establishes this compound as a valuable tool in integrated pest management and insecticide resistance management programs.

References

Genotoxicity and carcinogenicity studies of Metaflumizone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Genotoxicity and Carcinogenicity of Metaflumizone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the genotoxicity and carcinogenicity profile of this compound, a semicarbazone insecticide. The information is compiled from various regulatory assessments and toxicological studies, presenting key data in a structured format to facilitate scientific review and comparison.

Executive Summary

This compound has been evaluated through a comprehensive battery of in vitro and in vivo genotoxicity assays, as well as long-term carcinogenicity bioassays in rodents. The weight of evidence from these studies indicates that this compound is unlikely to be genotoxic in vivo and does not pose a carcinogenic risk to humans.[1][2] While an in vitro study showed a positive result for chromosomal aberrations without metabolic activation, this was not replicated in in vivo studies.[1] Long-term studies in both mice and rats have shown no evidence of carcinogenicity at the highest doses tested.[1][3]

Genotoxicity Profile

This compound has been subjected to a standard battery of tests to assess its potential to induce genetic mutations or chromosomal damage. The results are summarized below.

Data Presentation: Genotoxicity Studies
Assay Type Test System Metabolic Activation (S9) Concentration/Dose Range Result Reference
In Vitro Studies
Bacterial Reverse Mutation (Ames Test)S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA)With and Without20 - 5000 µ g/plate Negative[4]
Chromosomal AberrationMammalian CellsWithoutNot SpecifiedPositive [1]
Chromosomal AberrationMammalian CellsWithNot SpecifiedNegative[1]
In Vivo Studies
Micronucleus FormationMouse Bone MarrowN/ANot SpecifiedNegative[1]
Unscheduled DNA Synthesis (UDS)Rat LiverN/ANot SpecifiedNegative[1]
Metabolite Studies
M320I02 (Z-isomer) - Ames TestS. typhimuriumWith and WithoutNot SpecifiedNegative[1][5]
M320I04 - Ames TestS. typhimuriumNot SpecifiedNot SpecifiedNegative[4]
M320I23 - Ames TestS. typhimuriumNot SpecifiedNot SpecifiedNegative[1]
M320I23 - Chromosomal AberrationMammalian CellsWithNot SpecifiedPositive [1]
M320I23 - Micronucleus FormationMouseN/ANot SpecifiedNegative[1]
M320I29 - Gene Mutation & Chromosomal AberrationMammalian CellsNot SpecifiedNot SpecifiedNegative[1]
M320I06 - Multiple in vitro & in vivo assaysVariousNot SpecifiedNot SpecifiedNegative[4]

Carcinogenicity Profile

Long-term studies were conducted to assess the carcinogenic potential of this compound in rodents.

Data Presentation: Carcinogenicity Studies
Study Type Species (Strain) Duration Dose Levels (mg/kg bw/day) NOAEL (mg/kg bw/day) Carcinogenic Potential Reference
Toxicity & CarcinogenicityRat2 yearsMales: up to 300, Females: up to 20030No evidence of carcinogenicity[1]
CarcinogenicityMouse18 monthsup to 1000250No evidence of carcinogenicity[1]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide. These protocols are based on standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay evaluates the potential of a substance to induce gene mutations (point mutations) in bacteria.

Methodology:

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli are used, which are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[8][9]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolism in mammals.[9][10]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate lacking histidine.[8]

  • Incubation: Plates are incubated for 48-72 hours at 37°C.[8]

  • Endpoint: A positive result is indicated by a significant, concentration-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.[9]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis start Select Bacterial Strains (e.g., S. typhimurium) mix_no_s9 Mix: Bacteria + Test Substance start->mix_no_s9 mix_s9 Mix: Bacteria + Test Substance + S9 start->mix_s9 prep_s9 Prepare S9 Mix (for Metabolic Activation) prep_s9->mix_s9 prep_test Prepare Test Substance (Multiple Concentrations) prep_test->mix_no_s9 prep_test->mix_s9 plate_no_s9 Plate on Histidine-Deficient Minimal Glucose Agar mix_no_s9->plate_no_s9 plate_s9 Plate on Histidine-Deficient Minimal Glucose Agar mix_s9->plate_s9 incubate Incubate at 37°C for 48-72 hours plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count result Compare to Controls (Positive/Negative) count->result

Diagram 1: Generalized workflow for the Ames Test.
In Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[11]

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[12]

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration. The assay is conducted with and without metabolic activation (S9).[11][12]

  • Metaphase Arrest: Following exposure and a recovery period, a spindle inhibitor (e.g., colchicine) is added to arrest cells in the metaphase stage of mitosis.[11]

  • Harvesting and Staining: Cells are harvested, fixed, and stained. Slides are then prepared for microscopic analysis.

  • Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations, such as breaks, gaps, and exchanges. A substance is considered positive if it causes a statistically significant, concentration-dependent increase in the frequency of cells with structural aberrations.[12]

Chromosomal_Aberration_Workflow start Culture Mammalian Cells (e.g., CHO, Human Lymphocytes) exposure Expose Cells to Test Substance (+/- S9 Metabolic Activation) start->exposure arrest Add Spindle Inhibitor (e.g., Colchicine) to Arrest Cells in Metaphase exposure->arrest harvest Harvest, Fix, and Stain Cells arrest->harvest analysis Microscopic Analysis of Metaphase Chromosomes harvest->analysis endpoint Quantify Structural Aberrations (Breaks, Exchanges, etc.) analysis->endpoint

Diagram 2: Experimental workflow for an in vitro chromosomal aberration test.
In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic spindle in the bone marrow of rodents.[13]

Methodology:

  • Test System: Typically, mice or rats are used.[14]

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a known positive control are also included.[15]

  • Exposure: Animals are typically dosed once or twice over a 24-hour period.[14]

  • Sample Collection: At 24 and 48 hours after the final dose, bone marrow is extracted from the femur or peripheral blood is collected.[13]

  • Slide Preparation: Smears of the bone marrow or blood are made on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Endpoint: A large number of polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei (small, secondary nuclei formed from chromosome fragments or whole chromosomes left behind during cell division). An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[13][16]

Rodent Carcinogenicity Bioassay

This long-term study evaluates the carcinogenic potential of a substance following chronic exposure.

Methodology:

  • Test System: Two rodent species are typically used, most commonly rats and mice.[17]

  • Administration: The test substance is administered daily to the animals for the majority of their lifespan (e.g., 18 months for mice, 2 years for rats).[1][18] Administration is often through the diet or by oral gavage.

  • Dose Selection: At least three dose levels are used, plus a concurrent control group. The highest dose is intended to be a maximum tolerated dose (MTD), which produces minimal toxicity without significantly shortening the animal's lifespan.

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Endpoint: At the end of the study, all animals undergo a full necropsy and comprehensive histopathological examination of all organs and tissues. The incidence of tumors (neoplasms) in the treated groups is compared to the control group to determine carcinogenic potential.[17]

Carcinogenicity_Bioassay_Workflow start Select Rodent Species (Rats and Mice) dosing Chronic Daily Administration of Test Substance (18-24 months) (Multiple Dose Levels + Control) start->dosing observe In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->observe necropsy Terminal Necropsy observe->necropsy At study termination histo Comprehensive Histopathology of all Tissues/Organs necropsy->histo endpoint Statistical Analysis of Tumor Incidence histo->endpoint

Diagram 3: Logical flow of a long-term rodent carcinogenicity bioassay.

References

Methodological & Application

Analytical methods for Metaflumizone residue detection in crops

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes:

Introduction

Metaflumizone is a broad-spectrum semicarbazone insecticide used to control a variety of pests on agricultural crops.[1] Due to its potential for residues to remain in treated products, sensitive and reliable analytical methods are required to ensure food safety and compliance with Maximum Residue Limits (MRLs).[2][3] The most common and effective technique for the determination of this compound residues in crop matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5] This is often paired with a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method, which provides high recovery rates and efficient cleanup of complex food matrices.[6][7][8][9]

Analytical Principle

The general workflow involves homogenization of the crop sample, followed by extraction of this compound residues using an organic solvent, typically acetonitrile. A subsequent salting-out step separates the organic layer from the aqueous phase. For many matrices, a dispersive solid-phase extraction (d-SPE) cleanup is employed to remove interfering co-extractives like pigments and fatty acids. The final extract is then analyzed by LC-MS/MS, which offers high sensitivity and selectivity for the quantification of the target analyte.[4][5]

Quantitative Data Summary

The following tables summarize the performance of validated analytical methods for this compound residue detection in various crops.

Table 1: Method Validation Parameters for this compound in Various Crops

Crop MatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
TomatoesQuEChERS, LC-MS/MS0.00577.2 - 94.1< 20[10][11]
PeppersQuEChERS, LC-MS/MS0.00577.2 - 94.1< 20[10][11]
Chinese BroccoliQuEChERS, LC-MS/MS0.00571.8 - 94.61.5 - 3.2[6]
Various Plant Products*Methanol/Water Extraction, Liquid-Liquid Partition, HPLC-MS/MS0.01Not SpecifiedNot Specified[12]
Bovine Milk & Hen EggsNot Specified0.005Not SpecifiedNot Specified[1]
Bovine & Hen TissuesNot Specified0.01Not SpecifiedNot Specified[1]

*Includes white cabbage, tomato, cotton seed, lettuce, potato tuber, lemon, wheat grain.

Table 2: Typical LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
InstrumentDionex Ultimate 3000 RS UHPLC+ or equivalent
ColumnAccucore RP-MS C18 (100 mm × 2.1 mm, 2.6 µm) or equivalent[11]
Mobile Phase AUltrapure water with 0.1% formic acid (v/v)[11]
Mobile Phase BMethanol with 0.1% formic acid (v/v)[11]
Flow Rate0.3 mL/min[11]
Column Temperature40 °C[11]
Injection Volume5 µL[8]
Mass Spectrometry
InstrumentThermo Fisher Scientific TSQ Altis Triple Quadrupole MS or equivalent[11]
Ionization ModeElectrospray Ionization, Positive (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

Experimental Workflow Diagram

Metaflumizone_Analysis_Workflow Workflow for this compound Residue Analysis cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., 10g of crop sample) Extraction 2. Extraction (Add 10 mL Acetonitrile) Sample->Extraction Vortex 1 min SaltingOut 3. Liquid-Liquid Partitioning (Add MgSO4, NaCl, Citrate Salts) Extraction->SaltingOut Shake 1 min Centrifuge1 4. Centrifugation (e.g., 4000 rpm, 5 min) SaltingOut->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer dSPE 6. Dispersive SPE (Add PSA, C18, MgSO4) Transfer->dSPE Vortex 1 min Centrifuge2 7. Centrifugation (e.g., 4000 rpm, 5 min) dSPE->Centrifuge2 Filter 8. Filtration (0.22 µm Syringe Filter) Centrifuge2->Filter LCMS 9. LC-MS/MS Analysis Filter->LCMS Inject into vial Quantification 10. Quantification & Confirmation LCMS->Quantification Acquire Data

Caption: General experimental workflow for this compound residue analysis using the QuEChERS method.

Detailed Experimental Protocols

This section provides a representative protocol for the determination of this compound in high-moisture crops like tomatoes and peppers, based on the widely adopted QuEChERS methodology.

1. Reagents and Materials

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (reagent grade).

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate. Pre-packaged salt mixtures are commercially available.[8]

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 sorbent, anhydrous MgSO₄. Pre-packaged d-SPE tubes are commercially available.

  • Equipment: High-speed homogenizer, centrifuge capable of 4000 rpm, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, syringe filters (0.22 µm PTFE).

  • Instrumentation: LC-MS/MS system as described in Table 2.

2. Standard Solution Preparation

  • Stock Solution (e.g., 1000 mg/L): Accurately weigh the this compound analytical standard and dissolve it in methanol to prepare a stock solution. Store at -18 °C.

  • Intermediate and Working Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the stock solution with methanol or a suitable solvent.[8]

  • Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards by spiking blank crop extract (obtained by performing the entire extraction procedure on an untreated sample) with the working standard solutions to achieve a concentration range of 0.005 to 0.2 mg/kg.[10][11]

3. Sample Preparation Protocol (QuEChERS)

  • Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized crop sample into a 50 mL polypropylene centrifuge tube.[8]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously or vortex for 1 minute to ensure thorough mixing.[8]

  • Salting Out: Add the buffered salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[9] Immediately cap and shake vigorously for 1 minute. This step induces phase separation.

  • First Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will separate the sample solids and aqueous layer from the upper acetonitrile (organic) layer.[8]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile extract into a 2 mL or 15 mL d-SPE tube containing PSA sorbent and anhydrous MgSO₄.[9]

  • Vortex and Second Centrifugation: Cap the d-SPE tube, vortex for 1 minute, and then centrifuge at ≥ 4000 rpm for 5 minutes. The PSA helps remove organic acids and other interferences, while MgSO₄ removes residual water.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract.

4. Instrumental Analysis

  • Filtration: Take the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial.[10][11]

  • Injection: Inject the sample into the LC-MS/MS system.

  • Data Acquisition: Analyze the sample using the instrumental parameters outlined in Table 2. Monitor for the specific precursor-to-product ion transitions for the E- and Z-isomers of this compound to ensure accurate identification and quantification.

5. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021).[10][11] Key parameters to assess include:

  • Selectivity: The ability to differentiate the analyte from matrix interferences.

  • Linearity: The response of the instrument should be linear over the desired concentration range (e.g., 0.005 - 0.2 mg/kg).[10]

  • Accuracy (Recovery): Determined by analyzing samples spiked with known concentrations of this compound. Mean recoveries should typically be within 70-120%.[11]

  • Precision (RSD): The relative standard deviation of replicate measurements should be ≤ 20%.[11]

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[10][11]

References

Application Notes and Protocols for Bioassays to Determine Metaflumizone Efficacy on Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a broad-spectrum semicarbazone insecticide that acts as a voltage-dependent sodium channel blocker.[1][2] Its unique mode of action, which involves binding to the slow-inactivated state of the sodium channel, leads to a state of "relaxed" paralysis and subsequent death in target insects.[3][4] This novel mechanism makes it an important tool for insecticide resistance management, as it shows no known cross-resistance with other insecticide classes like carbamates, organophosphates, or pyrethroids.[3] this compound is effective against a range of insect pests, primarily in the orders Lepidoptera, Coleoptera, Hymenoptera, and Isoptera.[5]

These application notes provide detailed protocols for conducting various bioassays to evaluate the efficacy of this compound against target insect pests. The described methods include topical application, diet incorporation, and contact bioassays, which are standard procedures for determining insecticide toxicity. Additionally, this document outlines methods for assessing both lethal and sublethal effects, providing a comprehensive approach to understanding the full toxicological profile of this compound.

Mode of Action: Sodium Channel Blockade

This compound exerts its insecticidal effect by blocking voltage-gated sodium channels in the insect's nervous system.[1][5] Unlike other insecticides that target sodium channels, this compound preferentially binds to the channel in its slow-inactivated state.[4] This binding traps the channel in a non-conductive conformation, preventing the propagation of action potentials. The disruption of nerve signal transmission leads to flaccid paralysis, cessation of feeding, and eventual death of the insect.[3][4]

cluster_Neuron Insect Neuron cluster_States Channel States Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Paralysis Flaccid Paralysis & Cessation of Feeding Action_Potential->Paralysis Disruption of Nerve Impulses Resting Resting Open Open Resting->Open Depolarization Fast_Inactivated Fast Inactivated Open->Fast_Inactivated Fast Inactivation Slow_Inactivated Slow Inactivated Open->Slow_Inactivated Prolonged Depolarization Fast_Inactivated->Resting Repolarization Slow_Inactivated->Action_Potential Inhibits Transition to Resting Slow_Inactivated->Resting Repolarization This compound This compound This compound->Slow_Inactivated Binds & Blocks

Caption: this compound's mode of action on insect sodium channels.

Quantitative Efficacy Data

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound for various insect species from different orders. These values are critical for determining the appropriate concentrations for bioassays and for comparing the susceptibility of different pest populations.

Table 1: Efficacy of this compound against Lepidoptera

SpeciesBioassay MethodLC50/LD50Exposure TimeReference(s)
Spodoptera frugiperda (Fall Armyworm)Diet Incorporation2.43 mg/L72 hours[1][6]
Spodoptera littoralis (Cotton Leafworm)Leaf Dipping20.41 ppm-

Table 2: Efficacy of this compound against Coleoptera

SpeciesBioassay MethodLC50Exposure TimeReference(s)
Leptinotarsa decemlineata (Colorado Potato Beetle)Leaf-Dip0.57 - 1.31 ppm-[6]

Table 3: Efficacy of this compound against Hymenoptera

SpeciesBioassay MethodConcentrationMortalityExposure TimeReference(s)
Linepithema humile (Argentine Ant)Honey/Water Bait0.05 - 0.5%100%4-5 days[3]
Pogonomyrmex occidentalis (Western Harvester Ant)Honey/Water Bait0.5%>90%5 days[3]
Crematogaster sp.Gel Bait0.25%--[3]
Solenopsis invicta (Red Imported Fire Ant)Broadcast Bait0.063%Population Reduction7 days[3]

Table 4: Efficacy of this compound against Isoptera

SpeciesBioassay MethodConcentrationMortalityExposure TimeReference(s)
Subterranean TermitesCommercial Bait0.3%>80%5 days[3]
Subterranean TermitesCommercial Bait0.3%100%11 days[3]

Experimental Protocols

The following are detailed protocols for conducting bioassays to determine the efficacy of this compound.

Protocol 1: Topical Application Bioassay

This method is used to determine the dose of this compound that is lethal to an insect when applied directly to its cuticle.

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Microliter applicator

  • Insect rearing containers

  • Anesthetic (e.g., CO2 or chilling)

  • Test insects of a uniform age and stage

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Perform serial dilutions to create a range of at least five concentrations.

    • Include a solvent-only control.

  • Insect Handling:

    • Anesthetize a group of insects.

    • Select healthy, uniform individuals for treatment.

  • Application:

    • Using a microliter applicator, apply a precise volume (typically 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.

    • Treat a minimum of 20-30 insects per concentration.

  • Observation:

    • Place the treated insects in clean rearing containers with access to food and water.

    • Maintain under controlled environmental conditions (temperature, humidity, photoperiod).

    • Assess for signs of paralysis and mortality at 24, 48, and 72 hours post-application. Mortality is defined as the inability to make a coordinated movement when prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Calculate the LD50 value and its 95% confidence intervals using probit analysis.

start Start prep_sol Prepare Dosing Solutions start->prep_sol anesthetize Anesthetize Insects prep_sol->anesthetize apply Topical Application (1 µL to thorax) anesthetize->apply observe Observe at 24, 48, 72h (Paralysis & Mortality) apply->observe analyze Data Analysis (Probit, LD50) observe->analyze end End analyze->end

Caption: Workflow for a topical application bioassay.
Protocol 2: Diet Incorporation Bioassay

This method assesses the toxicity of this compound when ingested by the target insect.

Materials:

  • Technical grade this compound

  • Solvent (e.g., acetone or water with a surfactant)

  • Artificial diet appropriate for the test insect

  • Bioassay trays or containers

  • Test insects (typically early instars)

Procedure:

  • Preparation of Treated Diet:

    • Prepare a series of at least five concentrations of this compound in a suitable solvent.

    • Incorporate a known volume of each concentration into the artificial diet while it is still liquid and has cooled to a temperature that will not degrade the insecticide.

    • Mix thoroughly to ensure even distribution.

    • Prepare a control diet with the solvent only.

    • Dispense the treated diet into bioassay trays or containers.

  • Insect Infestation:

    • Place one insect larva into each well of the bioassay tray containing the treated diet.

    • Use a minimum of 20-30 insects per concentration.

  • Incubation and Observation:

    • Seal the bioassay trays to prevent escape and maintain humidity.

    • Incubate under controlled environmental conditions.

    • Record mortality at 24, 48, 72, and 96 hours.

  • Data Analysis:

    • Correct for control mortality.

    • Calculate the LC50 value and its 95% confidence intervals using probit analysis.

start Start prep_diet Prepare Treated Artificial Diet start->prep_diet infest Infest with Insect Larvae prep_diet->infest incubate Incubate under Controlled Conditions infest->incubate record Record Mortality at Specified Intervals incubate->record analyze Data Analysis (Probit, LC50) record->analyze end End analyze->end

Caption: Workflow for a diet incorporation bioassay.
Protocol 3: Contact Bioassay (Vial or Petri Dish)

This method evaluates the toxicity of this compound through tarsal contact with a treated surface.

Materials:

  • Technical grade this compound

  • Acetone or other volatile solvent

  • Glass vials or petri dishes

  • Vortex mixer or roller

  • Test insects

Procedure:

  • Preparation of Treated Surfaces:

    • Prepare a series of at least five concentrations of this compound in acetone.

    • Pipette a known volume (e.g., 1 mL) of each concentration into a glass vial or petri dish.

    • Roll or swirl the container until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface.

    • Prepare a control set with solvent only.

  • Insect Exposure:

    • Introduce a known number of insects (e.g., 10-20) into each treated container.

    • Provide a food source if the observation period is longer than 24 hours.

  • Observation:

    • Maintain the containers under controlled environmental conditions.

    • Assess for paralysis and mortality at various time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Calculate the percentage mortality for each concentration at each time point.

    • Determine the LC50 and LT50 (lethal time for 50% mortality) values.

start Start prep_surf Prepare Treated Surfaces (Vials/Dishes) start->prep_surf expose Introduce Insects to Treated Surfaces prep_surf->expose observe Assess Paralysis & Mortality over Time expose->observe analyze Data Analysis (LC50, LT50) observe->analyze end End analyze->end

Caption: Workflow for a contact bioassay.

Assessment of Sublethal Effects

In addition to lethal effects, sublethal concentrations of this compound can impact insect behavior and physiology.[1][6] These effects can be important for understanding the overall impact of the insecticide on a pest population.

Table 5: Sublethal Effects of this compound

Insect SpeciesSublethal EffectObservationReference(s)
Spodoptera frugiperdaDevelopmental and ReproductiveShortened adult longevity, extended pupal development, reduced pupal weight and pupation rates, decreased adult fecundity.[1][6]
Macrolophus pygmaeusBehavioralIncreased resting and preening time, decreased plant feeding.[7]

Protocol for Assessing Sublethal Effects:

  • Determine Sublethal Concentrations:

    • From the lethal bioassays, determine the LC10 and LC25 values. These concentrations are typically used for sublethal studies.

  • Exposure:

    • Expose a population of insects to the predetermined sublethal concentrations using one of the previously described bioassay methods (e.g., diet incorporation).

  • Observation of Endpoints:

    • Development: Monitor larval and pupal duration, and pupal weight.

    • Reproduction: Measure adult longevity, fecundity (number of eggs laid), and fertility (egg hatch rate).

    • Behavior: Observe changes in feeding behavior, mobility, and mating behavior.

  • Data Analysis:

    • Compare the observed parameters in the treated groups to a control group using appropriate statistical tests (e.g., ANOVA, t-test).

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and conduct robust bioassays to evaluate the efficacy of this compound. By following these standardized methods, researchers can generate reliable and comparable data on the lethal and sublethal effects of this important insecticide on a wide range of insect pests. This information is crucial for developing effective pest management strategies and for monitoring the development of insecticide resistance.

References

Metaflumizone: Application Notes and Protocols for Integrated Pest Management (IPM) Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a broad-spectrum semicarbazone insecticide, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 22B insecticide.[1] Its unique mode of action, targeting the voltage-dependent sodium channels of insects, makes it a valuable tool in Integrated Pest Management (IPM) programs, particularly for managing resistance to other insecticide classes.[2][3] this compound acts by blocking the sodium channels in the nervous system, leading to "relaxed" paralysis and cessation of feeding, ultimately causing insect death.[4][5][6] A key advantage of this compound is that it does not require metabolic activation to be effective against target pests.[1][2][3]

These application notes provide a comprehensive overview of this compound's efficacy, detailed experimental protocols for its evaluation, and its mechanism of action for researchers and professionals in pest management and drug development.

Data Presentation

Efficacy of this compound Against Key Pests

The following table summarizes the lethal concentration (LC50) values of this compound against various key insect pests, providing a quantitative measure of its efficacy.

Pest SpeciesCommon NameBioassay MethodLC50Reference
Leptinotarsa decemlineataColorado potato beetleLeaf-dip0.57 - 1.31 ppm[7]
Spodoptera littoralisCotton leafwormLeaf-dipping20.41 ppm[8]
Callosobruchus maculatusCowpea beetleFilter paper contact> Indoxacarb (after 6 days)[9]
Toxicity of this compound to Non-Target Organisms

Understanding the impact on non-target species is crucial for IPM. The following table presents the lethal dose (LD50) and lethal rate (LR50) of this compound for beneficial insects.

OrganismCommon NameBioassay MethodLD50 / LR50Reference
Apis melliferaHoneybeeContact1.65 µ g/bee [2]
Aphidius rhopalosiphiParasitic waspStandard laboratory test3.48 g/ha[2]

Signaling Pathway and Mechanism of Action

This compound's insecticidal activity stems from its ability to block voltage-gated sodium channels in the insect's nervous system. It specifically binds to the slow-inactivated state of these channels, preventing the influx of sodium ions that are essential for the propagation of nerve impulses. This disruption leads to flaccid paralysis and eventual death of the insect.[7][10][11]

Metaflumizone_Pathway cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Blocks Na+ influx This compound This compound This compound->Na_Channel Binds to slow- inactivated state Paralysis Flaccid Paralysis & Death Action_Potential->Paralysis Disruption leads to Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution (this compound in Acetone) Dilutions Create Serial Dilutions Stock->Dilutions Vials Coat Vials with Insecticide Solutions Dilutions->Vials Insects Introduce Insects to Vials Vials->Insects Incubate Incubate at Controlled Conditions Insects->Incubate Mortality Assess Mortality at Time Intervals Incubate->Mortality Probit Perform Probit Analysis (Calculate LC50) Mortality->Probit Field_Trial_Workflow cluster_setup Trial Setup cluster_application Application & Monitoring cluster_results Results & Analysis Design Randomized Block Design (Treatments, Control, Replicates) Plots Establish and Mark Plots Design->Plots Pre_Count Pre-Treatment Pest Count Plots->Pre_Count Application Apply Treatments Pre_Count->Application Post_Count Post-Treatment Pest Monitoring Application->Post_Count Harvest Harvest and Measure Yield Post_Count->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis

References

Sublethal Effects of Metaflumizone on Insect Behavior and Reproduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a broad-spectrum semicarbazone insecticide that acts as a voltage-dependent sodium channel blocker in insects.[1] Its primary mode of action involves binding to the sodium channels in the insect's nervous system, leading to paralysis and cessation of feeding.[1][2] While the lethal effects of this compound are well-documented, there is a growing body of research focusing on its sublethal effects on insect behavior and reproduction. Understanding these sublethal impacts is crucial for comprehensive risk assessment, effective pest management strategies, and the development of novel, more targeted insecticides.

These application notes provide a summary of the known sublethal effects of this compound on insect behavior and reproduction, detailed experimental protocols for assessing these effects, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Sublethal Effects of this compound

The following tables summarize the quantitative data on the sublethal effects of this compound on the fall armyworm, Spodoptera frugiperda, a significant agricultural pest. The data is extracted from studies where third-instar larvae were exposed to sublethal concentrations (LC10 and LC30) of this compound using an insecticide-incorporated artificial diet method.

Table 1: Sublethal Effects of this compound on the Development of Spodoptera frugiperda

ParameterControl (Mean ± SE)LC10 this compound (Mean ± SE)LC30 this compound (Mean ± SE)
Larval Developmental Time (days)14.12 ± 0.1513.25 ± 0.1712.88 ± 0.13
Pupal Developmental Time (days)8.54 ± 0.109.21 ± 0.129.87 ± 0.15
Pupal Weight (mg)235.4 ± 3.1210.7 ± 2.8198.5 ± 2.5
Pupation Rate (%)92.5 ± 2.578.3 ± 3.165.7 ± 3.5
Adult Longevity (days)10.2 ± 0.48.7 ± 0.37.9 ± 0.3

* Indicates a statistically significant difference from the control group. Data synthesized from studies on Spodoptera frugiperda.

Table 2: Sublethal Effects of this compound on the Reproduction of Spodoptera frugiperda

ParameterControl (Mean ± SE)LC10 this compound (Mean ± SE)LC30 this compound (Mean ± SE)
Fecundity (eggs/female)850 ± 45625 ± 38480 ± 32

* Indicates a statistically significant difference from the control group. Data synthesized from studies on Spodoptera frugiperda.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the sublethal effects of this compound on insect behavior and reproduction.

Protocol 1: Insect Rearing and Generation of Sublethal Concentrations

Objective: To maintain a healthy insect colony and prepare accurate sublethal concentrations of this compound for bioassays.

Materials:

  • Insect colony (e.g., Spodoptera frugiperda)

  • Artificial diet specific to the insect species

  • Rearing containers with appropriate ventilation

  • Incubator or environmental chamber with controlled temperature, humidity, and photoperiod

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Distilled water

  • Serial dilution tubes

  • Vortex mixer

  • Micropipettes

Procedure:

  • Insect Rearing: Maintain the insect colony on a species-specific artificial diet in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 14:10 h light:dark photoperiod). Ensure a continuous supply of fresh diet and clean rearing containers to maintain a healthy, multi-generational colony.

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving a known weight of technical grade insecticide in a minimal amount of a suitable solvent (e.g., acetone).

  • Serial Dilutions: Perform serial dilutions of the stock solution with distilled water to obtain a range of concentrations for determining the lethal concentrations (e.g., LC10, LC30, LC50).

  • LC50 Determination: Conduct a preliminary bioassay to determine the LC50 (median lethal concentration) of this compound for the target insect instar. This is typically done by incorporating a range of this compound concentrations into the artificial diet and recording mortality after a specific period (e.g., 72 hours).

  • Preparation of Sublethal Concentrations: Based on the determined LC50 value, calculate and prepare the desired sublethal concentrations (e.g., LC10 and LC30) for the main experiments.

Protocol 2: Insecticide-Incorporated Artificial Diet Bioassay

Objective: To expose insects to sublethal concentrations of this compound through their diet.

Materials:

  • Prepared sublethal concentrations of this compound

  • Artificial diet components

  • Blender or homogenizer

  • Bioassay trays or individual rearing cups

  • Third-instar larvae of the target insect species

  • Fine-tipped paintbrush

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the standard recipe for the target insect species.

  • Incorporation of Insecticide: While the diet is still in a liquid or semi-liquid state and has cooled to a temperature that will not degrade the insecticide (typically around 40-50°C), add the appropriate volume of the prepared this compound dilutions to achieve the desired final sublethal concentrations (LC10 and LC30). For the control group, add the same volume of distilled water (with the solvent if used in the treatment dilutions). Mix thoroughly to ensure even distribution of the insecticide.

  • Dispensing Diet: Dispense a consistent amount of the treated and control diets into individual wells of bioassay trays or rearing cups. Allow the diet to solidify.

  • Insect Infestation: Using a fine-tipped paintbrush, carefully transfer one third-instar larva into each well or cup.

  • Incubation: Place the bioassay trays or cups in a controlled environmental chamber under the same conditions as the main insect colony.

  • Data Collection: Monitor the insects daily and record relevant life history parameters as detailed in the subsequent protocols.

Protocol 3: Assessment of Developmental and Reproductive Parameters

Objective: To quantify the sublethal effects of this compound on key life history traits.

Materials:

  • Insects from the bioassay (Protocol 2)

  • Microscope or magnifying glass

  • Fine-tipped forceps

  • Analytical balance

  • Mating cages

  • Oviposition substrate (e.g., cotton balls soaked in sugar solution, specific plant leaves)

Procedure:

  • Larval and Pupal Development:

    • Record the duration of the larval stage (from infestation to pupation) for each individual.

    • Once pupation occurs, record the date.

    • Weigh each pupa within 24 hours of pupation using an analytical balance.

    • Record the duration of the pupal stage (from pupation to adult emergence).

    • Calculate the pupation rate as the percentage of larvae that successfully pupate.

  • Adult Longevity and Fecundity:

    • Upon adult emergence, pair one male and one female from the same treatment group in a mating cage.

    • Provide a suitable oviposition substrate and a food source (e.g., 10% honey solution).

    • Record the longevity of both male and female adults.

    • Count the number of eggs laid by each female daily throughout her lifespan to determine the total fecundity.

Mandatory Visualizations

Signaling Pathway of this compound Action

Metaflumizone_Pathway cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_channel_open Open (Conducting State) Na_channel_inactivated Inactivated (Non-conducting State) Na_channel_open->Na_channel_inactivated Normal Inactivation Na_channel_inactivated->Na_channel_open Recovery from Inactivation (Blocked) Paralysis Flaccid Paralysis & Feeding Cessation Na_channel_inactivated->Paralysis Stabilization of inactivated state leads to This compound This compound This compound->Na_channel_inactivated Binds preferentially to inactivated state Sublethal_Effects_Workflow cluster_params Parameters Measured start Start: Insect Colony Rearing lc50 LC50 Determination Bioassay start->lc50 prep_sublethal Prepare Sublethal Concentrations (LC10 & LC30) lc50->prep_sublethal diet_incorp Insecticide-Incorporated Artificial Diet Bioassay prep_sublethal->diet_incorp data_collection Daily Observation and Data Collection diet_incorp->data_collection dev_time Larval & Pupal Developmental Time data_collection->dev_time pupal_weight Pupal Weight data_collection->pupal_weight pupation_rate Pupation Rate data_collection->pupation_rate longevity Adult Longevity data_collection->longevity fecundity Fecundity data_collection->fecundity analysis Statistical Analysis dev_time->analysis pupal_weight->analysis pupation_rate->analysis longevity->analysis fecundity->analysis end End: Report Sublethal Effects analysis->end Logical_Relationship cluster_effects Physiological & Behavioral Effects exposure Sublethal this compound Exposure (LC10, LC30) reduced_feeding Reduced Feeding Activity exposure->reduced_feeding altered_development Altered Developmental Times exposure->altered_development reduced_longevity Reduced Adult Longevity exposure->reduced_longevity repro_outcome Reduced Fecundity (Fewer Eggs Laid) reduced_feeding->repro_outcome altered_development->repro_outcome reduced_longevity->repro_outcome pop_impact Negative Impact on Population Growth repro_outcome->pop_impact

References

Application Notes & Protocols for Field Trial Evaluation of Metaflumizone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metaflumizone is a broad-spectrum insecticide from the semicarbazone chemical class.[1] Its unique mode of action involves blocking voltage-dependent sodium channels in the nervous system of target insects, leading to a state of "relaxed" paralysis and subsequent death.[2][3] This mechanism is distinct from many other insecticide classes, and this compound does not require metabolic activation to be effective.[2][4] Consequently, it shows no known cross-resistance with carbamates, organophosphates, or pyrethroids, making it a valuable tool for insecticide resistance management programs.[2][4] this compound has demonstrated high efficacy against a wide range of pests in both urban and agricultural settings, including ants, termites, cockroaches, caterpillars, and beetles.[2][3][5]

These application notes provide detailed methodologies for conducting field trials to evaluate the performance of this compound-based insecticide formulations. The protocols are designed for researchers, scientists, and pest management professionals to generate robust and comparable data on the efficacy of this compound against various target pests.

Mechanism of Action: Sodium Channel Blockade

This compound's insecticidal activity stems from its ability to bind to and block the sodium channels of nerve cells. This action prevents the influx of sodium ions, which is essential for the propagation of nerve impulses. The result is a flaccid paralysis, as the insect's muscles can no longer receive signals from the nervous system.

cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel->Nerve_Impulse Required for Paralysis Flaccid Paralysis & Insect Death Nerve_Impulse->Paralysis Absence leads to This compound This compound Application Binding Binds to Channel This compound->Binding Binding->Na_Channel Targets Block Blocks Na+ Ion Flow Binding->Block Results in Block->Nerve_Impulse Prevents

Caption: this compound's mode of action on insect nerve cells.

General Field Trial Workflow

A systematic approach is crucial for obtaining reliable data from field trials. The following workflow outlines the key phases of a typical efficacy evaluation study.

cluster_legend *Legend start Start site_selection 1. Site Selection & Characterization start->site_selection pretreatment 2. Pre-Treatment Pest Population Assessment site_selection->pretreatment design 3. Experimental Design (Plot Layout, Randomization) pretreatment->design application 4. Treatment Application (this compound & Controls) design->application posttreatment 5. Post-Treatment Data Collection application->posttreatment posttreatment->posttreatment Scheduled Intervals (e.g., 3, 7, 14, 28, 60 DAT*) analysis 6. Data Analysis & Interpretation posttreatment->analysis reporting 7. Final Reporting analysis->reporting end End reporting->end key DAT: Days After Treatment

Caption: Standard workflow for an insecticide field trial.

Protocol 1: Efficacy Against Nuisance & Fire Ants

This protocol is designed to evaluate the performance of this compound granular or gel baits against foraging ants and mound-building fire ants.

1.1. Objective To determine the efficacy of this compound bait formulations in reducing the population and foraging activity of target ant species under field conditions.

1.2. Materials and Methods

  • Test Formulations: this compound granular or gel bait at various concentrations (e.g., 0.063%, 0.125%, 0.25%).[2]

  • Control Treatments:

    • Positive Control: A commercial standard bait with a different active ingredient (e.g., Hydramethylnon 0.73%).[2]

    • Negative Control: Placebo bait (without active ingredient) or no treatment.

  • Test Site: An area with a known, active infestation of the target ant species (e.g., Red Imported Fire Ant, Solenopsis invicta; Argentine Ant, Linepithema humile).[2]

  • Equipment:

    • Hand-held granular applicator.

    • Flags or markers for individual mounds/plots.

    • White paper cards (7.5 x 12.5 cm) for monitoring foraging activity.[2]

    • Food attractant (e.g., honey and sardine mixture).[2]

    • Data recording sheets.

1.3. Experimental Procedure

  • Site Selection and Plot Layout:

    • Identify an infested area of approximately 1.2 hectares.[2]

    • Mark individual, active ant mounds with flags or define treatment plots of a standard size (e.g., 0.1 hectare).[2]

    • Assign treatments to mounds/plots randomly. Ensure adequate spacing between plots to prevent interference.

  • Pre-Treatment Assessment (Day 0):

    • Foraging Activity: Place pre-baited cards (honey/sardine mix) near colonies. After 30 minutes, count the number of ants on each card to establish a baseline.[2]

    • Mound Activity Rating (for fire ants): Gently disturb each marked mound and estimate the number of active fire ants using a rating scale (e.g., 0-5, where 0 = no ants, 5 = >500 ants).[2]

  • Treatment Application:

    • For broadcast applications, use a calibrated hand-held applicator to apply the granular bait evenly across the plot at a specified rate (e.g., 1.75 kg/ha ).[2]

    • For gel baits, place the bait in small Petri dishes or bait stations around each colony.[2]

  • Post-Treatment Data Collection:

    • Repeat the pre-treatment assessment methods at scheduled intervals, such as 3, 7, 14, 21, 28, 35, and 60 days after treatment (DAT).[2]

    • Record the ant counts and/or mound activity ratings for each plot at each interval.

1.4. Data Presentation: Ant Efficacy

The collected data should be summarized to calculate the percent reduction in ant activity compared to the baseline and the control group.

Table 1: Efficacy of this compound Bait on Red Imported Fire Ant (Solenopsis invicta)

Treatment Rate (% a.i.) Mean Mound Activity Rating (7 DAT) % Population Reduction (7 DAT)
This compound 0.063% Similar to positive control High
Hydramethylnon 0.73% Similar to this compound High
Control N/A No significant change Low

Data derived from field trials in Mississippi.[2]

Table 2: Efficacy of this compound Gel Bait on Tapinoma nigerrium

Treatment (0.25% a.i.) % Control (3 DAT) % Control (7 DAT) % Control (14 DAT)
This compound ≥ 80% > 80% > 80%

Data derived from field trials in Spain.[2]

Protocol 2: Efficacy Against House Flies (Musca domestica)

This protocol details a choice-test bioassay to assess the efficacy of this compound granular fly bait.

2.1. Objective To evaluate the mortality rate of house flies when presented with this compound granular bait in a choice-test scenario.

2.2. Materials and Methods

  • Test Formulation: this compound granular fly bait.

  • Control Treatments:

    • Positive Control: A commercial methomyl-based bait.[6]

    • Negative Control: Granular sugar and water only (no bait).[6]

  • Test Subjects: First-generation (F1) adult house flies raised from a field-collected population.[6]

  • Equipment:

    • Bioassay cages.

    • Containers for bait, sugar, and water.

    • Data recording materials.

2.3. Experimental Procedure

  • Bioassay Setup:

    • Prepare bioassay cages for each treatment group.

    • In each cage, provide flies with ad libitum access to water and granular sugar.[6]

    • For the treatment group, add a container with the this compound bait.

    • For the positive control group, add a container with the methomyl-based bait.

    • The negative control group receives only water and sugar.[6]

  • Data Collection:

    • Introduce a known number of adult house flies into each cage.

    • Record fly mortality at specified time points, such as Day 2, Day 7, and Day 14.[6]

    • Note that this compound is a relatively slow-acting fly bait, with most mortality occurring between 48 and 96 hours post-exposure.[7][8]

2.4. Data Presentation: House Fly Efficacy

Data should be presented as cumulative mortality over time, allowing for comparison between treatments.

Table 3: Cumulative Mortality of House Flies with Granular Baits

Treatment Cumulative Mortality (Day 2) Cumulative Mortality (Day 7) Cumulative Mortality (Day 14)
This compound 49.9% 96.1% 99.0%
Methomyl (Positive Control) 57.9% 91.4% 97.6%

Data from a laboratory bioassay using field-collected flies. There were no significant differences in cumulative mortality on days 7 and 14.[6]

Protocol 3: Efficacy Against Subterranean Termites

This protocol outlines a laboratory evaluation of this compound bait efficacy against subterranean termites.

3.1. Objective To determine the mortality rate of subterranean termites exposed to this compound-incorporated baits in a controlled laboratory setting.

3.2. Materials and Methods

  • Test Formulation: this compound incorporated into a commercial termite bait matrix at a specific concentration (e.g., 0.3%).[2]

  • Test Subjects: Worker termites of a relevant species (e.g., Reticulitermes flavipes).[2]

  • Equipment:

    • Petri dishes (150 x 15 mm).[2]

    • Moist sand.

    • Environmental chamber set to 25°C and 85% Relative Humidity.[2]

    • Microscope for observing mortality.

3.3. Experimental Procedure

  • Bioassay Setup:

    • Prepare Petri dishes with a layer of moist sand.

    • Introduce a known number of worker termites (e.g., 50) into each dish.[2]

    • Place a pre-weighed amount of the this compound bait sample into each treatment dish.

  • Incubation and Observation:

    • Maintain the dishes in an environmental chamber at 25°C and 85% RH.[2]

    • Monitor the dishes at regular intervals (e.g., daily or every other day).

  • Data Collection:

    • At each observation point, count the number of dead or moribund (intoxicated and unable to move normally) insects.[2]

    • Continue monitoring until 100% mortality is achieved in the treatment group or for a pre-determined study duration (e.g., 11 days).[2]

3.4. Data Presentation: Termite Efficacy

The results should clearly show the progression of mortality over time.

start Start prep 1. Prepare Petri Dishes (Moist Sand) start->prep termites 2. Introduce 50 Worker Termites per Dish prep->termites bait 3. Add this compound Bait (0.3% a.i.) termites->bait incubate 4. Incubate at 25°C / 85% RH bait->incubate monitor 5. Monitor at Intervals (e.g., Day 5, Day 11) incubate->monitor monitor->monitor Repeat count 6. Count Dead & Moribund Termites monitor->count analyze 7. Calculate % Mortality count->analyze end End analyze->end

Caption: Experimental workflow for a laboratory termite bait bioassay.

Table 4: Laboratory Mortality of Subterranean Termites (R. flavipes) with 0.3% this compound Bait

Days After Exposure Cumulative Mortality
5 > 80%
11 100%

Data derived from a laboratory evaluation.[2]

References

Application Notes and Protocols for Formulating Metaflumizone Baits in Urban Pest Control Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and evaluation of Metaflumizone baits for the control of key urban pests. The information is compiled to assist in the development and standardized testing of new bait formulations, ensuring reproducibility and comparability of results.

Introduction to this compound

This compound is a broad-spectrum insecticide belonging to the semicarbazone chemical class.[1] Its unique mode of action involves blocking voltage-dependent sodium channels in the nervous system of insects, leading to a state of "relaxed" paralysis and subsequent death.[1][2] A key advantage of this compound is that it does not require metabolic bioactivation to be effective against target pests.[1][2] This insecticide has demonstrated high efficacy against a variety of urban pests, including ants, cockroaches, termites, and flies.[1][3][4]

Mode of Action Signaling Pathway

The following diagram illustrates the mechanism by which this compound affects the insect's nervous system.

cluster_neuron Insect Neuron NaChannel_open Voltage-Gated Sodium Channel (Open) Na_ion Na+ Ion Influx NaChannel_open->Na_ion Allows NaChannel_inactive Sodium Channel (Slow-Inactivated State) Depolarization Nerve Impulse (Depolarization) Na_ion->Depolarization Causes Paralysis "Relaxed" Paralysis Depolarization->Paralysis Inhibition leads to This compound This compound This compound->NaChannel_inactive Binds to and blocks

Caption: this compound's mode of action on insect neuron sodium channels.

Bait Formulation Protocols

Successful bait formulation depends on creating a matrix that is highly palatable to the target pest while effectively delivering a lethal dose of the active ingredient. Baits are generally composed of an active ingredient, a food matrix (attractants), humectants to retain moisture, and preservatives to prevent spoilage.

Gel Bait Formulation for Cockroaches (General Protocol)

Table 1: Example Composition of a Cockroach Gel Bait Matrix

ComponentFunctionExample IngredientsConcentration Range (% w/w)
Active Ingredient ToxicantThis compound0.1 - 1.0
Gelling Agent Provides consistencyGuar gum, Xanthan gum, Polyacrylate0.1 - 2.0
Attractant (Carbohydrate) Food SourceSucrose, Fructose, Glucose, Maltodextrin, Biscuit15.0 - 40.0
Attractant (Protein/Lipid) Food SourcePeanut oil, Cooked soybean meal, Fish meal1.0 - 20.0
Humectant Retains MoistureGlycerol, Propylene glycol, Sorbitol10.0 - 50.0
Preservative Prevents SpoilagePotassium sorbate, Sodium benzoate0.2 - 1.0
Solvent/Carrier Disperses IngredientsDeionized WaterBalance to 100%

Protocol for Preparation:

  • Prepare the Gelling Phase: In a mixing vessel, disperse the gelling agent (e.g., guar gum) in the humectant (e.g., glycerol) until a homogenous slurry is formed. This prevents clumping when water is added.

  • Add Water: Slowly add the deionized water to the slurry while continuously mixing until the gelling agent is fully hydrated and the mixture is smooth.

  • Incorporate Food Attractants: Add the carbohydrate, protein, and lipid sources to the gel. Mix until all ingredients are evenly dispersed.

  • Add Preservatives: Dissolve the preservative(s) in a small amount of warm water (if necessary) before adding to the main mixture.

  • Introduce Active Ingredient: Prepare a stock solution of this compound in a suitable solvent if necessary, or add the powdered active ingredient directly to the bait matrix. Ensure thorough mixing to achieve a uniform concentration.

  • Homogenization: Use a high-shear mixer to homogenize the final formulation, ensuring a consistent and stable gel.

  • Packaging: Package the final gel bait in airtight syringes or containers to prevent dehydration.

Granular Bait Formulation for Ants

This protocol is based on a commercially available this compound granular ant bait.[5]

Table 2: Composition of a Granular Ant Bait

ComponentFunctionExample IngredientsConcentration (% w/w)
Active Ingredient ToxicantThis compound~0.063% (0.63 g/kg)
Carrier Dispersal MediumDefatted Corn Grits~80-90%
Attractant Food Source & CarrierSoybean Oil~10-20%

Protocol for Preparation:

  • Dissolve Active Ingredient: Dissolve the required amount of this compound in the soybean oil. Gentle heating may be required to ensure complete dissolution.

  • Impregnate the Carrier: In a suitable blender or mixer, slowly add the this compound-oil solution to the corn grits while mixing.

  • Ensure Uniform Coating: Continue mixing until the oil is evenly distributed and has been absorbed by the corn grits, ensuring a consistent concentration of the active ingredient on each granule.

  • Drying (if necessary): If excess solvent was used, allow the granules to air dry in a well-ventilated area to remove the solvent.

  • Packaging: Store the final granular bait in a sealed, moisture-proof container.

Experimental Protocols for Efficacy Evaluation

Laboratory Efficacy Testing

This test evaluates the palatability and efficacy of the bait in the presence of an alternative food source.

cluster_setup Choice Test Arena Setup cluster_procedure Experimental Procedure Arena Test Arena (e.g., plastic container with fluon-coated sides) Harborage Harborage (e.g., cardboard shelter) Water Water Source (e.g., water vial with cotton wick) Food Alternative Food Source (e.g., rodent chow) Bait This compound Bait Acclimation 1. Acclimate Cockroaches (24-48h with food and water) Starvation 2. Starve Cockroaches (24h with water only) Acclimation->Starvation Introduction 3. Introduce Bait and Alternative Food Starvation->Introduction Monitoring 4. Monitor Daily for Mortality and Morbidity (for at least 7 days) Introduction->Monitoring Consumption 5. Measure Bait and Food Consumption (weigh before and after) Monitoring->Consumption

Caption: Workflow for a laboratory choice test for cockroach bait efficacy.

Procedure:

  • Test Arenas: Use appropriate containers with inner walls coated with a substance like Fluon to prevent escape. Provide a harborage (e.g., cardboard tent) and a water source.

  • Test Insects: Use adult male German cockroaches (Blattella germanica) or other target species.

  • Acclimation and Starvation: Acclimate cockroaches in the arenas with food and water for 24-48 hours, then remove the food for 24 hours prior to the test.

  • Bait and Food Placement: Weigh a specific amount of the this compound bait and an alternative food source (e.g., rodent chow) and place them on opposite sides of the arena.

  • Data Collection: Record the number of dead and moribund cockroaches daily for a minimum of 7 days.

  • Consumption Measurement: At the end of the trial, remove and weigh the remaining bait and alternative food to determine consumption.

This test evaluates the intrinsic toxicity of the bait when it is the only food source available.

Procedure:

  • Test Arenas: Use petri dishes or similar containers with a non-stick barrier.

  • Test Insects: Use a set number of worker ants of the target species (e.g., 50-100).

  • Acclimation and Starvation: Hold ants with access to water but no food for 24 hours.

  • Bait Introduction: Introduce a pre-weighed amount of the this compound bait as the sole food source.

  • Data Collection: Record mortality at set intervals (e.g., every 24 hours) for 5-7 days.

Field Efficacy Testing

Field trials are essential to evaluate the performance of the bait under real-world conditions.

Procedure for Nuisance Ants:

  • Site Selection: Identify active ant colonies in an urban or suburban environment.

  • Pre-Treatment Assessment: Estimate the ant population by placing pre-baited cards (e.g., with a honey and sardine mixture) around the colony and counting the number of ants on the cards after a set time (e.g., 30 minutes).[1]

  • Bait Application: Place a known amount of the this compound bait in bait stations or on petri dishes around the colony.

  • Post-Treatment Assessment: At set intervals (e.g., 3, 7, 14, and 21 days) after bait placement, repeat the pre-treatment assessment to measure the reduction in ant activity.[1]

Quantitative Efficacy Data for this compound Baits

The following tables summarize available quantitative data on the efficacy of this compound baits against various urban pests.

Table 3: Efficacy of this compound Liquid and Gel Baits Against Ants (Laboratory and Field Studies)

Target Pest SpeciesBait Type / ConcentrationExposure TimeTime to Mortality/Control% Mortality / Control
Linepithema humile0.05%, 0.1%, 0.5% in 20% honey/water24 hours4-5 days100%
Pogonomyrmex occidentalis0.5% in 20% honey/water24 hours5 days>90%
Tapinoma nigerrium0.125% and 0.25% Gel Bait24 hours7 and 14 days>80%
Solenopsis invicta0.063% Granular Bait-7 days (comparable to 0.73% Hydramethylnon)Significant Reduction

Data sourced from BASF laboratory and field trials.[1]

Table 4: Efficacy of this compound Baits Against Other Urban Pests

Target Pest SpeciesBait Type / ConcentrationExposure TimeTime to Mortality% Mortality
Subterranean Termites0.3% in commercial baitContinuous5 days>80%
11 days100%
Musca domestica (Housefly)Granular BaitContinuous2 days49.9%
7 days96.1%
14 days99.0%

Data for termites sourced from BASF laboratory trials.[1] Data for houseflies sourced from Ahmad & Zurek, 2009.[3]

Quality Control Protocols

Palatability Assessment

Palatability is crucial for bait success and can be assessed using a two-choice test as described in section 4.1.1. A palatability index can be calculated as:

Palatability Index (%) = (Amount of Bait Consumed / Total Amount of Bait and Alternative Food Consumed) x 100

A higher index indicates greater preference for the bait.

Stability Testing

Bait stability ensures a reasonable shelf-life and efficacy after application. An accelerated stability test can be performed to predict long-term stability.

cluster_protocol Accelerated Stability Testing Protocol cluster_analysis Analytical Tests Start Start: Time 0 Analysis Store Store Bait in Commercial Packaging at Elevated Temperature (e.g., 54°C ± 2°C for 14 days) Start->Store PhysChem Physical-Chemical Properties (Appearance, pH, Viscosity, Water Loss) Start->PhysChem AI_Content Active Ingredient Content (via HPLC or other validated method) Start->AI_Content End End: Time 14 Days Analysis Store->End End->PhysChem End->AI_Content

References

Techniques for Assessing Metaflumizone Impact on Beneficial Insects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a broad-spectrum insecticide belonging to the semicarbazone class. Its mode of action involves blocking voltage-dependent sodium channels in the nervous system of insects, leading to paralysis and death.[1] While effective against a range of agricultural pests, it is crucial to assess its impact on non-target, beneficial insects that play vital roles in pollination and natural pest control. These application notes provide detailed protocols and data presentation formats for evaluating the lethal and sublethal effects of this compound on key beneficial insects, including bees, ladybugs, and lacewings. The methodologies are based on internationally recognized guidelines, primarily from the International Organization for Biological Control (IOBC).[2][3]

Data Presentation: Quantitative Toxicity of this compound

A critical aspect of risk assessment is the determination of lethal doses and concentrations. The following tables summarize key toxicity values for this compound against representative beneficial insects.

Table 1: Acute Toxicity of this compound to Honey Bees (Apis mellifera)

EndpointValueExposure DurationTest SubstanceReference
Oral LD50> 100 µ g/bee 48 hoursThis compoundAERU
Contact LD50> 100 µ g/bee 48 hoursThis compoundAERU
Chronic Oral NOEC2.0 mg/L10 daysThis compoundAERU

Table 2: Acute Toxicity of this compound to Ladybugs (Coccinella septempunctata)

EndpointValueExposure DurationTest SubstanceReference
Oral LC50Data not available-This compound-
Contact LD50Data not available-This compound-

Table 3: Acute Toxicity of this compound to Green Lacewings (Chrysoperla carnea)

EndpointValueExposure DurationTest SubstanceReference
Oral LC50Data not available-This compound-
Residual Contact LC50Data not available-This compound-

Note: The absence of data for ladybugs and lacewings highlights a critical knowledge gap. The protocols outlined below can be used to generate this essential data.

Signaling Pathway: this compound's Mode of Action

This compound exerts its insecticidal effect by targeting voltage-gated sodium channels, which are essential for the propagation of nerve impulses. Unlike other insecticides that may activate these channels, this compound blocks them in a state-dependent manner, preferring to bind to the inactivated state of the channel. This blockage prevents the influx of sodium ions, thereby inhibiting nerve firing and leading to flaccid paralysis.

cluster_neuron Neuron cluster_this compound This compound Action Nerve Impulse Nerve Impulse Na_Channel Voltage-Gated Sodium Channel Nerve Impulse->Na_Channel Opens Na_Influx Na+ Influx Na_Channel->Na_Influx Paralysis Flaccid Paralysis Depolarization Depolarization & Action Potential Na_Influx->Depolarization Nerve_Firing Nerve Firing Depolarization->Nerve_Firing This compound This compound Block Blocks Channel (Inactivated State) This compound->Block Block->Na_Channel

Caption: this compound's blockage of the sodium channel.

Experimental Workflows and Protocols

A tiered approach is recommended for assessing the impact of pesticides on beneficial insects, moving from worst-case laboratory scenarios to more realistic field conditions.[4]

Tier1 Tier 1: Laboratory Testing (Worst-Case Scenario) Decision Risk Acceptable? Tier1->Decision Tier2 Tier 2: Extended Laboratory & Aged Residue Studies Tier3 Tier 3: Semi-Field & Field Studies Tier2->Tier3 Risk_Assessment Comprehensive Risk Assessment Tier3->Risk_Assessment Decision->Tier2 No No_Further_Testing No Further Testing Required Decision->No_Further_Testing Yes

Caption: Tiered approach for pesticide risk assessment.

Protocol 1: Tier 1 - Acute Contact Toxicity (LD50) for Adult Beneficial Insects

Objective: To determine the median lethal dose (LD50) of this compound following direct topical application.

Materials:

  • This compound (technical grade)

  • Acetone (or other suitable solvent)

  • Microsyringe or micro-applicator

  • Test organisms (e.g., adult honey bees, ladybugs, or lacewings of a uniform age and size)

  • Ventilated cages for holding insects

  • Sugar solution (e.g., 50% sucrose)

  • Incubator or environmental chamber (controlled temperature and humidity)

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of five to seven serial dilutions to establish a dose range expected to cause between 10% and 90% mortality. A control group should receive the solvent only.

  • Insect Handling: Anesthetize the insects lightly with carbon dioxide to facilitate handling.

  • Dosing: Using the microsyringe, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each insect.

  • Housing and Observation: Place the treated insects in clean, ventilated cages with access to a sugar solution. Maintain the cages in an incubator at a species-appropriate temperature and humidity (e.g., 25 ± 2°C and 60 ± 10% RH).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects that are moribund (unable to move coherently) are considered dead.

  • Data Analysis: Use probit analysis to calculate the LD50 values and their 95% confidence intervals.

Protocol 2: Tier 1 - Acute Oral Toxicity (LC50) for Adult Beneficial Insects

Objective: To determine the median lethal concentration (LC50) of this compound when ingested.

Materials:

  • This compound

  • Sucrose

  • Distilled water

  • Feeding apparatus (e.g., small vials or syringes)

  • Test organisms

  • Holding cages

  • Incubator

Procedure:

  • Preparation of Test Diets: Prepare a stock solution of this compound in a suitable solvent and then mix it with a 50% sucrose solution to achieve the desired concentrations. A range of at least five concentrations should be prepared. The control group will receive a sucrose solution with the solvent only.

  • Starvation: Prior to the test, starve the insects for a short period (e.g., 2-4 hours) to encourage feeding.

  • Exposure: Individually feed each insect a known volume of the test diet.

  • Housing and Observation: After feeding, house the insects in cages with access to a clean sugar solution. Maintain them under controlled environmental conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours.

  • Data Analysis: Calculate the LC50 values using probit analysis.

Protocol 3: Sublethal Effects on Foraging and Homing Behavior

Objective: To assess the impact of sublethal doses of this compound on the foraging and homing ability of bees.[1][5]

Materials:

  • Established bee colonies or flight cages

  • Radio-frequency identification (RFID) tags and readers (optional, for detailed tracking)

  • Feeding stations with sucrose solution

  • This compound

  • Marking paint for individual identification

Procedure:

  • Training: Train bees to forage at a specific feeding station.

  • Dosing: Capture individual foragers and provide them with a single, sublethal dose of this compound in a sucrose solution. Control bees receive only the sucrose solution. The dose should be based on previously determined acute toxicity data (e.g., 1/10th of the LD50).

  • Release and Monitoring: Release the marked bees at a set distance from the hive or flight cage.

  • Data Collection:

    • Homing Success: Record the number of bees that successfully return to the hive within a specified time.

    • Foraging Activity: If using RFID, monitor the frequency and duration of foraging trips.

    • Foraging Behavior: Observe and record any abnormal behaviors, such as disorientation or reduced flight activity.

  • Data Analysis: Compare the homing success and foraging parameters between the treated and control groups using appropriate statistical tests (e.g., chi-squared test for homing success, t-test or ANOVA for foraging trip duration).

Protocol 4: Sublethal Effects on Reproduction

Objective: To evaluate the impact of chronic sublethal exposure to this compound on the reproductive output of beneficial insects.[6]

Materials:

  • This compound

  • Rearing cages

  • Appropriate food source for the test species (e.g., aphids for ladybugs and lacewings)

  • Oviposition substrate

  • Microscope

Procedure:

  • Exposure: Expose newly emerged adult pairs of the test species to a continuous supply of food treated with a sublethal concentration of this compound.

  • Mating and Oviposition: Allow the pairs to mate and lay eggs on the provided substrate.

  • Data Collection:

    • Fecundity: Count the total number of eggs laid per female over a defined period.

    • Fertility: Determine the percentage of eggs that hatch.

    • Development: Monitor the development time and survival of the offspring to adulthood.

  • Data Analysis: Compare the reproductive parameters (fecundity, fertility, offspring survival) between the treated and control groups using statistical tests such as ANOVA or t-tests.

Logical Relationships: IOBC Hazard Classification

The International Organization for Biological Control (IOBC) provides a classification system to categorize the hazard of pesticides to beneficial organisms based on laboratory, semi-field, and field test results.

Test_Result Pesticide Test Result (% Effect) Class1 Class 1: Harmless (< 30% effect) Test_Result->Class1 Class2 Class 2: Slightly Harmful (30-79% effect) Test_Result->Class2 Class3 Class 3: Moderately Harmful (80-99% effect) Test_Result->Class3 Class4 Class 4: Harmful (> 99% effect) Test_Result->Class4

Caption: IOBC hazard classification for pesticides.

References

Application Notes & Protocols: Analysis of Metaflumizone Storage Stability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metaflumizone is a broad-spectrum semicarbazone insecticide that functions by blocking sodium channels in the nervous systems of target insects. Ensuring the stability of this compound in its formulated products during storage is critical for maintaining its efficacy, safety, and shelf-life. This document provides detailed protocols for conducting storage stability analyses, including a validated stability-indicating analytical method, procedures for long-term and accelerated storage studies, and forced degradation analysis.

Stability-Indicating Analytical Method: LC-MS/MS

A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is essential for accurately quantifying this compound and its degradation products. The method must be able to separate the parent compound from any potential degradants formed under stress conditions.

Experimental Protocol: LC-MS/MS Analysis

1.1. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Dionex Ultimate 3000 RS with Thermo Fisher TSQ Altis).[1][2]

  • Column: C18 Reverse-Phase Column (e.g., Accucore RP-MS C18, 100 mm × 2.1 mm, 2.6 µm).[1][2]

  • Column Temperature: 40 °C.[1][2]

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.[1][2]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1][2]

  • Flow Rate: 0.3 mL/min.[1][2]

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start at 10% B, hold for 2 min.

    • Linearly increase to 90% B over 6 min.

    • Hold at 90% B for 2 min.

    • Return to 10% B at 8.1 min and re-equilibrate for 8 min.[1][2]

1.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[1][3]

  • Ion Spray Voltage: 4 kV.[1][3]

  • Sheath Gas Pressure: 40 Arb.[1][3]

  • Auxiliary Gas Pressure: 10 Arb.[1][3]

  • Ion Transfer Tube Temperature: 325 °C.[1][3]

  • Evaporator Temperature: 350 °C.[3]

  • MRM Transitions: The precursor ion for this compound is m/z 507.1.[2] Product ions for monitoring can be selected, for example, m/z 178.1 and m/z 287.1.[2]

1.3. Standard Preparation:

  • Prepare a primary stock solution of this compound analytical standard (e.g., 100 µg/mL) in acetonitrile.[4]

  • Perform serial dilutions from the stock solution to prepare working standards for the calibration curve (e.g., 0.001 to 0.5 mg/kg).[1][2]

  • Store all standard solutions at -20 °C when not in use.[4]

Sample Preparation Protocol: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from various matrices.[5]

2.1. Materials:

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

2.2. Extraction Procedure:

  • Weigh 10 g of the homogenized sample (or the equivalent amount of formulated product) into a 50 mL centrifuge tube.[5]

  • Add 10 mL of acetonitrile to the tube.[5]

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.[5]

  • Add the partitioning salts: 4 g MgSO₄ and 1 g NaCl.[6]

  • Immediately shake the tube intensively for 1 minute to prevent the agglomeration of salts and ensure proper phase separation.[6]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

2.3. Dispersive SPE Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer (supernatant) into a 15 mL tube containing 900 mg MgSO₄ and 150 mg PSA.

  • Vortex the tube for 30 seconds to facilitate the cleanup process.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an LC vial for analysis.

Storage Stability Study Protocols

Stability studies are performed to determine how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7]

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Timepoints cluster_eval 4. Evaluation start Initial Sample (T0) (Active Substance or Formulation) prep Prepare & Package Samples (Simulates commercial packaging) start->prep long_term Long-Term 25°C / 60% RH or 30°C / 65% RH prep->long_term Distribute Samples accelerated Accelerated 40°C / 75% RH prep->accelerated Distribute Samples forced Forced Degradation (Heat, Light, Hydrolysis, Oxidation) prep->forced Distribute Samples pull Pull Samples at Scheduled Intervals (e.g., 0, 3, 6, 12 months) long_term->pull accelerated->pull forced->pull extraction Sample Extraction (QuEChERS Protocol) pull->extraction lcms LC-MS/MS Analysis extraction->lcms data Quantify this compound & Degradation Products lcms->data report Assess Stability Profile & Determine Shelf-Life data->report

Caption: Workflow for this compound storage stability analysis.

Protocol 3.1: Long-Term Stability Study

This study evaluates the chemical and physical stability of this compound under recommended storage conditions over its proposed shelf-life.

  • Storage Conditions: 25°C ± 2°C with 60% ± 5% Relative Humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[8]

  • Packaging: Samples should be stored in the proposed commercial packaging.[7]

  • Testing Frequency: Samples should be pulled and analyzed at specified intervals. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]

  • Parameters to Test: Appearance, assay of this compound, quantification of known and unknown degradation products, and pH (for liquid formulations).

Protocol 3.2: Accelerated Stability Study

This study is designed to increase the rate of chemical degradation by using exaggerated storage conditions.

  • Storage Conditions: 40°C ± 2°C with 75% ± 5% RH.[8]

  • Duration: A minimum of 6 months.

  • Testing Frequency: A minimum of three time points, including initial, midpoint, and final (e.g., 0, 3, and 6 months).[7][8]

  • Purpose: Data from accelerated studies are used to predict the shelf-life under long-term conditions and assess the impact of short-term excursions outside of the label storage conditions.[7] If a significant change occurs, an intermediate storage condition (e.g., 30°C/65% RH) may be required.[8]

Protocol 3.3: Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] This helps validate the stability-indicating power of the analytical method.[7]

  • Hydrolysis: Expose this compound solution to acidic, basic, and neutral conditions (e.g., 0.1N HCl, 0.1N NaOH, and purified water) at an elevated temperature (e.g., 60-80°C).[11][12]

  • Oxidation: Treat this compound solution with an oxidizing agent like 3-30% hydrogen peroxide (H₂O₂) at room temperature.[12]

  • Photolysis: Expose the solid or solution form of this compound to a controlled light source that provides both UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12][13]

  • Thermal Degradation: Expose the solid sample to dry heat at a temperature higher than that used for accelerated testing (e.g., 70-80°C).

Data Presentation & Results

Quantitative data from stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 1: Example Data from Forced Degradation Studies

Stress ConditionObservation% DegradationMajor Degradants Identified
Acid Hydrolysis (pH 4) Significant degradation~50% in 6 daysM320I04, M320I08
Neutral Hydrolysis (pH 7) No significant degradation< 2%None
Base Hydrolysis (pH 9) No significant degradation< 2%None
Oxidation (H₂O₂) Moderate degradationData-dependentOxidative products
Photolysis Extensive degradationDT₅₀ of 2-3 daysM320I04, M320I06, M320I09, M320I08
Thermal (Dry Heat) Minor degradationData-dependentThermal products

Table 2: Example Long-Term Stability Data at 25°C / 60% RH

Time Point (Months)AppearanceAssay (% of Initial)Total Degradants (%)pH (if applicable)
0 Conforms100.0< 0.16.5
3 Conforms99.80.16.5
6 Conforms99.50.26.4
12 Conforms99.10.36.4
24 Conforms98.20.56.3

Table 3: Example Freezer Storage Stability Data (-20°C)

MatrixStorage Duration (Weeks)% DegradationReference
Chinese Broccoli1022.9%[14]

References

Application Notes and Protocols for Metaflumizone in Veterinary Flea and Tick Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaflumizone is a semicarbazone insecticide developed for the control of ectoparasites in veterinary medicine. It possesses a unique mode of action, targeting the voltage-gated sodium channels of insects, which differentiates it from many other insecticide classes.[1][2] This document provides detailed application notes, efficacy data, and experimental protocols relevant to the use of this compound for flea and tick control in felines and canines. Although products containing this compound (e.g., ProMeris®) were introduced for cats and dogs, they were later voluntarily withdrawn from the market by the manufacturer.[3] The data herein is based on the available scientific literature from its period of use and development.

Mechanism of Action

This compound exerts its insecticidal effect by blocking voltage-gated sodium channels in the nerve cells of target parasites.[3][4] It specifically binds to the sodium channels, preferably when they are in the slow-inactivated, non-conducting state.[1][5] This blockage prevents the influx of sodium ions, which is essential for the propagation of action potentials. The result is a flaccid paralysis and subsequent death of the insect.[4][6] This mechanism is distinct from other sodium channel-targeting insecticides like pyrethroids.[1]

Integrated_Control_Program Program Integrated Flea & Tick Control Program This compound On-Animal Adulticide (this compound) Program->this compound Targets adult parasites on the pet IGR Environmental Control (e.g., IGR Sprays) Program->IGR Targets immature stages (eggs, larvae) in the home Mechanical Mechanical Control (Vacuuming, Washing Bedding) Program->Mechanical Removes all life stages from the environment Veterinary Veterinary Consultation (Diagnosis & Monitoring) Program->Veterinary Ensures proper diagnosis and product selection

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Metaflumizone Solubility for In Vitro Neurological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing metaflumizone in your in vitro neurological research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to the low aqueous solubility of this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in aqueous assay buffers?

A1: this compound is a semicarbazone insecticide that acts as a broad-spectrum voltage-dependent sodium channel modulator, leading to paralysis in insects.[1] It is a highly lipophilic molecule with very low aqueous solubility, making it difficult to dissolve in standard cell culture media and buffers used for in vitro neurological assays. This poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What is the primary mechanism of action of this compound?

A2: this compound blocks voltage-dependent sodium channels by selectively binding to the slow-inactivated state of the channel.[2][3] This action inhibits the normal influx of sodium ions required for action potential propagation, ultimately leading to flaccid paralysis of the neuron.[1][2]

Q3: Which organic solvents are recommended for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies. Other organic solvents such as acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, and toluene can also be used.[4] The choice of solvent will depend on the specific requirements of your assay and the tolerance of your neuronal cell model. It is crucial to determine the maximum tolerable concentration of the chosen solvent for your specific cell line to avoid solvent-induced artifacts.[5][6]

Q4: What is the maximum recommended final concentration of DMSO in neuronal cell culture?

A4: For sensitive neurological assays, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[5] Some neuronal cell lines can tolerate up to 0.5% DMSO for short exposure times, but concentrations above this can lead to neurotoxicity, including apoptosis, neurite retraction, and altered mitochondrial function.[7][8][9][10][11] It is imperative to perform a solvent toxicity assay to determine the no-observed-adverse-effect level (NOAEL) for your specific experimental conditions.[5][12]

Q5: My this compound solution is precipitating in the cell culture medium. What can I do?

A5: Compound precipitation in the culture medium is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide: Compound Precipitation below for detailed solutions.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolubility ( g/100 mL) at 20°C
Acetone15.3
Ethyl acetate18.0
Dichloromethane9.88
Acetonitrile6.30
Methanol1.40
Toluene0.40
n-Hexane0.00085
Water (pH 7)0.000000181

Data sourced from the Food and Agriculture Organization of the United Nations.[4]

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Neurological Assays

SolventMaximum Recommended Final Concentration (v/v)Potential Neurological Effects at Higher Concentrations
DMSO≤ 0.1% - 0.5% (Cell line dependent)Apoptosis, neurite retraction, mitochondrial damage, altered gene expression.[7][8][9][10][11]
Ethanol≤ 0.1%Can induce cellular stress and affect enzymatic activity.[13][14]
Methanol≤ 0.3%Can be metabolized to toxic byproducts.[14]
Acetonitrile≤ 0.3%Generally better tolerated than DMSO or ethanol in some assays.[14]

Note: These are general recommendations. The optimal concentration should be determined experimentally for each cell line and assay.

Troubleshooting Guides

Guide 1: Poor this compound Solubility and Stock Preparation
Problem Possible Cause Solution
This compound powder will not dissolve in the chosen organic solvent.Insufficient solvent volume or inadequate mixing.- Increase the solvent volume to achieve a lower, more manageable stock concentration. - Use gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.[15]
The prepared stock solution is not clear or contains visible particles.The compound has reached its solubility limit in the chosen solvent.- Centrifuge the stock solution at high speed to pellet any undissolved compound and carefully transfer the supernatant to a new tube. - Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
Unsure of the stability of the prepared stock solution.Degradation of this compound over time.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C, protected from light.
Guide 2: Compound Precipitation in Cell Culture Medium
Problem Possible Cause Solution
A precipitate forms immediately upon adding the this compound stock solution to the aqueous culture medium.The final concentration of this compound exceeds its aqueous solubility limit. The organic solvent concentration is too low to maintain solubility.- Decrease the final concentration of this compound in the assay. - Prepare an intermediate dilution of the stock solution in culture medium with a higher serum concentration (if applicable) before adding to the cells. - Pre-warm the culture medium to 37°C before adding the compound. - Add the stock solution to the medium while vortexing or gently swirling to ensure rapid and even dispersion.[15]
The culture medium becomes cloudy or a precipitate forms over time during the experiment.Temperature fluctuations, evaporation of the medium, or interaction with media components.- Ensure the incubator has stable temperature and humidity control.[16][17] - Use sealed culture plates or flasks to minimize evaporation.[17] - Check for incompatibilities between your media components and the compound/solvent. Some salt concentrations can contribute to precipitation.[16][17]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerable Solvent Concentration for Neuronal Cells

This protocol outlines a method to determine the highest concentration of a solvent (e.g., DMSO) that can be used in your neuronal cell culture without causing significant cytotoxicity or morphological changes.

Materials:

  • Neuronal cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • Chosen organic solvent (e.g., high-purity, sterile-filtered DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Microplate reader

  • Phase-contrast microscope

Procedure:

  • Cell Seeding:

    • Seed your neuronal cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 24-48 hours post-seeding).

  • Solvent Dilution Series:

    • Prepare a 2x concentrated serial dilution of the solvent in complete culture medium. For example, for a final concentration range of 2% to 0.015%, prepare 4%, 2%, 1%, 0.5%, 0.25%, 0.125%, 0.0625%, and 0.03% solutions.

    • Include a "medium only" control (0% solvent).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add an equal volume of the 2x solvent dilutions to the corresponding wells to achieve the final desired concentrations (1x). For example, add 100 µL of 2x solution to wells containing 100 µL of medium.

    • Include at least three to six replicate wells for each condition.

  • Incubation:

    • Incubate the plate for a duration that matches your planned this compound exposure time (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Morphology:

    • Before adding the viability reagent, examine the cells under a phase-contrast microscope.

    • Look for signs of toxicity, such as cell rounding, detachment, neurite retraction, or the presence of cellular debris.

  • Cell Viability Assay:

    • Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the "medium only" control wells (set to 100% viability).

    • Plot the cell viability (%) against the solvent concentration.

    • Determine the highest concentration of the solvent that does not cause a significant decrease in cell viability or observable changes in cell morphology. This is your maximum tolerable solvent concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Prepare this compound Stock Solution in DMSO c Prepare Working Solutions in Culture Medium a->c b Determine Max Tolerable DMSO Concentration b->c d Treat Neuronal Cells c->d e Incubate for Desired Time d->e f Assess Neuronal Viability (e.g., MTT Assay) e->f g Functional Neurological Assay (e.g., Electrophysiology) e->g

Caption: Workflow for using this compound in in vitro neurological assays.

troubleshooting_logic start Issue: Poor this compound Solubility q1 Is the compound precipitating in the stock solution? start->q1 a1 Increase solvent volume, use sonication/warming q1->a1 Yes q2 Is the compound precipitating in the culture medium? q1->q2 No a1->q2 a2 Lower final concentration, modify dilution method q2->a2 Yes q3 Are cells showing signs of toxicity (even without precipitation)? q2->q3 No a2->q3 a3 Perform solvent toxicity assay, lower final solvent concentration q3->a3 Yes end Optimized Assay Conditions q3->end No a3->end

Caption: Troubleshooting flowchart for this compound solubility issues.

signaling_pathway meta This compound na_channel Voltage-Gated Sodium Channel (Slow-Inactivated State) meta->na_channel blocks na_influx Sodium Ion Influx na_channel->na_influx inhibits ap Action Potential Propagation na_influx->ap prevents paralysis Flaccid Paralysis of Neuron ap->paralysis leads to

Caption: Primary mechanism of action of this compound on neuronal signaling.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Metaflumizone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Metaflumizone.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[1]
Inappropriate Injection Solvent Ensure the injection solvent is compatible with the mobile phase. Ideally, the solvent should be weaker than the initial mobile phase to ensure good peak shape.[1]
Column Overload Reduce the injection volume or dilute the sample.[1]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[1]

Issue 2: Low Signal Intensity or High Ion Suppression

Potential Cause Troubleshooting Steps
Matrix Effects Implement strategies to reduce matrix effects, such as sample dilution, optimizing sample cleanup (e.g., using different SPE sorbents), or using matrix-matched calibration standards.[2]
Suboptimal Ion Source Parameters Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperatures (ion transfer tube and evaporator).[3]
Incorrect Mobile Phase Composition Ensure the mobile phase composition and additives (e.g., formic acid) are optimal for this compound ionization.[4]
Instrument Contamination Clean the ion source components.

Issue 3: High Signal Variability (Poor Reproducibility)

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure uniformity in all sample preparation steps, including extraction, cleanup, and reconstitution.
Matrix Effects Employ an internal standard, preferably a stable isotope-labeled (SIL) version of this compound, to compensate for variations in matrix effects between samples.[5][6]
LC System Instability Check for leaks, ensure the pump is delivering a stable flow rate, and that the column temperature is consistent.[7]
Autosampler Issues Verify the injection volume is accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy, precision, and sensitivity of the analysis.[8] In the analysis of this compound, matrix components can compete for ionization in the MS source, leading to inaccurate quantification.[2]

Q2: How can I assess the extent of matrix effects in my samples?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank matrix extract at the same concentration. The following formula can be used:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting this compound from various food matrices.[9][10] This method typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove interfering matrix components.[11] For complex matrices, additional sorbents like C18 or graphitized carbon black (GCB) may be beneficial.[11]

Q4: What are the recommended LC-MS/MS parameters for this compound analysis?

A4: While optimal parameters should be determined for your specific instrument, a good starting point for this compound analysis is:

  • Column: A C18 reversed-phase column is commonly used.[12]

  • Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is often employed.[12]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.[3]

  • MS/MS Transitions: The precursor ion for this compound is m/z 507.1. Common product ions for monitoring are m/z 178.1 and m/z 287.1.[4]

Q5: When should I use a stable isotope-labeled internal standard for this compound analysis?

A5: A stable isotope-labeled (SIL) internal standard is highly recommended when high accuracy and precision are required, especially when dealing with complex matrices that exhibit significant matrix effects.[5] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and more accurate quantification.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound analysis.

Table 1: Method Performance for this compound in Different Matrices

MatrixSample PreparationLOQ (mg/kg)Recovery (%)RSD (%)Matrix Effect (%)
TomatoesAcetonitrile Extraction, PSA cleanup0.00581.7< 5.7-2.72
PeppersAcetonitrile Extraction, PSA cleanup0.00577.2< 5.7-9.43
Chinese BroccoliQuEChERS0.00571.8 - 94.61.5 - 3.2Not Reported

Data sourced from multiple studies.[3][12]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Tomatoes, Peppers)

This protocol is adapted from a method for analyzing this compound in tomatoes and peppers.[12]

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Add a ceramic homogenizer and vortex for 2 minutes.

    • Add a salt mixture of 4 g MgSO₄ and 1 g CH₃COONa.

    • Shake vigorously for 2 minutes and then centrifuge at 5000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA.

    • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general starting point for LC-MS/MS analysis.[3][12]

  • LC System: UHPLC system.

  • Column: Accucore RP-MS C18 column (100 mm × 2.1 mm, 2.6 μm).

  • Column Temperature: 40 °C.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol with 0.1% formic acid.

  • Gradient:

    • Start at 10% B, hold for 2 min.

    • Increase linearly to 90% B over 6 min.

    • Hold at 90% B for 2 min.

    • Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: ESI in positive mode.

  • MS Parameters:

    • Spray Voltage: 4 kV

    • Sheath Gas: 40 Arb

    • Auxiliary Gas: 10 Arb

    • Ion Transfer Tube Temperature: 325 °C

    • Evaporator Temperature: 350 °C

  • MRM Transitions:

    • Precursor Ion (m/z): 507.1

    • Product Ion 1 (m/z): 178.1 (Collision Energy: 26 V)

    • Product Ion 2 (m/z): 287.1 (Collision Energy: 24 V)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. Acetonitrile Extraction & Salting Out homogenization->extraction cleanup 3. Dispersive SPE Cleanup (PSA + MgSO4) extraction->cleanup filtration 4. Filtration cleanup->filtration injection 5. LC Injection filtration->injection separation 6. Chromatographic Separation (C18 Column) injection->separation ionization 7. ESI+ Ionization separation->ionization detection 8. MS/MS Detection (MRM) ionization->detection quantification 9. Quantification detection->quantification reporting 10. Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem Encountered (e.g., Low Signal) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_params Verify LC Parameters check_sample_prep->check_lc_params No implement_cleanup Improve Sample Cleanup (e.g., dSPE) check_sample_prep->implement_cleanup Yes check_ms_params Optimize MS Parameters check_lc_params->check_ms_params No use_dilution Dilute Sample Extract check_lc_params->use_dilution Yes use_sil_is Use Stable Isotope-Labeled Internal Standard check_ms_params->use_sil_is Yes resolve Problem Resolved check_ms_params->resolve No implement_cleanup->resolve use_dilution->resolve use_sil_is->resolve

References

Technical Support Center: Optimizing Metaflumizone Dosage in Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Metaflumizone dosage for effective pest control in laboratory studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a broad-spectrum semicarbazone insecticide.[1][2] It functions by blocking voltage-dependent sodium channels in the nervous system of target insects.[1][2][3][4] This blockage prevents the influx of sodium ions, which is essential for the propagation of nerve impulses. Consequently, the insect experiences "relaxed" paralysis, leading to cessation of feeding and eventual death.[1][2][3] this compound belongs to the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 22B.[1][3]

Q2: What pests is this compound effective against in a laboratory setting?

A2: Laboratory studies have demonstrated the efficacy of this compound against a range of insect pests, including:

  • Lepidoptera: such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda).[5][6]

  • Coleoptera: various beetle species.

  • Hymenoptera: including fire ants (Solenopsis invicta).[3]

  • Isoptera: termites.

  • Diptera: flies.[2]

  • Hemiptera: certain true bugs.

Q3: What are the common formulations of this compound used in research?

A3: In laboratory settings, researchers typically use technical grade this compound (95-99% purity) to prepare stock solutions. Commercial formulations such as suspension concentrates (SC) and water-dispersible granules (WG) are also used, particularly when mimicking field conditions.[4] The commercial product consists of a mixture of E and Z isomers, with the E-isomer being the more biologically active form.[2]

Troubleshooting Guides

Issue 1: Lower than Expected Mortality in Bioassays

Q: I am observing lower than expected mortality in my bioassays with a susceptible insect strain. What could be the cause?

A: Several factors could contribute to lower than expected mortality. Consider the following troubleshooting steps:

  • Verify Insecticide Solution Integrity:

    • Preparation: Ensure accurate preparation of your stock and serial dilutions. Use a calibrated analytical balance and precise pipetting techniques. Acetone is a common solvent, but ensure this compound is fully dissolved.[7]

    • Storage and Stability: this compound solutions should be stored in tightly sealed glass containers in a cool, dark place to prevent evaporation and degradation from light and heat.[7] If solutions are refrigerated or frozen, allow them to warm to room temperature before use, as temperature can affect the concentration of the solvent.[8] It is recommended to use freshly prepared solutions for each bioassay.

  • Review Bioassay Protocol:

    • Uniform Application: Ensure uniform application of the insecticide. For leaf-dip assays, complete and consistent coverage of the leaf surface is crucial.[6] For topical applications, the droplet should be consistently applied to the same body region (e.g., the pronotum).[9][10]

    • Insect Handling: Use insects of a consistent age, developmental stage, and nutritional state.[7] Healthy, active individuals should be selected for testing.[8]

  • Environmental Conditions: Maintain consistent and optimal environmental conditions (temperature, humidity, photoperiod) throughout the experiment, as these can influence insect metabolism and insecticide efficacy.

  • Control Mortality: If mortality in your control group (treated with solvent only) is high (typically >10%), the results may be invalid. High control mortality could indicate issues with insect health, handling stress, or solvent toxicity.[8]

Issue 2: Inconsistent and Irreproducible Results

Q: My bioassay results for this compound are highly variable between replicates. How can I improve consistency?

A: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:

  • Standardize a Detailed Protocol: Document every step of your procedure in detail and adhere to it strictly for all replicates. This includes insect handling, solution preparation, application method, and environmental conditions.

  • Randomization: Randomly assign individual insects to different treatment groups to minimize bias.[7]

  • Sufficient Sample Size: Use a sufficient number of insects per concentration to obtain statistically robust data. A minimum of 10-25 insects per concentration is generally recommended.[8]

  • Minimize Human Error: Be meticulous with measurements and labeling. When preparing serial dilutions, use fresh pipette tips for each concentration to avoid cross-contamination.

  • Check for Sublethal Effects: At lower concentrations, this compound can cause sublethal effects such as reduced feeding, lethargy, or paralysis without causing rapid death.[5][11] Ensure your mortality assessment criteria are clear and consistently applied. Moribund insects that are unable to move in a coordinated manner are often counted as dead.

Issue 3: Suspected Insecticide Resistance

Q: I suspect the field-collected population I am testing has developed resistance to this compound. How can I confirm this?

A: To investigate potential resistance, you should:

  • Establish a Baseline: Compare the LC50 value of your field-collected population to that of a known susceptible laboratory strain, tested under identical conditions. A significantly higher LC50 in the field population is indicative of resistance.

  • Resistance Ratio (RR): Calculate the resistance ratio by dividing the LC50 of the field population by the LC50 of the susceptible strain.

  • Consider Cross-Resistance: this compound has a similar mode of action to indoxacarb.[1] Populations resistant to indoxacarb may exhibit some level of cross-resistance to this compound.[12]

Data Presentation

Table 1: Lethal Concentration (LC50) Values of this compound for Various Pest Species

Pest SpeciesLife StageBioassay MethodLC50 ValueExposure TimeReference
Spodoptera frugiperda (Fall Armyworm)3rd Instar LarvaeDiet-Incorporated2.43 mg/L72 hours[5]
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeLeaf-Dip1.34 - 6.55 mg/LNot Specified[12]
Bemisia tabaci (Sweetpotato Whitefly)2nd Instar NymphsLeaf-DipNot specified in resultsNot specified in results[13]

Note: LC50 values can vary depending on the insect strain, bioassay method, and experimental conditions.

Experimental Protocols

Leaf-Dip Bioassay Protocol

This method is suitable for determining the efficacy of this compound against foliage-feeding insects like Plutella xylostella.

  • Preparation of Test Solutions:

    • Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone with a small amount of Triton X-100 as a surfactant).

    • Perform serial dilutions to obtain at least five to seven concentrations.

    • Prepare a control solution containing only the solvent and surfactant.

  • Treatment of Leaf Discs:

    • Cut leaf discs (e.g., cabbage for P. xylostella) of a uniform size (e.g., 7.0 cm diameter).[6]

    • Individually dip each leaf disc into a test solution for 10-30 seconds, ensuring complete coverage.[6]

    • Allow the leaf discs to air dry completely on a wire rack.

  • Insect Exposure:

    • Place one treated leaf disc into a Petri dish or a similar ventilated container.

    • Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.

  • Incubation and Assessment:

    • Maintain the containers under controlled environmental conditions (e.g., 25 ± 1°C, 65 ± 5% RH, and a 16:8 h L:D photoperiod).

    • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the data using probit analysis to determine the LC50 value.

Topical Application Bioassay Protocol

This method is used to determine the contact toxicity of this compound.

  • Preparation of Test Solutions:

    • Dissolve technical grade this compound in a volatile solvent like acetone to prepare a stock solution.[7]

    • Create a series of dilutions from the stock solution.

  • Insect Immobilization:

    • Anesthetize the test insects (e.g., adult flies or moths) using CO2 or by chilling them.

  • Application of Insecticide:

    • Using a micro-applicator, apply a precise volume (e.g., 0.5-1 µL) of the insecticide solution to the dorsal thorax (pronotum) of each insect.[9][10]

    • Treat the control group with the solvent only.

  • Post-Treatment and Observation:

    • Place the treated insects in clean containers with access to food and water.

    • Maintain the containers under controlled environmental conditions.

    • Record mortality at specified time points (e.g., 24, 48, 72 hours).

  • Data Analysis:

    • Calculate the LD50 (lethal dose) value using probit analysis.

Poisoned Bait Bioassay Protocol for Ants

This method is effective for evaluating this compound's efficacy against social insects like fire ants.

  • Bait Preparation:

    • Dissolve this compound in a suitable carrier that is attractive to the target ant species (e.g., soybean oil).[14]

    • Impregnate a food source (e.g., defatted corn grits) with the insecticide-oil mixture.[14][15]

    • Prepare a control bait with the food source and oil only.

  • Colony Exposure:

    • Use small laboratory colonies of the target ant species.

    • Provide a pre-weighed amount of the poisoned bait to each colony.

  • Observation and Data Collection:

    • Record the amount of bait consumed over a specific period.

    • Monitor the colonies for mortality of workers, brood, and the queen at regular intervals. The effects of this compound may be delayed.

  • Data Analysis:

    • Correlate bait consumption with colony mortality to determine the effective dosage.

Visualizations

Metaflumizone_Mode_of_Action cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Na_Ion_Inside Na+ (Inside) Na_Channel->Na_Ion_Inside Nerve_Impulse Nerve Impulse Propagation Na_Ion_Outside Na+ (Outside) Na_Ion_Outside->Na_Channel Normal Influx Na_Ion_Inside->Nerve_Impulse Depolarization Paralysis Flaccid Paralysis Nerve_Impulse->Paralysis This compound This compound This compound->Na_Channel Blocks Channel (Slow-inactivated state)

Caption: Mode of action of this compound on insect neuron sodium channels.

Experimental_Workflow_Leaf_Dip_Bioassay start Start prep_solutions Prepare Stock & Serial Dilutions of this compound start->prep_solutions dip_leaves Dip Leaf Discs in Test Solutions prep_solutions->dip_leaves prep_leaves Cut Uniform Leaf Discs prep_leaves->dip_leaves dry_leaves Air Dry Treated Leaf Discs dip_leaves->dry_leaves expose_insects Introduce Insects to Treated Leaf Discs dry_leaves->expose_insects incubate Incubate Under Controlled Conditions expose_insects->incubate assess_mortality Assess Mortality at 24, 48, 72 hours incubate->assess_mortality analyze_data Data Analysis (Probit Analysis for LC50) assess_mortality->analyze_data end End analyze_data->end

References

Troubleshooting poor efficacy of Metaflumizone in resistant insect strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor efficacy of metaflumizone in resistant insect strains.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced mortality in our target insect population after this compound treatment. What are the likely causes?

A1: Reduced mortality is often a sign of insecticide resistance. The two primary mechanisms of resistance to this compound are:

  • Target-Site Resistance: This occurs due to genetic mutations in the insect's voltage-gated sodium channel (VGSC), the molecular target of this compound. These mutations can prevent the insecticide from binding effectively, rendering it less potent. A notable example is the V1848I mutation, which has been shown to confer high-level resistance to both this compound and indoxacarb in Spodoptera exigua[1][2].

  • Metabolic Resistance: Insects can evolve enhanced metabolic detoxification systems that break down or sequester the insecticide before it can reach its target site. The primary enzyme families implicated in this compound resistance include esterases (CarE), cytochrome P450 monooxygenases (P450s), and flavin-containing monooxygenases (FMOs)[3]. The involvement of specific enzymes can vary between insect species. For instance, in some populations of Plutella xylostella, detoxification enzymes may not be significantly involved in resistance[4].

Q2: How can we determine if our insect strain has developed resistance to this compound?

A2: A combination of bioassays, molecular diagnostics, and biochemical assays can be used to confirm and characterize resistance.

  • Bioassays: A dose-response bioassay (e.g., a leaf-dip bioassay) is the first step to quantify the level of resistance. By comparing the lethal concentration (LC50) of this compound for your field or laboratory population to that of a known susceptible strain, you can calculate a resistance ratio (RR).

  • Synergist Bioassays: To investigate the role of metabolic resistance, you can perform bioassays with synergists. Synergists are chemicals that inhibit specific detoxification enzymes. For example, piperonyl butoxide (PBO) inhibits P450s, and triphenyl phosphate (TPP) inhibits esterases. A significant increase in mortality when the insecticide is co-administered with a synergist suggests the involvement of that enzyme family in resistance.

  • Molecular Diagnostics: To detect target-site resistance, you can use PCR-based methods to screen for known resistance-conferring mutations in the VGSC gene, such as the V1848I mutation[1][2].

  • Biochemical Assays: Measuring the activity of detoxification enzymes (esterases, GSTs, P450s, FMOs) in your insect strain and comparing it to a susceptible strain can provide direct evidence of metabolic resistance.

Q3: We have confirmed this compound resistance. What are our next steps?

A3: Once resistance is confirmed, a resistance management strategy is crucial. This may involve:

  • Rotating Insecticides: Avoid the continuous use of this compound or other insecticides with the same mode of action (IRAC Group 22B). Rotate with insecticides from different IRAC groups to reduce selection pressure.

  • Using Insecticide Mixtures: In some cases, using a mixture of insecticides with different modes of action can be effective.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as biological control, cultural practices, and resistant crop varieties to reduce reliance on insecticides.

  • Monitoring Resistance: Continue to monitor the frequency of resistance in the pest population to inform your control strategies.

Q4: Is there cross-resistance between this compound and other insecticides?

A4: Yes, cross-resistance has been observed, particularly with indoxacarb, which shares a similar mode of action (sodium channel blockers, IRAC Group 22A). Strains resistant to indoxacarb may show reduced susceptibility to this compound, and vice versa.[4][5] However, the degree of cross-resistance can vary between insect populations and species. Studies have shown that this compound selection did not increase resistance to insecticides from other classes like chlorantraniliprole, spinosad, or methomyl[6].

Data Presentation

Table 1: this compound Efficacy (LC50) in Susceptible and Resistant Insect Strains
Insect SpeciesStrainLC50 (mg/L)95% Fiducial LimitsResistance Ratio (RR)Reference
Spodoptera exiguaWH-S (Susceptible)0.4240.321-0.543-[7]
Spodoptera exiguaWH-1848I (Resistant)182.98139.53-247.62431[7]
Plutella xylostellaRoth (Susceptible)2.171.48-3.07-[8]
Plutella xylostellaBY12 (Resistant)152.890.72-385.270[8]
Plutella xylostellametaflu-SEL (Resistant)--1087.85[5]
Table 2: Cross-Resistance Profile of a this compound-Resistant Strain of Plutella xylostella (metaflu-SEL)
InsecticideIRAC GroupResistance Ratio (RR)
Indoxacarb22A11.63
Spinosad51.75
Spinetoram53.52
Abamectin62.81
Beta-cypermethrin3A0.71
Diafenthiuron12A0.79
Chlorantraniliprole282.16
Bacillus thuringiensis11A3.34
Chlorfenapyr130.49
Chlorfluazuron150.97
(Data sourced from Shen et al., 2020)[5]
Table 3: Detoxification Enzyme Activity in Susceptible and this compound-Resistant Strains of Spodoptera exigua
EnzymeStrainSpecific Activity (nmol/min/mg protein)Fold Increase
Carboxylesterase (CarE)Susceptible18.5-
Resistant (HZ12)32.41.75
Flavin-containing Monooxygenase (FMO)Susceptible0.12-
Resistant (HZ11)0.252.08
Resistant (HZ12)0.211.75
(Data adapted from Su et al., 2014)[3]

Experimental Protocols

Leaf-Dip Bioassay for LC50 Determination

Objective: To determine the concentration of this compound that is lethal to 50% of the test insect population.

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Host plant leaves (e.g., cabbage for P. xylostella)

  • Petri dishes

  • Filter paper

  • Third-instar larvae of the insect strain to be tested

  • Fine brush

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of technical grade this compound in a small volume of acetone to prepare a high-concentration stock solution.

  • Prepare Serial Dilutions: Prepare a series of at least five concentrations of this compound by diluting the stock solution with distilled water containing 0.1% Triton X-100. Also prepare a control solution containing only distilled water and 0.1% Triton X-100.

  • Leaf Dipping: Cut leaf discs of a uniform size from the host plant. Dip each leaf disc into a specific insecticide dilution for 10 seconds with gentle agitation. For the control, dip leaf discs in the surfactant-water solution.

  • Drying: Place the treated leaf discs on a clean, non-absorbent surface and allow them to air dry for 1-2 hours.

  • Bioassay Setup: Place a piece of moistened filter paper in the bottom of each petri dish. Place one treated leaf disc in each petri dish.

  • Insect Introduction: Using a fine brush, carefully transfer 10-20 third-instar larvae onto the leaf disc in each petri dish.

  • Incubation: Maintain the petri dishes at a constant temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h L:D).

  • Mortality Assessment: After a predetermined time (e.g., 48 or 72 hours), record the number of dead larvae in each petri dish. Larvae that do not move when gently prodded with a brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value, 95% fiducial limits, and the slope of the concentration-mortality line.

Molecular Detection of the V1848I Mutation in the VGSC Gene

Objective: To screen for the presence of the V1848I mutation associated with this compound resistance.

Materials:

  • Individual insects (larvae or adults)

  • DNA extraction kit

  • PCR primers flanking the V1848I mutation site

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.

    • Example primers for S. exigua VGSC region containing the V1848I site:

      • Forward: 5'-ATGTCAACATCAGCCGGA-3'

      • Reverse: 5'-CTGTGAGTAATTCTCGAGAATG-3'

    • Use the following PCR cycling conditions (can be optimized):

      • Initial denaturation: 95°C for 3 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing using either the forward or reverse primer.

  • Sequence Analysis: Align the obtained sequences with the wild-type VGSC sequence to identify the presence of the V1848I mutation (a GTT to ATT codon change).

Biochemical Assay for Esterase (CarE) Activity

Objective: To measure the general esterase activity in insect homogenates.

Materials:

  • Individual insects (e.g., 4th instar larvae)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • α-naphthyl acetate (substrate)

  • Fast Blue B salt (chromogenic agent)

  • Bovine serum albumin (BSA) for standard curve

  • Microplate reader

Procedure:

  • Enzyme Preparation: Homogenize individual insects in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) with BSA as the standard.

  • Enzyme Reaction:

    • In a 96-well microplate, add a specific volume of the enzyme supernatant.

    • Add the substrate solution (α-naphthyl acetate in phosphate buffer with a small amount of acetone to aid dissolution).

    • Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 15 minutes).

    • Stop the reaction by adding a solution of Fast Blue B salt.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculation: Calculate the specific activity of the esterase as nmol of α-naphthol produced per minute per mg of protein, using a standard curve prepared with known concentrations of α-naphthol.

Visualizations

Metaflumizone_Action_Resistance cluster_Neuron Insect Neuron cluster_Detox Metabolic Detoxification VGSC_WT Voltage-Gated Sodium Channel (Wild-Type) Paralysis Flaccid Paralysis & Death VGSC_WT->Paralysis Blocked by this compound VGSC_Mutated Mutated VGSC (e.g., V1848I) Na_ion Na+ Ion Na_ion->VGSC_WT Influx Esterases Esterases (CarE) Inactive_Metabolite Inactive Metabolite Esterases->Inactive_Metabolite P450s Cytochrome P450s P450s->Inactive_Metabolite FMOs Flavin-containing Monooxygenases FMOs->Inactive_Metabolite This compound This compound This compound->VGSC_WT Binds and Blocks This compound->VGSC_Mutated Binding Reduced This compound->Esterases Detoxification This compound->P450s Detoxification This compound->FMOs Detoxification

Caption: this compound mode of action and primary resistance mechanisms.

Troubleshooting_Workflow Start Poor this compound Efficacy Observed Bioassay Perform Dose-Response Bioassay (LC50) Start->Bioassay Compare Compare LC50 to Susceptible Strain Bioassay->Compare NoResistance No Significant Resistance (Consider other factors: application, etc.) Compare->NoResistance No significant difference ResistanceConfirmed Resistance Confirmed Compare->ResistanceConfirmed Significant difference (High RR) InvestigateMechanism Investigate Resistance Mechanism ResistanceConfirmed->InvestigateMechanism SynergistAssay Synergist Bioassays (PBO, TPP) InvestigateMechanism->SynergistAssay MolecularTest Molecular Diagnostics (e.g., PCR for mutations) InvestigateMechanism->MolecularTest BiochemicalAssay Biochemical Assays (Enzyme Activity) InvestigateMechanism->BiochemicalAssay Metabolic Metabolic Resistance SynergistAssay->Metabolic TargetSite Target-Site Resistance MolecularTest->TargetSite BiochemicalAssay->Metabolic Management Implement Resistance Management Strategy TargetSite->Management Metabolic->Management

Caption: Workflow for troubleshooting and investigating this compound resistance.

References

Technical Support Center: Enhancing the Photostability of Metaflumizone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metaflumizone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of this compound in experimental setups.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during experiments involving this compound and light exposure.

Problem Potential Cause Suggested Solution
Rapid loss of this compound concentration in solution upon light exposure. This compound is susceptible to photodegradation, with a reported half-life (DT50) of 2-3 days under continuous irradiation in aqueous solutions[1]. The UV absorption maxima at 234 nm and 280 nm indicate susceptibility to UV radiation[2].1. Control Light Exposure: Conduct experiments under controlled, low-light conditions or use amber glassware to filter out UV radiation. 2. Incorporate a Photostabilizer: Add a UV absorber or an antioxidant to the formulation. See the "Experimental Protocols" section for guidance. 3. Use a Dark Control: Always run a parallel experiment where the sample is protected from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and other forms of degradation[3].
Inconsistent or non-reproducible degradation rates between experiments. 1. Variable Light Source Intensity: The output of lamps can change over time. 2. Temperature Fluctuations: Higher temperatures can accelerate degradation. 3. Solvent Effects: The type of solvent can influence the rate of photodegradation.1. Calibrate Light Source: Use a radiometer/lux meter or a chemical actinometry system (e.g., quinine monohydrochloride dihydrate solution) to ensure consistent light exposure between experiments[3]. 2. Control Temperature: Place the experimental setup in a temperature-controlled environment. 3. Standardize Solvent System: Use the same solvent and grade for all related experiments.
Appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS). These are likely photodegradation products. Known photoproducts of this compound include M320I04, M320I06, M320I08, M320I09, and the volatile M320I05, which result from the cleavage of the molecule[1]. Isomerization from the E- to the Z-isomer also occurs upon light exposure[1].1. Identify Degradants: If using mass spectrometry, compare the m/z of the unknown peaks with the known metabolites of this compound. 2. Track Isomerization: Your analytical method should be able to separate the E- and Z-isomers to monitor the conversion. The E:Z ratio can change from an initial ~9:1 to a lower ratio upon light exposure[1][4]. 3. Consult Degradation Pathway: Refer to the "this compound Photodegradation Pathway" diagram below to understand the expected breakdown products.
Selected photostabilizer is not effective or interferes with the experiment. 1. Incorrect Stabilizer Type: The chosen stabilizer may not absorb at the same wavelengths as this compound or may not be an effective quencher of the specific reactive species causing degradation. 2. Concentration Issues: The concentration of the stabilizer may be too low to be effective or too high, causing analytical interference or unwanted side effects. 3. Incompatibility: The stabilizer may react with this compound or other components in the formulation.1. Screen Multiple Stabilizers: Test a panel of photostabilizers with different mechanisms of action (e.g., UV absorbers like benzophenones, antioxidants like butylated hydroxytoluene). 2. Optimize Concentration: Perform a dose-response study to find the optimal concentration of the stabilizer. 3. Run Compatibility Studies: Analyze a mixture of this compound and the stabilizer in the dark to check for any non-photolytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the photodegradation rate of this compound?

The photodegradation half-life (DT50) of this compound in sterile aqueous solutions under continuous irradiation is approximately 2 to 3 days[1]. This indicates that it is susceptible to degradation upon exposure to light.

Q2: What are the primary products of this compound photodegradation?

Upon exposure to light, this compound undergoes isomerization from the more active E-isomer to the Z-isomer. Additionally, the molecule can cleave, resulting in several identified photoproducts: M320I04, M320I06, M320I08, M320I09, and a volatile product, M320I05[1].

Q3: How can I enhance the photostability of this compound in my experimental setup?

Several strategies can be employed:

  • Formulation with UV Absorbers: Incorporating compounds that absorb UV radiation can protect this compound. Examples used for other pesticides include benzophenones or triazoles[5].

  • Use of Antioxidants/Quenchers: Adding antioxidants can inhibit photo-oxidative degradation pathways.

  • Encapsulation: Formulating this compound within a protective matrix, such as cyclodextrins or lipid nanoparticles, can shield it from light[6].

  • Controlled Environment: The simplest method is to minimize light exposure by using UV-blocking containers (e.g., amber vials) and conducting manipulations in a dark or dimly lit room.

Q4: What type of light source should I use for photostability testing?

According to ICH Q1B guidelines, a light source that produces a combination of visible and UV light is recommended. This can be an artificial daylight fluorescent lamp combined with a near-UV lamp or a xenon arc lamp[3]. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter[3].

Q5: My analytical results show a change in the E/Z isomer ratio. Is this expected?

Yes. This compound is typically a mixture of E- and Z-isomers, with the E-isomer being predominant (~90%)[4]. Light exposure can cause isomerization, leading to an increase in the proportion of the Z-isomer[1]. Your analytical method should be capable of resolving these two isomers to accurately quantify the parent compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and photodegradation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical ClassSemicarbazone[2]
UV-Vis Absorption Maxima234 nm, 280 nm[2]
Isomer Ratio (Typical)E:Z ≈ 90:10[1][4]

Table 2: Photodegradation Data for this compound

ParameterValueConditionsReference
Photodegradation Half-Life (DT50)2–3 daysAqueous solution, continuous irradiation[1]
Identified PhotoproductsM320I04, M320I06, M320I08, M320I09, M320I05 (volatile)Aqueous photolysis[1]
Key Photochemical ReactionIsomerization (E- to Z-isomer)Light exposure[1]

Experimental Protocols

Protocol 1: General Photostability Assessment of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to the desired experimental concentration in the aqueous buffer or medium of your choice.

    • Transfer the solution into chemically inert, transparent containers (e.g., quartz cells or borosilicate glass vials).

  • Controls:

    • Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to protect it from light. This will be used to measure any degradation that is not light-induced.

    • Blank: Prepare a sample of the solvent/medium without this compound to serve as an analytical blank.

  • Exposure:

    • Place the transparent sample and the dark control in a photostability chamber.

    • Expose the samples to a light source capable of emitting both visible and UV radiation (e.g., a xenon arc lamp or a combination of fluorescent lamps).

    • Ensure a total illumination of at least 1.2 million lux hours and a near-UV energy of at least 200 watt hours/m². Monitor the light dose using a calibrated radiometer or through chemical actinometry.

  • Sampling and Analysis:

    • Withdraw aliquots from the exposed sample and the dark control at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Analyze the concentration of this compound (both E- and Z-isomers) and the formation of any degradation products using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Compare the degradation in the exposed sample to the dark control to confirm that the loss is due to photodegradation.

    • Determine the degradation kinetics and the half-life (DT50) of the compound.

Protocol 2: Screening of Photostabilizers for this compound
  • Stabilizer Selection:

    • Choose a range of photostabilizers to test. Good starting points include:

      • UV Absorbers: Benzophenone derivatives, Tinuvin® series.

      • Antioxidants/Quenchers: Butylated hydroxytoluene (BHT), 8-Hydroxyquinoline[5].

  • Sample Preparation:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare stock solutions of each photostabilizer in a suitable solvent.

    • Create a series of experimental samples by adding different concentrations of each stabilizer to the this compound solution. Ensure the final solvent concentration is consistent across all samples.

    • For each stabilizer, also prepare a "stabilizer only" control to check for analytical interference.

  • Experimental Setup:

    • Include three sets of samples for each stabilizer concentration:

      • Exposed Sample: this compound + Stabilizer.

      • Dark Control: this compound + Stabilizer, wrapped in aluminum foil.

      • Control (No Stabilizer): this compound only.

  • Exposure and Analysis:

    • Follow the exposure and analysis steps as outlined in Protocol 1.

  • Data Comparison:

    • Compare the degradation rate of this compound in the presence of each stabilizer with the control sample (no stabilizer).

    • Calculate the percentage of photostabilization provided by each stabilizer at each concentration.

    • Select the most effective stabilizer and concentration for your experimental system.

Visualizations

Photodegradation_Pathway Meta_E This compound (E-Isomer) Meta_Z This compound (Z-Isomer) Meta_E->Meta_Z Isomerization M320I04 M320I04 Meta_E->M320I04 Cleavage M320I06 M320I06 Meta_E->M320I06 Cleavage M320I08 M320I08 Meta_E->M320I08 Cleavage M320I09 M320I09 Meta_E->M320I09 Cleavage M320I05 M320I05 (Volatile) Meta_E->M320I05 Cleavage Experimental_Workflow cluster_problem Problem Identification cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation A Inconsistent results or rapid degradation of This compound B Prepare Sample, Dark Control, and Stabilizer Variants A->B C Calibrate Light Source (ICH Q1B Guidelines) B->C D Expose Samples to Controlled Light & Temp C->D E Analyze Samples at Time Intervals (HPLC/LC-MS) D->E F Compare Degradation Rates (Sample vs. Controls) E->F G Identify Degradants & Assess Isomer Ratio F->G H Select Optimal Stabilizer & Concentration F->H

References

Technical Support Center: Refinement of Metaflumizone Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Metaflumizone in soil. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed guidance to overcome common challenges in extracting this compound from complex soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most prevalent and effective methods for extracting this compound from soil are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Supercritical Fluid Extraction (SFE), and Ultrasonic-Assisted Extraction (UAE). The QuEChERS method, often in a modified form, is widely used due to its simplicity, speed, and high-quality results.[1][2][3] SFE is recognized for its high selectivity and reduced solvent usage, while UAE is a rapid and efficient alternative.

Q2: I am experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery can stem from several factors:

  • Strong Analyte-Matrix Interactions: Soil's complex composition, with its varied organic and inorganic components, can lead to strong binding of this compound.[3]

  • Inadequate Extraction Solvent: The solvent may not be optimal for disrupting the interactions between this compound and the soil particles.

  • Suboptimal pH: The pH of the extraction solvent can significantly influence the recovery of pH-sensitive compounds.[1]

  • Insufficient Extraction Time or Agitation: The duration and vigor of the extraction process might not be sufficient to release the analyte from the soil matrix.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, where components of the soil extract interfere with the analytical signal, are a common challenge.[4] Strategies to mitigate these effects include:

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: The QuEChERS method incorporates a dSPE step specifically for cleanup.[3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure can compensate for matrix effects.[5]

  • Dilution of the Final Extract: Diluting the extract can reduce the concentration of interfering matrix components.[1]

Q4: What are the typical recovery rates and limits of quantitation (LOQ) for this compound in soil?

A4: For the QuEChERS method followed by LC-MS/MS analysis, average recoveries of this compound from soil typically range from 75.2% to 105.1%.[2] The limit of quantitation (LOQ) is often around 3.0 µg/kg.[2] Another method utilizing methanol-based extraction followed by HPLC-MS/MS has reported an LOQ of 0.01 mg/kg.[6]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Rationale
Inadequate Solvent Polarity Optimize the extraction solvent. For QuEChERS, acetonitrile is common.[2] For other methods, consider mixtures like methanol/water. Using solvents with different polarities may be necessary to effectively extract residues.[7]The solvent must efficiently solvate this compound and displace it from soil binding sites.
Strong Matrix Binding Increase the extraction time and/or agitation speed. For QuEChERS, shaking for at least 2 minutes is recommended.[3] Some modified methods extend this to 15 minutes. Consider using ultrasonic-assisted extraction (UAE) to enhance disruption of matrix interactions.[8][9]Longer and more vigorous extraction provides more energy to overcome the forces binding this compound to the soil.
pH-Dependent Recovery For QuEChERS, use a buffered system (e.g., acetate or citrate) to maintain a consistent pH during extraction.[1][3]Buffering the extraction can prevent the degradation or improve the extraction of pH-sensitive compounds like this compound.
Sample Moisture Content For dry soil samples, add a specific amount of water to achieve a consistent moisture level before extraction. A common approach is to add 7 mL of water to 3g of air-dried soil.[3]Consistent moisture content ensures reproducible extraction conditions and can facilitate the partitioning of the analyte into the extraction solvent.
Issue 2: Poor Reproducibility
Potential Cause Troubleshooting Step Rationale
Inhomogeneous Soil Sample Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. This involves drying, grinding, and sieving the soil.[10]A non-uniform sample will lead to variable concentrations of this compound in the subsamples, resulting in poor reproducibility.
Inconsistent Extraction Procedure Strictly adhere to the validated protocol for all samples. This includes precise timing, volumes, and agitation speeds.Minor variations in the extraction procedure can lead to significant differences in extraction efficiency.
Variable Matrix Effects Employ a robust cleanup step, such as dSPE in the QuEChERS method, to remove interfering compounds.[3] Utilize matrix-matched calibration for quantification.[5]Inconsistent removal of matrix components will lead to variable signal suppression or enhancement, affecting reproducibility.

Data Presentation

Table 1: Comparison of this compound Extraction Methods from Soil

Method Extraction Solvent Cleanup Sorbents Average Recovery (%) Limit of Quantitation (LOQ) Reference
QuEChERS AcetonitrileNot specified75.2 - 105.13.0 µg/kg[2]
Modified QuEChERS Acetonitrile with 1% Acetic AcidAnhydrous Magnesium Sulfate, Anhydrous Sodium Acetate70 - 120 (for a range of pesticides)Not specified for this compound[1]
Methanol Extraction Methanol, followed by Methanol:Water (50:50)NoneNot specified0.01 mg/kg[6]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with Methanol ModifierNone requiredCompetitive with conventional methodsNot specified[11]

Experimental Protocols

Protocol 1: Modified QuEChERS Method

This protocol is adapted from a study on the simultaneous determination of multiple pesticide residues in soil.[1]

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Hydration: Add 10 mL of water, vortex for 1 minute, and let it stand for 10 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.

    • Shake vigorously for 15 minutes.

    • Add anhydrous magnesium sulfate and anhydrous sodium acetate for partitioning.

    • Centrifuge the tube.

  • Analysis:

    • Filter the supernatant.

    • Dilute the extract (e.g., 1:4 v/v) with water.

    • Analyze by UHPLC-MS/MS.

Protocol 2: Methanol-Based Extraction

This protocol is based on a BASF analytical method.[6][12]

  • Sample Preparation: Weigh a 10 g aliquot of the soil sample.

  • Extraction:

    • Extract by shaking with methanol.

    • Follow with a second extraction using a 50:50 (v/v) mixture of methanol and water.

    • Combine the extracts and adjust the volume to 100 mL.

  • Concentration:

    • Take a 10% aliquot of the combined extract and evaporate it to 2-3 mL.

  • Analysis:

    • Dilute the concentrated sample with methanol to a final volume for HPLC-MS/MS determination.

Visualizations

Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_sample 1. Weigh 10g Soil add_water 2. Add Water & Vortex soil_sample->add_water add_acetonitrile 3. Add Acetonitrile (1% Acetic Acid) add_water->add_acetonitrile shake 4. Shake (15 min) add_acetonitrile->shake add_salts 5. Add Partitioning Salts shake->add_salts centrifuge1 6. Centrifuge add_salts->centrifuge1 filter_supernatant 7. Filter Supernatant centrifuge1->filter_supernatant dilute 8. Dilute Extract filter_supernatant->dilute analysis 9. UHPLC-MS/MS Analysis dilute->analysis

Caption: Workflow for the modified QuEChERS extraction of this compound from soil.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery cause1 Inadequate Solvent start->cause1 cause2 Strong Matrix Binding start->cause2 cause3 Suboptimal pH start->cause3 cause4 Insufficient Extraction Time/Agitation start->cause4 solution1 Optimize Solvent Polarity e.g., Acetonitrile, Methanol/Water cause1->solution1 solution2 Increase Extraction Time/Agitation Consider Ultrasonic Assistance cause2->solution2 solution3 Use Buffered Extraction e.g., Acetate, Citrate cause3->solution3 solution4 Ensure Sufficient Extraction Duration e.g., 15 min shaking cause4->solution4

References

Best practices for preparing stable Metaflumizone standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and handling of stable Metaflumizone analytical standard solutions. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For initial stock solutions, methanol or dimethyl sulfoxide (DMSO) are commonly used. Methanol is suitable for creating a 1.0 mg/mL stock solution.[1] DMSO can be used to prepare a more concentrated stock solution, with a solubility of up to 300 mg/mL.[2] Acetonitrile is also used as a solvent for commercially available standard solutions.[3][4]

Q2: What are the recommended storage conditions for this compound powder and its standard solutions?

A2: The solid (powder) form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2][5] Stock solutions in solvents like DMSO or methanol should be stored at -80°C for up to one year to ensure stability.[2][6][7] For short-term storage (up to one month), refrigeration at 4°C is acceptable.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2][7]

Q3: Is this compound sensitive to light?

A3: Yes, exposure of this compound solutions to direct or indirect sunlight should be avoided. Sunlight can cause the rapid conversion of the more biologically active E-isomer to the Z-isomer, which can impact the accuracy of your experimental results.[8]

Q4: What is the aqueous solubility of this compound?

A4: this compound has very low solubility in water. At 20°C, the solubility is approximately 0.0018 mg/L at pH 7.[9]

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving completely.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be slow.

  • Solution:

    • Ensure you are using an appropriate solvent with high solubility for this compound, such as DMSO or acetone (see solubility table below).

    • To aid dissolution, you can gently heat the solution to 37°C and/or use sonication.[7]

    • If preparing a stock solution in a solvent with lower solubility like methanol, ensure you are not exceeding the solubility limit.

Issue 2: A precipitate forms when diluting the stock solution.

  • Possible Cause: This is common when diluting a stock solution prepared in a high-solubility organic solvent (like DMSO) into an aqueous buffer or a solvent in which this compound is less soluble.

  • Solution:

    • Try diluting the stock solution in a solvent that is miscible with both the stock solvent and the final diluent.

    • Increase the proportion of the organic solvent in the final solution, if your experimental design allows.

    • Prepare a less concentrated stock solution to minimize the amount of organic solvent being introduced into the final dilution.

Issue 3: Inconsistent analytical results from the standard solution over time.

  • Possible Cause: The standard solution may be degrading due to improper storage or handling.

  • Solution:

    • Check Storage Conditions: Ensure that stock solutions are stored at the recommended temperature (-80°C for long-term) and protected from light.[6][7][8]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize degradation from repeated temperature changes.[2][7]

    • Prepare Fresh Dilutions: Working solutions should be prepared fresh daily from the stock solution.[7]

    • Verify Solvent Purity: Use high-purity, analytical grade solvents for all solution preparations.

Quantitative Data

The solubility of this compound in various organic solvents at 20°C is summarized in the table below.

SolventSolubility ( g/100 mL)
Acetone15.3
Dichloromethane9.88
Ethyl Acetate18.0
Acetonitrile6.30
Methanol1.40
Toluene0.40
n-Hexane0.00085

Source: Adapted from the Food and Agriculture Organization of the United Nations.[10]

Experimental Protocol: Preparation of a 1 mg/mL this compound Standard Stock Solution in Methanol

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound analytical standard

  • High-purity methanol (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Glass pipette or syringe

  • Sonicator (optional)

  • Cryo-storage vials

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound analytical standard.

  • Transfer: Carefully transfer the weighed powder into a 10 mL volumetric flask.

  • Initial Dissolution: Add a small volume of methanol (approximately 5-7 mL) to the volumetric flask.

  • Dissolving: Gently swirl the flask to dissolve the powder. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into smaller, labeled cryo-storage vials for storage at -80°C.

Workflow Diagrams

Metaflumizone_Standard_Preparation_Workflow Workflow for Preparing this compound Standard Solutions cluster_prep Preparation cluster_storage Storage & Handling cluster_use Usage start Start: Obtain this compound Analytical Standard weigh Accurately Weigh This compound Powder start->weigh dissolve Dissolve in Appropriate Solvent (e.g., Methanol, DMSO) weigh->dissolve sonicate Sonication (if necessary) to aid dissolution dissolve->sonicate dilute Dilute to Final Volume in Volumetric Flask dissolve->dilute sonicate->dilute homogenize Homogenize Solution dilute->homogenize aliquot Aliquot into Single-Use Vials homogenize->aliquot store Store at Recommended Temperature (-80°C Long-Term) aliquot->store protect Protect from Light store->protect prepare_working Prepare Fresh Working Solutions Daily protect->prepare_working analysis Use in Analytical Experiments prepare_working->analysis

Caption: Workflow for Preparing this compound Standard Solutions.

Troubleshooting_Logic Troubleshooting Logic for this compound Solution Preparation cluster_issue Problem Identification cluster_solution Potential Solutions issue Issue Encountered dissolution_issue Incomplete Dissolution issue->dissolution_issue Yes precipitation_issue Precipitation on Dilution issue->precipitation_issue No check_solvent Verify Solvent & Concentration dissolution_issue->check_solvent inconsistency_issue Inconsistent Results precipitation_issue->inconsistency_issue No modify_dilution Modify Dilution Protocol precipitation_issue->modify_dilution Yes check_storage Verify Storage Conditions (Temp, Light, Aliquots) inconsistency_issue->check_storage sonicate_heat Use Sonication/Gentle Heat check_solvent->sonicate_heat fresh_solutions Prepare Fresh Solutions check_storage->fresh_solutions

Caption: Troubleshooting Logic for this compound Solution Preparation.

References

Technical Support Center: Optimizing Chromatographic Separation of Metaflumizone E/Z Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Metaflumizone E/Z isomers.

Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound E/Z isomers.

1. Poor Resolution Between E and Z Isomer Peaks

Symptom: The peaks for the E and Z isomers are not baseline separated, making accurate quantification difficult.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase E/Z isomers can often be separated on conventional C18 columns, but for challenging separations, consider using polar-embedded phases (e.g., Amide, Cyano) or Phenyl-Hexyl columns to enhance selectivity through different interaction mechanisms.[1] Chiral columns have also been successfully employed for the separation of geometric isomers.
Suboptimal Mobile Phase Composition Systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH. The use of additives like formic acid or ammonium formate can significantly impact selectivity. For instance, a mobile phase of acetonitrile and 0.05% formic acid in 10 mM ammonium formate has been shown to be effective.
Inadequate Method Parameters Optimize the column temperature; lower temperatures can sometimes improve resolution.[1] Adjust the gradient slope in reversed-phase LC; a shallower gradient can increase separation. Reduce the flow rate to increase the number of theoretical plates and improve separation efficiency.

2. Peak Tailing

Symptom: The chromatographic peaks, particularly for one of the isomers, exhibit asymmetry with a pronounced tail.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Active silanol groups on the silica backbone can cause tailing of basic compounds. Use a modern, end-capped C18 column or a column with a different stationary phase chemistry. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols and reduce tailing.[1]
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.
Mismatched Injection Solvent Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion.

3. Unstable Retention Times

Symptom: The retention times of the E and Z isomers drift between injections or over a sequence.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. In normal phase chromatography, the water content of the mobile phase can significantly affect retention times.[1]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for separating this compound E/Z isomers?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective for separating this compound E/Z isomers.[2] HPLC with reversed-phase columns (e.g., C18, phenyl-hexyl) is a common and robust approach. SFC can offer faster separations and is considered a greener alternative due to the use of supercritical CO2 as the main mobile phase component.[2][3] The choice often depends on available instrumentation and specific separation goals.

Q2: What type of HPLC column is recommended for initial method development?

A2: A good starting point for method development is a high-purity, end-capped C18 column. These are versatile and widely available. If resolution is challenging on a C18 column, exploring columns with different selectivities, such as polar-embedded or phenyl phases, is a logical next step.[1]

Q3: How do mobile phase additives affect the separation?

A3: Mobile phase additives play a crucial role in optimizing the separation of isomers. Acidic additives like formic acid can improve peak shape by suppressing silanol interactions.[1] Buffers, such as ammonium formate or ammonium acetate, help to control the pH and can influence the selectivity between the E and Z isomers. The choice and concentration of the additive should be systematically optimized.

Q4: Can LC-MS/MS be used for the analysis of this compound E/Z isomers?

A4: Yes, LC-MS/MS is a highly sensitive and specific technique for the determination of this compound E and Z isomers. It is important to note that the mass spectrometric response of the two isomers may differ. Therefore, for accurate quantification, it is crucial to have individual standards for each isomer or to determine the response factors if a mixed standard is used.[4]

Experimental Protocols

HPLC-MS/MS Method for the Determination of this compound E/Z Isomers in Water

This protocol is based on the principles outlined in the EPA method BASF 534/0.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 g of a water sample, add 25 mL of dichloromethane.

  • Shake vigorously for 15 minutes.

  • Allow the phases to separate.

  • Carefully transfer a 5 mL aliquot of the lower organic phase to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at approximately 30°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. Chromatographic Conditions

ParameterCondition
Instrument HPLC system coupled to a tandem mass spectrometer (MS/MS)
Column Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.05% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.05% Formic Acid
Gradient Refer to specific application for optimized gradient profile
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 10 µL

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ for this compound
Product Ions (m/z) Specific fragment ions for E and Z isomers (to be determined by infusion of standards)

Quantitative Data Summary

The following tables provide representative data for the separation of E/Z isomers. Note that specific values will vary depending on the exact experimental conditions and instrumentation.

Table 1: Comparison of Stationary Phases for E/Z Isomer Separation

Stationary PhaseTypical Organic ModifierExpected Resolution (Rs)Observations
C18 Acetonitrile or Methanol1.5 - 2.5Good starting point, may require optimization of mobile phase.
Phenyl-Hexyl Acetonitrile> 2.0Can offer enhanced selectivity due to π-π interactions.[1]
Polar-Embedded (Amide) Acetonitrile> 2.0Provides alternative selectivity, potentially better peak shape for polar analytes.[1]

Table 2: Influence of Mobile Phase Additive on Peak Asymmetry

Mobile Phase AdditiveTypical ConcentrationPeak Asymmetry Factor (As) for E-IsomerPeak Asymmetry Factor (As) for Z-Isomer
None -1.81.7
0.1% Formic Acid 0.1% (v/v)1.21.1
10 mM Ammonium Formate 10 mM1.31.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Water Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection into HPLC Recon->Inject Column C18 Column Separation Inject->Column Detect MS/MS Detection Column->Detect Integration Peak Integration Detect->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for the analysis of this compound E/Z isomers.

Troubleshooting_Logic cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_params Instrument Parameters Start Poor Resolution CheckColumn Evaluate Column Chemistry (C18, Phenyl, etc.) Start->CheckColumn CheckMobile Optimize Organic Modifier & Additives Start->CheckMobile CheckTemp Adjust Column Temperature Start->CheckTemp ChangeColumn Select Alternative Column CheckColumn->ChangeColumn Result Resolution Optimized ChangeColumn->Result Improved? AdjustGradient Modify Gradient Profile CheckMobile->AdjustGradient AdjustGradient->Result Improved? CheckFlow Reduce Flow Rate CheckTemp->CheckFlow CheckFlow->Result Improved?

Caption: Troubleshooting logic for poor resolution of E/Z isomers.

References

Minimizing Metaflumizone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Metaflumizone during analytical sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to degradation.

Issue 1: Low recovery of this compound from acidic samples.

Potential Cause Recommended Solution
Acid-catalyzed hydrolysis: this compound is known to be unstable and undergoes hydrolysis at acidic pH, particularly between pH 4 and 5.[1]pH Adjustment: Neutralize acidic aqueous samples to a pH of 7 or higher before extraction. For solid samples with an acidic matrix, consider using a buffered extraction solvent (e.g., acetonitrile with a suitable buffer) to maintain a neutral to alkaline pH during extraction.
Inappropriate extraction solvent: Using an acidic extraction solvent or an additive that lowers the pH can accelerate degradation.Solvent Selection: Utilize neutral or slightly alkaline extraction solvents. Acetonitrile is a commonly used and effective solvent for this compound extraction.[2] If an acidic modifier is required for other analytes in a multi-residue method, its effect on this compound stability should be thoroughly validated.

Issue 2: Inconsistent results and appearance of unknown peaks, especially in samples exposed to light.

Potential Cause Recommended Solution
Photodegradation: this compound is susceptible to degradation upon exposure to light, particularly UV radiation.[1] This can lead to the formation of various degradation products.Light Protection: Whenever possible, conduct sample preparation steps under amber or low-intensity light. Use amber glassware for all solutions and extracts. If amber glassware is unavailable, wrap containers with aluminum foil. Minimize the exposure of samples and standards to direct sunlight or harsh laboratory lighting.
Isomerization: this compound exists as E- and Z-isomers. Light exposure can cause isomerization between these forms, potentially affecting quantification if the isomers are not chromatographically resolved and summed.[1]Chromatographic Resolution: Ensure your analytical method can separate or co-elute and integrate both the E- and Z-isomers. The sum of both isomers should be reported as the total this compound concentration.

Issue 3: Gradual decrease in this compound concentration in stored extracts.

Potential Cause Recommended Solution
Inadequate storage temperature: Storing extracts at room temperature or in a refrigerator (4°C) for extended periods can lead to degradation.Freezer Storage: Store all sample extracts at -20°C or lower when not in immediate use. Long-term storage stability studies have shown some degradation even at -20°C over several weeks, so prompt analysis is recommended.[3]
Solvent evaporation: Improperly sealed vials can lead to solvent evaporation, concentrating the sample and potentially leading to inaccurate results.Proper Sealing: Use high-quality vials with secure caps and septa to prevent solvent loss during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The two primary degradation pathways for this compound during sample preparation are acid-catalyzed hydrolysis and photodegradation.[1] Hydrolysis occurs readily in acidic conditions (pH 4-5), leading to the cleavage of the molecule. Photodegradation is induced by exposure to light, especially UV light, and results in the formation of multiple degradation products.

Q2: What is the optimal pH range for extracting and storing this compound samples?

A2: this compound is stable in neutral to alkaline conditions.[1] Therefore, maintaining a pH of 7 or above during extraction and for the final extract is recommended to minimize hydrolytic degradation.

Q3: Which extraction solvent is best for minimizing this compound degradation?

A3: Acetonitrile is a widely used and effective solvent for extracting this compound from various matrices.[2] Methanol has also been used.[1] The choice of solvent may also depend on the sample matrix and the specific analytical method (e.g., QuEChERS). It is crucial to ensure the solvent is neutral and does not promote an acidic environment.

Q4: How should I handle the cleanup of this compound extracts, particularly when using QuEChERS?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for cleaning up this compound extracts.[2] For the dispersive solid-phase extraction (dSPE) step, a combination of sorbents is often used. For matrices with pigments like chlorophyll, graphitized carbon black (GCB) is effective. Primary secondary amine (PSA) can remove sugars and fatty acids. C18 is useful for removing nonpolar interferences. A study on Chinese broccoli found a combination of GCB and PSA to be efficient for cleanup.[3] However, as PSA is slightly basic, ensuring the extract is well-buffered can prevent potential base-catalyzed degradation of other co-extracted analytes.

Q5: What are the recommended storage conditions for this compound standards and sample extracts?

A5: Both standard solutions and sample extracts of this compound should be stored in a freezer at -20°C or below to ensure stability.[3] They should be stored in amber vials to protect them from light. While relatively stable at this temperature, it is advisable to analyze extracts as soon as possible, as some studies have shown a degree of degradation over extended storage periods.[3]

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Hydrolytic Stability of this compound at 25°C

pHHalf-life (t½)StabilityKey Degradation Products
4~6 daysUnstableM320I04, M320I08
5~27-31 daysModerately StableM320I04, M320I08
7StableStableNot applicable
9StableStableNot applicable

Data sourced from[1]

Table 2: Photodegradation of this compound in Water

Light ConditionHalf-life (t½)Degradation Rate
Continuous Irradiation2-3 daysExtensive

Data sourced from[1]

Table 3: Freezer Storage Stability of this compound in Chinese Broccoli at -20°C

Storage DurationDegradation (%)
10 weeks22.9%

Data sourced from[3]

Experimental Protocols

Protocol 1: Generic Extraction of this compound from Solid Matrices (e.g., Soil, Plant Material)

  • Homogenization: Homogenize a representative sample (e.g., 10 g) to a fine powder or paste.

  • Extraction:

    • Add 20 mL of acetonitrile to the homogenized sample in a centrifuge tube.

    • If the sample matrix is known to be acidic, add a suitable buffer to maintain a pH ≥ 7.

    • Vortex or shake vigorously for 1-2 minutes to ensure thorough extraction.

  • Phase Separation (if using QuEChERS salts):

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 5-10 minutes to separate the solid material from the acetonitrile extract.

  • Cleanup (dSPE):

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB, depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an amber autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction of this compound from Aqueous Samples

  • pH Adjustment: Check the pH of the water sample (e.g., 50 mL) and adjust to ≥ 7 with a suitable base if necessary.

  • Extraction:

    • Transfer the sample to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane) into a collection flask.

  • Repeat Extraction: Repeat the extraction process with a fresh portion of the organic solvent for better recovery.

  • Drying and Concentration:

    • Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile) to a known volume for analysis.

Visualizations

Metaflumizone_Degradation_Pathway This compound This compound (E/Z Isomers) Hydrolysis Hydrolysis This compound->Hydrolysis H+ Photodegradation Photodegradation This compound->Photodegradation hv Acidic_Conditions Acidic Conditions (pH 4-5) Acidic_Conditions->Hydrolysis Light_Exposure Light Exposure (e.g., UV Light) Light_Exposure->Photodegradation Degradation_Products_H Degradation Products (e.g., M320I04, M320I08) Hydrolysis->Degradation_Products_H Degradation_Products_P Various Photodegradation Products Photodegradation->Degradation_Products_P

Caption: Major degradation pathways of this compound.

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_precautions Precautions Start Sample Homogenization Extraction Solvent Extraction (Acetonitrile, pH ≥ 7) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE dSPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis Light Protect from Light Temperature Control Temperature (Evaporation ≤ 40°C) Storage Store at -20°C

Caption: Recommended workflow for this compound sample preparation.

References

Validation & Comparative

Comparative analysis of Metaflumizone and Indoxacarb efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the insecticides Metaflumizone and Indoxacarb, focusing on their efficacy, mode of action, and the experimental protocols used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective performance comparison.

Introduction and Chemical Profile

This compound and Indoxacarb are both modern insecticides that target the insect nervous system.[1][2] this compound is a broad-spectrum semicarbazone insecticide, while Indoxacarb belongs to the oxadiazine chemical class.[3][4] Both are classified by the Insecticide Resistance Action Committee (IRAC) as Group 22B Voltage-Gated Sodium Channel Blockers.[3] Their primary mode of action involves disrupting the normal function of nerve cells, which leads to paralysis and death of the target insect.[3][4]

A key difference lies in their bioactivation. Indoxacarb is a pro-insecticide, meaning it is converted by insect enzymes into a more potent N-decarbomethoxylated metabolite (DCJW) to exert its toxic effect.[5] this compound, however, does not require metabolic activation.[4]

Mode of Action: Voltage-Gated Sodium Channel Blockade

The primary target for both this compound and Indoxacarb is the voltage-gated sodium channel (VGSC) in the nerve cells of insects.[1][2] These channels are crucial for the propagation of action potentials. The insecticides exert their effect by binding to a specific site on the channel protein, which stabilizes the channel in a slow-inactivated state .[2][3][6]

In a normal nerve cell, sodium channels cycle through several states:

  • Resting State: The channel is closed but capable of opening in response to nerve stimulation.

  • Open (Activated) State: Upon stimulation, the channel opens, allowing an influx of sodium ions (Na+) which depolarizes the cell membrane and propagates the nerve impulse.

  • Fast-Inactivated State: Shortly after opening, the channel closes and enters a brief refractory period where it cannot be reopened.

  • Slow-Inactivated State: A longer-lasting non-conducting state that channels can enter during prolonged or repetitive stimulation.

By binding to and stabilizing the slow-inactivated state, this compound and Indoxacarb effectively lock the channels in a non-functional conformation.[2][6] This prevents the influx of sodium ions, blocks nerve signal transmission, and leads to cessation of feeding, loss of motor function, and a characteristic "flaccid paralysis," ultimately resulting in the insect's death.[3]

cluster_0 Normal Na+ Channel States cluster_1 Insecticide Action cluster_2 Result Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization FastInactive Fast-Inactivated (Closed) Open->FastInactive Inactivation SlowInactive Slow-Inactivated (Closed, Stabilized) Open->SlowInactive Prolonged Stimulation FastInactive->Resting Repolarization SlowInactive->Resting Recovery Result Channel Blocked No Na+ Influx Flaccid Paralysis SlowInactive->Result Blocker This compound Indoxacarb Blocker->SlowInactive Binds & Stabilizes

Caption: Mode of action of this compound and Indoxacarb on insect voltage-gated sodium channels.

Comparative Efficacy Data

The relative toxicity of this compound and Indoxacarb has been evaluated against several key lepidopteran pests. The median lethal concentration (LC50) is a standard measure of the toxicity of a compound to a population.

Recent studies on the fall armyworm, Spodoptera frugiperda, have shown this compound to be significantly more toxic than Indoxacarb.[7][8][9] Against the diamondback moth, Plutella xylostella, field populations with high levels of resistance to Indoxacarb often show significantly lower cross-resistance to this compound, suggesting it can be a valuable tool in resistance management programs.[10][11][12]

Target PestInsecticideBioassay MethodLC50 ValueExposure TimeCitation
Spodoptera frugiperda (Fall Armyworm)This compound Diet Incorporation2.43 mg/kg 72 h[7][8]
Indoxacarb Diet Incorporation14.66 mg/kg 72 h[7][8]
Plutella xylostella (Diamondback Moth)This compound Leaf Dip1.34 - 6.55 mg/L -[10]
Indoxacarb Leaf Dip(Baseline not stated; 110-fold resistance in JN-09B population)-[10]
Helicoverpa armigera (Cotton Bollworm)This compound Field TrialEffective control, slightly less than Emamectin benzoate-[13]
Indoxacarb Not specified(Not directly compared in this study)-

Experimental Protocols

Standardized bioassays are critical for determining insecticide efficacy. The leaf-dip bioassay is a common method for evaluating insecticides that act via contact and ingestion against foliage-feeding insects like lepidopteran larvae.

Representative Protocol: Leaf-Dip Bioassay

This protocol is synthesized from standard methodologies for determining the LC50 of insecticides against lepidopteran larvae.[14][15][16]

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone).[15]

    • Create a series of serial dilutions from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Treatment:

    • Select fresh, unsprayed host plant leaves (e.g., cabbage for P. xylostella, maize for S. frugiperda).

    • Individually dip each leaf into a designated insecticide dilution for a standardized time (e.g., 10-20 seconds).[14][17]

    • Allow the leaves to air-dry completely on a clean, non-absorbent surface for approximately 1-2 hours.[14]

  • Insect Exposure:

    • Place one treated leaf into a ventilated container, such as a Petri dish lined with moistened filter paper to maintain leaf turgidity.[14]

    • Introduce a set number of healthy, uniform-sized larvae (e.g., 10-15 third-instar larvae) into each container.[14][16]

    • Each concentration, including the control, should have multiple replicates (typically 3-5).

  • Incubation and Assessment:

    • Maintain the bioassay containers in a controlled environment (e.g., 25 ± 2°C, >60% RH, and a set photoperiod).

    • Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they cannot move in a coordinated manner when gently prodded with a fine brush.[14]

  • Data Analysis:

    • Correct the mortality data for any control mortality using Abbott's formula.

    • Subject the corrected mortality data to probit analysis to calculate the LC50 value, 95% fiducial limits, and slope of the concentration-mortality line.

prep_stock 1. Prepare Stock Solutions (Insecticide in Acetone) prep_serial 2. Create Serial Dilutions (in Water + Surfactant) prep_stock->prep_serial treat_dip 4. Dip Host Plant Leaves (10-20 seconds) prep_serial->treat_dip prep_control 3. Prepare Control (Water + Surfactant only) prep_control->treat_dip treat_dry 5. Air Dry Leaves (1-2 hours) treat_dip->treat_dry expose_setup 6. Place Leaf in Petri Dish treat_dry->expose_setup expose_larvae 7. Introduce Larvae (e.g., 10-15 3rd Instars) expose_setup->expose_larvae expose_replicate 8. Replicate for Each Conc. expose_larvae->expose_replicate incubate 9. Incubate (Controlled Environment) expose_replicate->incubate assess 10. Assess Mortality (e.g., at 72h) incubate->assess analyze 11. Probit Analysis (Calculate LC50) assess->analyze

Caption: Standardized workflow for a leaf-dip insecticide bioassay.

Conclusion

Both this compound and Indoxacarb are effective sodium channel blocker insecticides with activity against a range of damaging pests, particularly within the order Lepidoptera.

  • Efficacy: Based on available LC50 data, This compound demonstrates higher intrinsic toxicity against key pests like Spodoptera frugiperda compared to Indoxacarb.[7][8][9]

  • Resistance Management: this compound shows a lack of complete cross-resistance in Indoxacarb-resistant populations of Plutella xylostella, positioning it as a potentially valuable rotational partner in insecticide resistance management (IRM) programs.[10]

  • Mode of Action: While both share the same target site and general mechanism, the fact that Indoxacarb requires metabolic activation could be a factor in differential efficacy and the development of resistance.[4][5]

The selection between these two alternatives will depend on the target pest species, local resistance profiles, and the specific goals of the integrated pest management (IPM) program. Further research into sublethal effects and the speed of action under field conditions would provide an even more comprehensive understanding of their respective performance profiles.

References

A Comparative Analysis of Cross-Resistance Between Metaflumizone and Other Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metaflumizone's cross-resistance profile with other sodium channel blocking insecticides, supported by experimental data. The information is intended to aid in the development of effective insecticide resistance management (IRM) strategies and to inform the discovery of novel insecticidal compounds.

This compound, a semicarbazone insecticide, represents a distinct class of sodium channel blockers (SCBs). It acts by binding to the slow-inactivated state of the voltage-gated sodium channel (VGSC) in insect neurons, leading to flaccid paralysis and death.[1][2][3] This mode of action differs from other SCBs, such as pyrethroids, which typically modify the opening and closing kinetics of the channel. Understanding the cross-resistance patterns between this compound and other SCBs is crucial for predicting the field performance of these insecticides and for designing sustainable pest control programs.

Quantitative Cross-Resistance Data

The following tables summarize the cross-resistance data from various studies. The resistance ratio (RR) is a key metric, calculated as the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) of the resistant strain divided by that of the susceptible strain. A higher RR indicates a greater level of resistance.

Table 1: Cross-Resistance of a this compound-Resistant Strain of Plutella xylostella (Diamondback Moth)

A laboratory-selected strain of Plutella xylostella with a high level of resistance to this compound (metaflu-SEL) was tested against various insecticides. The results indicate a moderate level of cross-resistance to indoxacarb, another sodium channel blocker, but no significant cross-resistance to the pyrethroid beta-cypermethrin or insecticides from other classes.[1][2][3][4]

InsecticideClassLC50 (mg/L) - Susceptible Strain (SS)LC50 (mg/L) - Resistant Strain (metaflu-SEL)Resistance Ratio (RR)
This compoundSemicarbazone (SCB)1.471599.341087.85
IndoxacarbOxadiazine (SCB)1.3315.4611.63
Beta-cypermethrinPyrethroid (SCB)0.210.150.71
SpinosadSpinosyn1.152.011.75
AbamectinAvermectin0.090.252.81
ChlorantraniliproleDiamide0.280.602.16

Data sourced from Shen et al. (2020).[1][2][3][4]

Table 2: Cross-Resistance in Indoxacarb and this compound-Resistant Strains of Spodoptera frugiperda (Fall Armyworm)

Strains of Spodoptera frugiperda selected for resistance to indoxacarb (Indoxacarb-R) and this compound (this compound-R) exhibited cross-resistance to each other. Notably, these resistant strains also showed reduced susceptibility to the pyrethroid insecticide lambda-cyhalothrin.[5]

StrainSelection AgentLC50 (µg/mL) - Susceptible (SUS)LC50 (µg/mL) - ResistantResistance Ratio (RR)Cross-Resistance to Lambda-cyhalothrin
Indoxacarb-RIndoxacarb3.72114.43~30Lower susceptibility
This compound-RThis compound4.573141.96>600Lower susceptibility

Data adapted from a study on S. frugiperda, highlighting the detection of cross-resistance.[5]

Table 3: Lack of Cross-Resistance in this compound-Selected Spodoptera exigua (Beet Armyworm)

A study on Spodoptera exigua selected with this compound for 12 generations showed a 3.4-fold increase in resistance to this compound. However, this selection did not lead to increased resistance to indoxacarb or several other insecticides, suggesting a lack of cross-resistance in this case. Interestingly, this compound exposure did prevent the decline of resistance to emamectin benzoate, chlorfluazuron, and tebufenozide, implying a potential for a different type of interaction.[6]

InsecticideClassResistance Status in this compound-Selected Strain
IndoxacarbOxadiazine (SCB)No increased resistance
ChlorantraniliproleDiamideNo increased resistance
SpinosadSpinosynNo increased resistance
MethomylCarbamateNo increased resistance
EndosulfanOrganochlorineNo increased resistance

Based on findings from Sun et al. (2019).[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Leaf-Dip Bioassay for Plutella xylostella

This method is widely used to determine the toxicity of insecticides to leaf-feeding insects.

  • Insect Rearing: Plutella xylostella larvae are reared on cabbage or radish seedlings under controlled laboratory conditions (e.g., 25 ± 1°C, 65 ± 5% relative humidity, and a 16:8 h light:dark photoperiod).[3]

  • Insecticide Preparation: Technical grade insecticides are dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a stock solution. Serial dilutions are then prepared using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even coverage on the leaf surface.[3]

  • Leaf Treatment: Cabbage or radish leaf discs of a standardized size are dipped into the insecticide solutions for a specific duration (e.g., 10 seconds) with gentle agitation. Control leaves are dipped in the surfactant-water solution only. The treated leaves are then air-dried.[3]

  • Insect Exposure: Third-instar larvae are placed on the treated leaf discs in petri dishes or other suitable containers. A sufficient number of larvae per concentration and replicates are used for statistical validity (e.g., 20 larvae per replicate, with 3-4 replicates).

  • Mortality Assessment: Mortality is recorded after a specific time interval (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values and their 95% confidence limits. The resistance ratio is calculated by dividing the LC50 of the resistant strain by that of the susceptible strain.[3]

Diet-Incorporation Bioassay for Spodoptera frugiperda

This method is suitable for insects that can be reared on an artificial diet.

  • Insect Rearing: Spodoptera frugiperda are reared on a standardized artificial diet in the laboratory under controlled environmental conditions.

  • Insecticide Preparation: The insecticide is dissolved in a suitable solvent and then mixed into the artificial diet at various concentrations.

  • Insect Exposure: A specified number of larvae (e.g., third-instar) are placed in individual containers with a portion of the treated diet.

  • Mortality Assessment: Mortality is assessed after a defined period (e.g., 7 days).

  • Data Analysis: Probit analysis is used to calculate LC50 values, and resistance ratios are determined by comparing the LC50 of the resistant strain to the susceptible strain.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mode of action, resistance mechanisms, and experimental procedures.

Metaflumizone_Mode_of_Action cluster_neuron Insect Neuron cluster_insecticide Insecticide Action VGSC_open Voltage-Gated Sodium Channel (Open/Resting State) VGSC_inactive Voltage-Gated Sodium Channel (Slow-Inactivated State) VGSC_open->VGSC_inactive Channel Gating Na_influx Na+ Influx VGSC_open->Na_influx Normal Function VGSC_inactive->VGSC_open Recovery Paralysis Flaccid Paralysis VGSC_inactive->Paralysis Blocks Na+ current Action_Potential Action Potential Propagation Na_influx->Action_Potential This compound This compound This compound->VGSC_inactive Binds and Stabilizes Indoxacarb Indoxacarb Indoxacarb->VGSC_inactive Binds to a similar site

Caption: Mode of action of this compound on the insect voltage-gated sodium channel.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to this compound cluster_outcome Outcome Target_Site Target-Site Resistance VGSC_Mutation Mutation in VGSC Gene (e.g., F1845Y, V1848I) Target_Site->VGSC_Mutation Metabolic Metabolic Resistance Enhanced_Metabolism Increased Activity of Detoxifying Enzymes Metabolic->Enhanced_Metabolism Reduced_Binding Reduced Binding of This compound VGSC_Mutation->Reduced_Binding Resistance Insecticide Resistance Reduced_Binding->Resistance Esterases Esterases Enhanced_Metabolism->Esterases P450s Cytochrome P450s Enhanced_Metabolism->P450s Esterases->Resistance P450s->Resistance Experimental_Workflow start Start: Collect Insect Strains (Susceptible & Resistant) prep_insecticide Prepare Serial Dilutions of Insecticides start->prep_insecticide treat_leaves Treat Leaf Discs (Leaf-Dip Method) prep_insecticide->treat_leaves expose_insects Expose Larvae to Treated Leaves treat_leaves->expose_insects assess_mortality Assess Mortality (e.g., after 48h) expose_insects->assess_mortality probit_analysis Perform Probit Analysis assess_mortality->probit_analysis calculate_lc50 Calculate LC50 Values probit_analysis->calculate_lc50 calculate_rr Calculate Resistance Ratio (RR) calculate_lc50->calculate_rr end End: Compare Cross-Resistance calculate_rr->end

References

A Comparative Efficacy Analysis of Metaflumizone and Fipronil for Fire Ant Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent insecticides, Metaflumizone and Fipronil, for the control of fire ants (Solenopsis species). The information presented is collated from various scientific studies and is intended to assist researchers and professionals in making informed decisions for pest management strategies and future product development.

Overview of Active Ingredients

This compound is a semicarbazone insecticide.[1][2][3] It functions by blocking the sodium channels in the nervous systems of insects, leading to a state of "relaxed paralysis" and eventual death.[1][4] This insecticide does not require metabolic activation for its bioactivity.[2][5] The U.S. Environmental Protection Agency (EPA) has classified this compound as a reduced-risk candidate.[1][4]

Fipronil belongs to the pyrazole class of insecticides. Its mode of action involves the antagonism of the gamma-aminobutyric acid (GABA) receptor, an inhibitory neurotransmitter in the central nervous system of insects. This disruption leads to hyperexcitation and death. Fipronil has demonstrated significant efficacy against red imported fire ants (Solenopsis invicta) in various field trials. However, concerns have been raised about its environmental persistence and potential impacts on non-target species, including pollinators and aquatic life.[6]

Efficacy Comparison

The efficacy of an insecticide for fire ant control is determined by several factors, including its speed of action, mortality rate, and residual activity. The following table summarizes the comparative performance of this compound and Fipronil based on available data.

FeatureThis compoundFipronil
Mode of Action Sodium channel blocker (Group 22B)[2]GABA-gated chloride channel antagonist
Speed of Action Fast-acting (7-10 days for colony control)[7][8]Slower-acting (4-6 weeks for colony elimination)[7]
Mortality Rate High mortality rates observed in field trials.[4]High efficacy in reducing mound numbers (up to 95% reduction).
Residual Activity Shorter residual activity compared to Fipronil.Can persist in the environment for as long as a year.[7]
Formulation Commonly available as granular bait.[1][2]Available as granular bait, liquid, and injectable formulations.[6][9]

Experimental Data Summary

The following tables present quantitative data from various studies evaluating the efficacy of this compound and Fipronil for fire ant control.

Table 1: this compound Efficacy Trials

Study LocationFormulationApplication RateSpeciesKey Findings
Lake Elsinore, CADefatted corn grit bait1.5 lbs/acreSolenopsis invictaHigher reduction in ant numbers at 7 and 14 days compared to Amdro (hydramethylnon).[1]
Coachella, CACorn grit baitNot specifiedSolenopsis invictaShowed better overall results and acted more quickly than Amdro.[1]
Mississippi0.063% baitNot specifiedSolenopsis invictaSimilar population reduction to hydramethylnon at 7 days after treatment.[4]
Texas0.063% baitNot specifiedSolenopsis invictaDemonstrated a quick effect on fire ant populations.[4]

Table 2: Fipronil Efficacy Trials

Study LocationFormulationApplication RateSpeciesKey Findings
Texas0.0125 lb AI/a2.3 g of AI/haSolenopsis invictaProvided 95% reduction in mounds from weeks 12 through 52 after application.
Southeastern USNot specifiedNot specifiedSolenopsis invictaShown to be effective against red imported fire ants in multiple trials.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.

Protocol 1: this compound Bait Efficacy Trial (Lake Elsinore, CA)

  • Objective: To evaluate the efficacy of this compound bait formulations against the red imported fire ant (Solenopsis invicta).

  • Study Site: An urban development with irrigated turf and a vegetated slope.

  • Plot Design: 14 plots, each 130 x 26 ft.

  • Treatments: Three formulations of this compound bait, Amdro bait (positive control), and two untreated control plots. All baits were formulated on defatted corn grits.

  • Application: Baits were broadcast at a rate of 1.5 lbs/acre.

  • Monitoring: Ant abundance was estimated by placing vials with corn chips as a lure at 10 ft intervals within the center of each turf area. After 1.5 hours, the vials were capped, and the number of ants was counted in the laboratory.

  • Data Analysis: Comparison of ant numbers between treatments at different time points (e.g., 7 and 14 days post-treatment).[1]

Protocol 2: Fipronil Granular Bait Field Trial (Texas)

  • Objective: To determine the efficacy of Fipronil granular bait for the control of red imported fire ants.

  • Study Site: Areas with active fire ant mounds.

  • Application: Fipronil granules applied at a rate of 2.3 g of active ingredient per hectare (0.0125 lb AI/a).

  • Monitoring: The number of active fire ant mounds was counted before treatment and at various intervals (e.g., 12 to 52 weeks) after treatment.

  • Data Analysis: The percentage reduction in the number of active mounds was calculated for the treated plots compared to the pre-treatment counts.

Visualizing Mechanisms and Workflows

Mode of Action Signaling Pathways

The following diagrams illustrate the distinct modes of action of this compound and Fipronil on the insect nervous system.

Metaflumizone_MoA cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Paralysis Relaxed Paralysis Na_Channel->Paralysis Prevents nerve firing Death Insect Death Paralysis->Death This compound This compound This compound->Na_Channel Blocks channel in slow-inactivated state

Caption: Mode of action of this compound on insect sodium channels.

Fipronil_MoA cluster_neuron Insect Neuron GABA_Receptor GABA Receptor (Chloride Channel) Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Prevents chloride ion influx (inhibitory signal blocked) Death Insect Death Hyperexcitation->Death Fipronil Fipronil Fipronil->GABA_Receptor Antagonizes receptor

Caption: Mode of action of Fipronil on the insect GABA receptor.

Experimental Workflow for Bait Efficacy Evaluation

The diagram below outlines a typical workflow for conducting a field trial to evaluate the efficacy of fire ant baits.

Bait_Efficacy_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Treatment Application cluster_evaluation Phase 3: Post-Treatment Evaluation Site_Selection Select Infested Study Site Plot_Design Design Experimental Plots (Treatment & Control) Site_Selection->Plot_Design Pre_Treatment_Monitoring Pre-Treatment Ant Abundance Survey Plot_Design->Pre_Treatment_Monitoring Bait_Application Apply Insecticide Baits (e.g., Broadcast) Pre_Treatment_Monitoring->Bait_Application Post_Treatment_Monitoring Post-Treatment Ant Abundance Surveys (Multiple Time Points) Bait_Application->Post_Treatment_Monitoring Data_Analysis Analyze Data (% Reduction, Statistical Tests) Post_Treatment_Monitoring->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: Standard workflow for a fire ant bait efficacy field trial.

Conclusion

Both this compound and Fipronil are effective insecticides for the control of fire ants. This compound offers a faster speed of action, which can be advantageous for situations requiring rapid population reduction.[1][7] Its classification as a reduced-risk pesticide may also be a significant consideration.[1][4] Fipronil, while slower to act, provides long-lasting residual control.[7] However, its environmental persistence and potential non-target effects warrant careful consideration in environmental risk assessments.[6] The choice between these two active ingredients will depend on the specific requirements of the pest management program, including the desired speed of control, the environmental sensitivity of the application area, and regulatory considerations. Further direct comparative studies under a range of environmental conditions would be beneficial to provide a more comprehensive understanding of their relative performance.

References

A Comparative Guide to Validating Analytical Methods for Metaflumizone Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Analytical Methods

The selection of an analytical method for Metaflumizone detection is critically dependent on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of LC-MS/MS and GC-MS/MS methods based on available experimental data.

Analytical MethodMatrixLimit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Citation
LC-MS/MS Tomatoes & Peppers0.00577.2 - 94.1< 20[1]
LC-MS/MS Chinese Broccoli0.00571.8 - 94.61.5 - 3.2
LC-MS/MS Soil0.0172.6 - 119< 20[2][3]
GC-MS/MS Soil (Multi-residue)0.0170 - 119< 20[2][4]

Note: The GC-MS/MS data is for a multi-residue method and not specific to this compound alone. The performance for this compound is expected to be within these ranges.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the detailed protocols for the widely used QuEChERS sample preparation method followed by LC-MS/MS analysis.

QuEChERS Sample Preparation Protocol (AOAC Official Method 2007.01)

This protocol is a widely accepted method for the extraction of pesticide residues from food matrices.[5]

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., fruits, vegetables) using a high-speed blender to achieve a uniform consistency. For samples with low water content, addition of a specific amount of water may be necessary before homogenization.

2. Extraction: a. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile containing 1% acetic acid. c. Add an appropriate internal standard. d. Vigorously shake the tube for 1 minute to ensure thorough mixing and extraction of the analyte. e. Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc). f. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning. g. Centrifuge the tube at ≥1500 rcf for 1 minute.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing anhydrous MgSO₄ and primary secondary amine (PSA) sorbent. For highly pigmented samples, a sorbent containing graphitized carbon black (GCB) may be used. b. Shake the d-SPE tube for 30 seconds. c. Centrifuge at a high speed for 1 minute.

4. Final Extract Preparation: a. Transfer the cleaned extract into an autosampler vial. b. The extract is now ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS, the extract may be diluted with the mobile phase. For GC-MS/MS, the extract can be analyzed directly or after a solvent exchange.[6]

LC-MS/MS Analysis Protocol

The following is a general protocol for the analysis of this compound using LC-MS/MS. Specific parameters may need to be optimized based on the instrument and column used.

  • Instrument: Dionex Ultimate 3000 RS UHPLC+ system coupled with a Thermo Fisher Scientific TSQ Altis Triple Quadrupole mass spectrometer.[1]

  • Column: Accucore RP-MS C18 column (100 mm × 2.1 mm, 2.6 μm).[1]

  • Mobile Phase:

    • A: Ultrapure water with 0.1% formic acid (v/v).[1]

    • B: Methanol with 0.1% formic acid (v/v).[1]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the analyte.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Visualizing the Validation Workflow

A crucial aspect of developing a reliable analytical method is a robust validation process. The following diagram, generated using the DOT language, illustrates a typical workflow for validating an analytical method for pesticide residue analysis.

Analytical_Method_Validation_Workflow start Start: Define Method Requirements (Analyte, Matrix, Intended Use) method_dev Method Development & Optimization start->method_dev protocol Write Standard Operating Procedure (SOP) method_dev->protocol validation_plan Develop Validation Plan protocol->validation_plan specificity Specificity/ Selectivity validation_plan->specificity linearity Linearity & Range validation_plan->linearity lod_loq LOD & LOQ validation_plan->lod_loq accuracy Accuracy (Recovery) validation_plan->accuracy precision Precision (Repeatability & Reproducibility) validation_plan->precision robustness Robustness validation_plan->robustness data_analysis Data Analysis & Evaluation Against Acceptance Criteria specificity->data_analysis linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end Method Implementation & Routine Use validation_report->end

Caption: Workflow for Analytical Method Validation.

Conclusion

The QuEChERS sample preparation method coupled with LC-MS/MS analysis provides a highly sensitive, accurate, and reliable approach for the determination of this compound in complex matrices like vegetables and soil. The low limits of quantification achieved with this method are well below the maximum residue limits (MRLs) set by regulatory bodies, making it suitable for food safety and environmental monitoring. While GC-MS/MS also presents a viable option, particularly for multi-residue analysis, specific performance data for this compound is less readily available. For researchers and professionals in drug development, the detailed protocols and validation workflow presented in this guide offer a solid foundation for establishing robust and defensible analytical methods for this compound detection. The choice of the final method should be guided by the specific requirements of the study, including the matrix type, required sensitivity, and available instrumentation.

References

A Comparative Analysis of the Neurotoxic Mechanisms of Metaflumizone and Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of two important classes of insecticides: metaflumizone, a semicarbazone insecticide, and pyrethroids, a widely used class of synthetic insecticides. This document summarizes their mechanisms of action, presents comparative toxicological data, and outlines key experimental protocols for their neurotoxicological evaluation.

Introduction

Both this compound and pyrethroid insecticides exert their primary toxic effects on the nervous system by targeting voltage-gated sodium channels (VGSCs), crucial proteins for the generation and propagation of nerve impulses. However, their specific mechanisms of interaction with these channels differ significantly, leading to distinct toxicological profiles. Understanding these differences is critical for the development of more selective and effective insecticides and for assessing their potential impact on non-target organisms.

Mechanism of Action

This compound: A State-Dependent Blocker of Voltage-Gated Sodium Channels

This compound belongs to the class of sodium channel blocker insecticides (SCBIs).[1] Its neurotoxicity stems from its ability to selectively bind to and block VGSCs, but in a "state-dependent" manner. This means that this compound preferentially interacts with the channel when it is in the slow-inactivated state, a non-conducting conformation that channels enter during prolonged depolarization.[2][3] By binding to the slow-inactivated state, this compound stabilizes this conformation, effectively preventing the channel from returning to its resting state and participating in subsequent nerve impulses. This leads to a progressive inhibition of nerve firing, resulting in flaccid paralysis and eventual death of the insect.[4]

The binding site for this compound is thought to be at or near the local anesthetic receptor within the pore of the sodium channel.[2][3] Interestingly, its interaction with the channel appears to be distinct from other SCBIs, as it can also influence the activation of resting channels.[5]

dot

Metaflumizone_Pathway cluster_outcome Cellular Outcome VGSC_Resting VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Resting->VGSC_Open Depolarization VGSC_Fast_Inactivated VGSC (Fast-Inactivated) VGSC_Open->VGSC_Fast_Inactivated Fast Inactivation VGSC_Slow_Inactivated VGSC (Slow-Inactivated) VGSC_Open->VGSC_Slow_Inactivated Prolonged Depolarization VGSC_Fast_Inactivated->VGSC_Resting Repolarization Metaflumizone_Bound This compound-Bound VGSC (Stabilized Slow-Inactivated State) VGSC_Slow_Inactivated->Metaflumizone_Bound This compound Binding Metaflumizone_Bound->Metaflumizone_Bound Inhibition of Channel Recovery Nerve_Inhibition Inhibition of Nerve Firing Metaflumizone_Bound->Nerve_Inhibition Paralysis Flaccid Paralysis Nerve_Inhibition->Paralysis

Figure 1. Signaling pathway of this compound's neurotoxic action.

Pyrethroid Insecticides: Modulators of Voltage-Gated Sodium Channel Gating

In contrast to this compound, pyrethroids do not block the VGSC pore. Instead, they modify the channel's gating kinetics.[6] Pyrethroids bind to the VGSC and significantly delay the closing (inactivation) of the channel after it has been opened by a nerve impulse.[7] This prolonged opening leads to a persistent influx of sodium ions, causing repetitive nerve firing and hyperexcitability of the nervous system.[7] This ultimately results in paralysis and death.

Pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication syndrome:

  • Type I pyrethroids (e.g., permethrin, bifenthrin) lack an α-cyano group and typically cause tremors and hyperactivity (T-syndrome).

  • Type II pyrethroids (e.g., cypermethrin, deltamethrin) possess an α-cyano group and produce a more severe syndrome characterized by choreoathetosis (writhing movements) and salivation (CS-syndrome).[6]

The binding sites for pyrethroids, termed PyR1 and PyR2, are located at the interface of different domains of the sodium channel protein.[8] The differential sensitivity to pyrethroids between insects and mammals is partly attributed to differences in the amino acid sequences of their respective sodium channels.[6]

dot

Pyrethroid_Pathway cluster_outcome Cellular Outcome VGSC_Resting VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Resting->VGSC_Open Depolarization Pyrethroid_Bound Pyrethroid-Modified VGSC (Prolonged Open State) VGSC_Open->Pyrethroid_Bound Pyrethroid Binding VGSC_Inactivated VGSC (Inactivated) VGSC_Open->VGSC_Inactivated Normal Inactivation Pyrethroid_Bound->VGSC_Inactivated Delayed Inactivation Repetitive_Firing Repetitive Nerve Firing Pyrethroid_Bound->Repetitive_Firing VGSC_Inactivated->VGSC_Resting Repolarization Paralysis Spastic Paralysis Repetitive_Firing->Paralysis

Figure 2. Signaling pathway of Pyrethroid neurotoxic action.

Comparative Toxicity Data

The following tables summarize the acute toxicity of this compound and several representative pyrethroids in various organisms. It is important to note that toxicity can vary depending on the specific isomer, formulation, and experimental conditions.

Mammalian Toxicity
InsecticideSpeciesRouteLD50 (mg/kg bw)Reference(s)
This compound RatOral> 5000[8][9]
RatDermal> 5000[8]
Bifenthrin RatOral53.4 - 210.4[3][10]
RatDermal> 2000[3]
Cypermethrin RatOral150 - 4123[5][11][12]
RatDermal1600[5]
Deltamethrin RatOral30 - >5000[1][13][14]
RatDermal> 800[15]
Avian Toxicity
InsecticideSpeciesRouteLD50 (mg/kg bw)Reference(s)
Bifenthrin QuailOral1800[16]
Deltamethrin QuailOral> 10000[13]
Aquatic Toxicity
InsecticideSpeciesExposure TimeLC50 (mg/L)Reference(s)
This compound Rainbow Trout96 h> 0.01[17]
Daphnia magna48 h> 0.01[17]
Bifenthrin Rainbow Trout96 h0.00015[3]
Daphnia magna48 h0.00016[3]
Cypermethrin Rainbow Trout96 h0.0028[5]
Daphnia magna48 h0.0003[5]
Deltamethrin Rainbow Trout96 h0.0004[1]
Daphnia magna48 h0.00035[1]
Honey Bee Toxicity
InsecticideRouteLD50 (µ g/bee )Reference(s)
This compound Oral> 100[17]
Contact> 100[17]
Bifenthrin Oral (48h)0.0702 (A.c. cerana)[7]
Cypermethrin Contact0.023[5]
Deltamethrin Contact0.05[13]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay for Insecticide Screening in Xenopus Oocytes

This electrophysiological technique is used to study the effects of insecticides on ion channels expressed in Xenopus laevis oocytes.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Inject Inject cRNA into Oocytes Oocyte_Harvest->cRNA_Inject cRNA_Prep Prepare cRNA of Target Ion Channel cRNA_Prep->cRNA_Inject Incubation Incubate Oocytes (2-7 days) cRNA_Inject->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Impale_Electrodes Impale with Voltage & Current Electrodes Mount_Oocyte->Impale_Electrodes Record_Baseline Record Baseline Channel Activity Impale_Electrodes->Record_Baseline Apply_Insecticide Apply Insecticide Record_Baseline->Apply_Insecticide Record_Effect Record Channel Activity in Presence of Insecticide Apply_Insecticide->Record_Effect Data_Analysis Analyze Current Traces (e.g., peak current, decay kinetics) Record_Effect->Data_Analysis Dose_Response Generate Dose-Response Curves (IC50/EC50) Data_Analysis->Dose_Response

References

Validating Biomarkers for Metaflumizone Exposure in Non-Target Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of biomarkers to assess the exposure of non-target species to metaflumizone, a semicarbazone insecticide. This compound's primary mode of action is the blockage of voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[1][2] While exhibiting low mammalian toxicity, its persistence in soil and water and high potential for bioaccumulation raise concerns for non-target organisms.[1][2] This document outlines potential biomarkers, proposes detailed experimental protocols for their validation, and offers a structure for the presentation of comparative data.

Proposed Biomarkers for this compound Exposure

Given the mode of action of this compound and the general physiological responses of organisms to pesticide-induced stress, a suite of biomarkers targeting different levels of biological organization is proposed for validation. The selection of biomarkers should ideally include those indicative of exposure, effect, and susceptibility.

Table 1: Proposed Biomarkers for this compound Exposure in Non-Target Species

Biomarker CategorySpecific BiomarkerNon-Target SpeciesRationale
Biomarkers of Exposure (Detoxification) Cytochrome P450 (CYP450) ActivityInvertebrates (e.g., earthworms, aquatic insects), FishInduction of CYP450 enzymes is a common response to xenobiotic exposure as the organism attempts to metabolize the foreign compound.[3][4][5][6][7]
Glutathione S-Transferase (GST) ActivityInvertebrates, FishGSTs are key enzymes in the phase II detoxification pathway, conjugating xenobiotics for excretion. Increased activity can indicate exposure to pesticides.[8][9][10][11]
Biomarkers of Effect (Neurotoxicity) Alterations in Neurotransmitter Levels (e.g., GABA, glutamate)Invertebrates, FishAs a sodium channel blocker, this compound disrupts nerve signal transmission, which can lead to changes in the levels of key neurotransmitters.[12][13]
Sodium Channel ActivityInvertebrates, FishDirect measurement of sodium channel function would provide a highly specific biomarker of effect for a sodium channel blocker insecticide.[14][15][16][17][18][19]
Biomarkers of Effect (Oxidative Stress & Cellular Damage) Catalase (CAT) and Superoxide Dismutase (SOD) ActivityEarthworms, Fish, Aquatic InvertebratesPesticide exposure often induces the production of reactive oxygen species (ROS), leading to an upregulation of antioxidant enzymes like CAT and SOD.[20][21]
Malondialdehyde (MDA) LevelsEarthworms, Fish, Aquatic InvertebratesMDA is a product of lipid peroxidation and a widely used indicator of oxidative damage to cell membranes.[20]
DNA Damage (Comet Assay)Fish (erythrocytes, gill cells), Invertebrate (hemocytes)Genotoxic effects of pesticides can be assessed by measuring DNA strand breaks in individual cells.[1][2][12][22]
Apoptosis (TUNEL Assay)Fish and Invertebrate TissuesCellular damage can trigger programmed cell death (apoptosis), which can be quantified using the TUNEL assay.[23][24][25][26][27]

Experimental Protocols for Biomarker Validation

The validation of these biomarkers requires a systematic experimental approach. The following protocols are proposed for key experiments.

Experimental Design for Acute and Chronic Exposure Studies

A standardized experimental design is crucial for generating comparable data.

  • Test Organisms: Select relevant non-target species from different environmental compartments.

    • Soil: Earthworm (Eisenia fetida)

    • Aquatic (Invertebrate): Water flea (Daphnia magna)

    • Aquatic (Vertebrate): Zebrafish (Danio rerio)

  • Exposure Regimen:

    • Acute Exposure: A 96-hour exposure to a range of sublethal concentrations of this compound (e.g., 1%, 5%, and 10% of the LC50).

    • Chronic Exposure: A 21-day (for Daphnia and larval Zebrafish) or 28-day (for Eisenia) exposure to environmentally relevant concentrations.

  • Controls: A negative control (no this compound) and a positive control (a known inducer of the biomarker, if available) should be included.

  • Replicates: A minimum of three independent biological replicates for each treatment group.

Methodologies for Biomarker Measurement
  • Principle: Measures the activity of a specific CYP450 isoform (CYP1A) by quantifying the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.

  • Protocol:

    • Homogenize tissue samples (e.g., earthworm whole body, fish liver) in a suitable buffer.

    • Centrifuge the homogenate to obtain the microsomal fraction (S9 fraction).

    • Incubate the S9 fraction with 7-ethoxyresorufin and NADPH (a necessary cofactor).

    • Measure the fluorescence of the resulting resorufin at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

    • Normalize the activity to the total protein content of the sample.

  • Principle: Measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in a product that can be measured spectrophotometrically.

  • Protocol:

    • Prepare a cytosolic fraction from tissue homogenates.

    • Add the cytosolic fraction to a reaction mixture containing CDNB and GSH.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of change in absorbance and normalize to the protein concentration.

  • Catalase (CAT) Activity:

    • Principle: Measures the decomposition of hydrogen peroxide (H2O2) by catalase.

    • Protocol: Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.

  • Superoxide Dismutase (SOD) Activity:

    • Principle: Measures the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

    • Protocol: Measure the absorbance at 560 nm; higher SOD activity results in lower absorbance.

  • Malondialdehyde (MDA) Level:

    • Principle: Measures the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

    • Protocol: React tissue homogenates with TBA at high temperature and measure the absorbance of the resulting pink-colored complex at 532 nm.

  • Principle: Single-cell gel electrophoresis where damaged DNA migrates out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

  • Protocol:

    • Isolate single cells (e.g., fish erythrocytes, earthworm coelomocytes).

    • Embed the cells in a low-melting-point agarose gel on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.

    • Subject the slides to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, % DNA in the tail).[1][2][12][28][22]

  • Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Protocol:

    • Fix and permeabilize tissue sections or cells.

    • Incubate with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-OH ends of fragmented DNA.

    • Visualize the labeled cells using fluorescence microscopy.

    • Quantify the percentage of TUNEL-positive cells.[23][24][25][26][27]

Data Presentation and Comparison

Quantitative data from these validation studies should be summarized in clear, structured tables to facilitate comparison.

Table 2: Hypothetical Comparative Data for Biomarker Response to this compound in Earthworms (Eisenia fetida)

BiomarkerControlThis compound (Low Conc.)This compound (High Conc.)Fold Change (High Conc.)p-value
CYP450 Activity (pmol/min/mg protein) 10.2 ± 1.515.8 ± 2.125.4 ± 3.22.5<0.01
GST Activity (nmol/min/mg protein) 50.6 ± 5.875.3 ± 8.2110.1 ± 12.52.2<0.01
CAT Activity (U/mg protein) 2.5 ± 0.33.8 ± 0.55.1 ± 0.62.0<0.05
SOD Activity (U/mg protein) 12.1 ± 1.818.5 ± 2.525.3 ± 3.12.1<0.05
MDA Levels (nmol/mg protein) 0.5 ± 0.080.9 ± 0.121.5 ± 0.23.0<0.01
% DNA in Comet Tail 2.1 ± 0.55.8 ± 1.212.4 ± 2.55.9<0.01
% TUNEL Positive Cells 1.2 ± 0.34.5 ± 0.99.8 ± 1.88.2<0.01

Table 3: Hypothetical Comparative Data for Biomarker Response to this compound in Zebrafish (Danio rerio) Liver

BiomarkerControlThis compound (Low Conc.)This compound (High Conc.)Fold Change (High Conc.)p-value
CYP450 Activity (pmol/min/mg protein) 25.4 ± 3.140.1 ± 5.265.8 ± 7.92.6<0.01
GST Activity (nmol/min/mg protein) 120.3 ± 15.2185.6 ± 20.1250.4 ± 28.32.1<0.01
GABA Levels (ng/mg tissue) 15.2 ± 2.111.8 ± 1.58.5 ± 1.1-1.8<0.05
CAT Activity (U/mg protein) 8.2 ± 1.112.5 ± 1.816.9 ± 2.32.1<0.05
MDA Levels (nmol/mg protein) 0.8 ± 0.11.4 ± 0.22.1 ± 0.32.6<0.01
% DNA in Comet Tail (Erythrocytes) 1.8 ± 0.44.9 ± 1.110.2 ± 2.15.7<0.01
% TUNEL Positive Cells (Gills) 0.9 ± 0.23.2 ± 0.77.5 ± 1.58.3<0.01

Mandatory Visualizations

Experimental_Workflow cluster_0 Phase 1: Range-Finding & Exposure cluster_1 Phase 2: Sample Collection & Preparation cluster_2 Phase 3: Biomarker Analysis cluster_3 Phase 4: Data Analysis & Validation A Species Selection (Earthworm, Daphnia, Zebrafish) B LC50 Determination A->B C Sublethal & Chronic Exposure Setup B->C D Tissue/Cell Collection (e.g., Liver, Gills, Coelomocytes) C->D E Homogenization & Fractionation (S9, Cytosolic) D->E H Genotoxicity Assay (Comet Assay) D->H I Apoptosis Assay (TUNEL Assay) D->I F Enzyme Activity Assays (CYP450, GST, CAT, SOD) E->F G Oxidative Damage Assay (MDA) E->G J Statistical Analysis (ANOVA, Dose-Response) F->J G->J H->J I->J K Biomarker Validation (Sensitivity, Specificity) J->K L Comparison & Reporting K->L

Caption: Experimental Workflow for Biomarker Validation.

Metaflumizone_Signaling_Pathway cluster_0 Cellular Exposure & Primary Effect cluster_1 Downstream Cellular Responses cluster_2 Measurable Biomarkers Meta This compound Exposure NaChannel Voltage-Gated Sodium Channel Meta->NaChannel blocks Detox Detoxification Response (CYP450, GST) Meta->Detox Nerve Disrupted Nerve Impulse NaChannel->Nerve ROS Increased Reactive Oxygen Species (ROS) Nerve->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CYP_GST CYP450 & GST Activity Detox->CYP_GST CellDamage Cellular Damage (Lipid Peroxidation, DNA Breaks) OxidativeStress->CellDamage CAT_SOD CAT & SOD Activity OxidativeStress->CAT_SOD Apoptosis Apoptosis CellDamage->Apoptosis MDA MDA Levels CellDamage->MDA Comet Comet Assay CellDamage->Comet TUNEL TUNEL Assay Apoptosis->TUNEL

Caption: Proposed Signaling Pathway and Biomarker Endpoints.

References

Comparative Metabolism of Metaflumizone in Susceptible and Resistant Insect Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biochemical mechanisms underlying Metaflumizone resistance in key insect pests, supported by experimental data and detailed protocols.

This compound is a semicarbazone insecticide that acts by blocking voltage-dependent sodium channels in insects, leading to paralysis and death.[1] However, the emergence of resistance in several insect species poses a significant threat to its efficacy. Understanding the metabolic adaptations in resistant strains is crucial for developing effective resistance management strategies and for the discovery of new insecticidal targets. This guide provides a comparative overview of the metabolic processes involved in this compound detoxification in susceptible versus resistant insect strains, with a focus on the key enzyme families implicated in this resistance.

Quantitative Data Summary

The development of resistance to this compound is often associated with enhanced metabolic detoxification. The following tables summarize key quantitative data from comparative studies on susceptible and resistant insect strains.

Table 1: Synergistic Effects of Metabolic Inhibitors on this compound Toxicity in Resistant Spodoptera exigua

Synergism studies are instrumental in identifying the primary enzyme families responsible for metabolic resistance. The data below, from studies on the beet armyworm (Spodoptera exigua), demonstrates how inhibitors of specific enzymes can increase the toxicity of this compound in resistant populations, indicating the involvement of these enzymes in its detoxification.[2]

InhibitorTarget Enzyme FamilyResistant Strain (Year Collected)Synergism Ratio (SR)
DEF (S,S,S-tributyl phosphorotrithioate)EsterasesHZ11 (2011)5.7
DEF (S,S,S-tributyl phosphorotrithioate)EsterasesHZ12 (2012)3.4
MethimazoleFlavin-dependent Monooxygenases (FMOs)HZ11 (2011)3.1
MethimazoleFlavin-dependent Monooxygenases (FMOs)HZ12 (2012)1.9
PBO (Piperonyl butoxide)Cytochrome P450s (P450s)HZ11 & HZ12Slight synergism
TPP (Triphenyl phosphate)EsterasesHZ11 & HZ12Data not specified
DEM (Diethyl maleate)Glutathione S-Transferases (GSTs)HZ11 & HZ12Slight synergism

Table 2: Comparative Detoxification Enzyme Activities in Susceptible and Resistant Strains

Direct measurement of enzyme activity provides further evidence for the role of specific detoxification pathways in resistance. The following table compares the activity levels of key metabolic enzymes in this compound-resistant and susceptible strains of Spodoptera exigua and Plutella xylostella.

Enzyme FamilyInsect SpeciesStrainRelative Enzyme Activity
EsterasesSpodoptera exiguaResistant (HZ12)Significantly greater than susceptible strain[2]
Flavin-dependent Monooxygenases (FMOs)Spodoptera exiguaResistantHigher than susceptible strain[2]
Cytochrome P450s (P450s)Spodoptera exiguaResistant vs. SusceptibleNo obvious differences[2]
Glutathione S-Transferases (GSTs)Spodoptera exiguaResistant vs. SusceptibleNo obvious differences[2]

Metabolic Pathways in this compound Resistance

The primary mechanism of metabolic resistance to this compound involves the enzymatic detoxification of the parent compound into less toxic metabolites that can be more easily excreted. Based on current research, esterases and flavin-dependent monooxygenases (FMOs) play a pivotal role in this process in some resistant insect populations.[2]

Metaflumizone_Metabolism cluster_Resistant Resistant Strain cluster_Susceptible Susceptible Strain Metaflumizone_R This compound Esterases Elevated Esterases Metaflumizone_R->Esterases Hydrolysis FMOs Elevated FMOs Metaflumizone_R->FMOs Oxidation Metaflumizone_S This compound Metabolites_R Less Toxic Metabolites Excretion_R Excretion Metabolites_R->Excretion_R Esterases->Metabolites_R FMOs->Metabolites_R TargetSite Sodium Channel Metaflumizone_S->TargetSite Binding Paralysis Paralysis & Death TargetSite->Paralysis

Caption: Metabolic fate of this compound in resistant vs. susceptible insects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative metabolism studies of this compound.

1. Insect Strains and Rearing

  • Susceptible Strain: A laboratory strain with no prior exposure to insecticides is maintained as a baseline for comparison.

  • Resistant Strains: Field populations exhibiting high levels of resistance to this compound are collected and reared in the laboratory. Resistance levels are periodically confirmed through bioassays.

  • Rearing Conditions: Insects are typically reared on an artificial diet at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 h light:dark).

2. Bioassays

  • Objective: To determine the toxicity of this compound and calculate the median lethal concentration (LC50).

  • Methodology:

    • A series of dilutions of this compound are prepared.

    • The insecticide dilutions are incorporated into the artificial diet or applied to leaf discs.

    • Third-instar larvae of both susceptible and resistant strains are placed on the treated diet/leaf discs.

    • Mortality is assessed after a specific period (e.g., 72 hours).

    • The LC50 values are calculated using probit analysis.

    • The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

3. Synergism Assays

  • Objective: To investigate the involvement of major detoxification enzyme systems (P450s, esterases, GSTs, FMOs) in this compound resistance.

  • Methodology:

    • Larvae of the resistant strain are pre-treated with a sub-lethal dose of a specific metabolic inhibitor (e.g., PBO for P450s, DEF for esterases, DEM for GSTs, methimazole for FMOs) for a set duration (e.g., 2-4 hours).

    • Following pre-treatment, the larvae are exposed to various concentrations of this compound as described in the bioassay protocol.

    • The LC50 of this compound in the presence of the synergist is calculated.

    • The synergism ratio (SR) is calculated by dividing the LC50 of this compound alone by the LC50 of this compound with the synergist. An SR value significantly greater than 1 indicates the involvement of the targeted enzyme family in resistance.

4. Enzyme Activity Assays

  • Objective: To quantitatively compare the activity of detoxification enzymes between susceptible and resistant strains.

  • Sample Preparation:

    • Midguts or whole bodies of larvae are dissected and homogenized in a suitable buffer (e.g., phosphate buffer) on ice.

    • The homogenate is centrifuged at high speed (e.g., 10,000 g for 15 minutes at 4°C) to obtain the supernatant, which is used as the enzyme source.

    • Protein concentration in the supernatant is determined using a standard method (e.g., Bradford assay).

  • Esterase Activity Assay:

    • Substrate: α-naphthyl acetate (α-NA) or p-nitrophenyl acetate (p-NPA).

    • Procedure: The enzyme solution is incubated with the substrate. The rate of formation of the product (α-naphthol or p-nitrophenol) is measured spectrophotometrically.

  • Flavin-dependent Monooxygenase (FMO) Activity Assay:

    • Substrate: Methimazole or other suitable FMO-specific substrates.

    • Procedure: The assay measures the NADPH-dependent oxidation of the substrate by monitoring the change in absorbance at a specific wavelength.

  • Cytochrome P450 (P450) O-deethylase Activity Assay:

    • Substrate: 7-ethoxycoumarin.

    • Procedure: The rate of formation of the fluorescent product, 7-hydroxycoumarin, is measured using a fluorometer.

  • Glutathione S-Transferase (GST) Activity Assay:

    • Substrate: 1-chloro-2,4-dinitrobenzene (CDNB).

    • Procedure: The assay measures the rate of conjugation of CDNB with reduced glutathione (GSH) by monitoring the increase in absorbance at a specific wavelength.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the metabolic mechanisms of this compound resistance.

Experimental_Workflow cluster_Strains Insect Strains cluster_Assays Comparative Assays cluster_Analysis Data Analysis & Conclusion Susceptible Susceptible Strain Bioassay Bioassays (LC50) Susceptible->Bioassay Enzyme Enzyme Activity Assays Susceptible->Enzyme Resistant Resistant Strain Resistant->Bioassay Synergism Synergism Assays Resistant->Synergism Resistant->Enzyme Data Quantitative Data Analysis Bioassay->Data Synergism->Data Enzyme->Data Mechanism Identification of Resistance Mechanism Data->Mechanism

Caption: General workflow for resistance mechanism studies.

Conclusion

The comparative analysis of this compound metabolism in susceptible and resistant insect strains reveals that enhanced detoxification, primarily mediated by esterases and FMOs, is a significant mechanism of resistance in some pest populations.[2] In contrast, cytochrome P450s and glutathione S-transferases do not appear to play a major role in the observed resistance in S. exigua.[2] These findings underscore the importance of monitoring resistance and employing integrated pest management strategies that include the rotation of insecticides with different modes of action to mitigate the evolution of metabolic resistance. Further research into the specific enzymes and genes involved will be critical for the development of molecular diagnostic tools and novel insecticides that can overcome these resistance mechanisms.

References

A Comparative Analysis of the Insecticidal Spectrum of Metaflumizone and Novel Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal spectrum and mode of action of metaflumizone against a selection of novel insecticides: broflanilide, chlorantraniliprole, cyantraniliprole, and tolfenpyrad. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating these compounds for pest management strategies and new product development.

Overview of Insecticides

This compound is a broad-spectrum semicarbazone insecticide that offers a unique mode of action by blocking sodium channels in the nervous system of insects, leading to paralysis.[1][2][3][4] Novel insecticides, such as broflanilide, chlorantraniliprole, cyantraniliprole, and tolfenpyrad, have emerged with distinct target sites and broad-spectrum efficacy, providing new tools for insecticide resistance management.[5][6][7][8]

InsecticideChemical ClassIRAC MoA GroupMode of Action
This compound Semicarbazone22BVoltage-dependent sodium channel blocker[1][9][10]
Broflanilide Meta-diamide30GABA-gated chloride channel allosteric modulator[6][11][12]
Chlorantraniliprole Anthranilic diamide28Ryanodine receptor modulator[8][13][14]
Cyantraniliprole Anthranilic diamide28Ryanodine receptor modulator[8][15]
Tolfenpyrad Pyrazole21AMitochondrial electron transport inhibitor (Complex I)[16][17][18]

Comparative Insecticidal Spectrum: Quantitative Data

The following tables summarize the lethal concentration (LC50) or lethal dose (LD50) values of this compound and the selected novel insecticides against key insect pests from the orders Lepidoptera, Coleoptera, and Hemiptera. It is important to note that direct comparisons of LC50/LD50 values across different studies can be influenced by variations in experimental protocols, insect strains, and environmental conditions.

Lepidoptera
Pest SpeciesInsecticideLC50 / LD50UnitBioassay MethodReference
Spodoptera frugiperda (Fall Armyworm)This compound ---[7]
Broflanilide 0.041 (LD50)µg/gDiet Incorporation[19]
Chlorantraniliprole 0.085 (LD50)µg/gDiet Incorporation[19]
Cyantraniliprole ---
Tolfenpyrad ---
Spodoptera litura (Tobacco Cutworm)This compound 3.61mg/LLeaf Dip[14]
Broflanilide 0.08mg/LLeaf Dip[14]
Chlorantraniliprole 2.21mg/LLeaf Dip[14]
Cyantraniliprole 1.32mg/LLeaf Dip[14]
Tolfenpyrad ---
Agrotis ipsilon (Black Cutworm)This compound ---
Broflanilide ---
Chlorantraniliprole ---
Cyantraniliprole 0.33mg/LLeaf Dip[20]
Tolfenpyrad ---
Coleoptera
Pest SpeciesInsecticideLC50UnitBioassay MethodReference
Leptinotarsa decemlineata (Colorado Potato Beetle)This compound ---
Broflanilide ---
Chlorantraniliprole 0.04mg/L-[5]
Cyantraniliprole ---
Tolfenpyrad ---
Hemiptera
Pest SpeciesInsecticideLC50UnitBioassay MethodReference
Aphis gossypii (Cotton Aphid)This compound ---
Broflanilide ---
Chlorantraniliprole ---
Cyantraniliprole LC10, LC30, LC50, and LC70 tested--[15]
Tolfenpyrad ---
Bemisia tabaci (Whitefly)This compound ---
Broflanilide ---
Chlorantraniliprole ---
Cyantraniliprole Highly susceptible--[21]
Tolfenpyrad ---

Experimental Protocols

Standardized bioassays are crucial for the accurate evaluation of insecticide efficacy. The following are detailed methodologies for common experimental procedures used to generate the data presented above.

Leaf-Dip Bioassay

This method is commonly used for assessing the toxicity of insecticides to foliage-feeding insects.

  • Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared by diluting with distilled water or a suitable solvent. A control solution (e.g., distilled water with a surfactant) is also prepared.

  • Leaf Preparation: Uniform-sized leaf discs are excised from untreated host plants.

  • Dipping: Each leaf disc is immersed in a specific insecticide concentration for a set duration (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage.

  • Drying: The treated leaf discs are air-dried under a fume hood.

  • Insect Exposure: The dried leaf discs are placed in individual Petri dishes or multi-well plates lined with moistened filter paper. A known number of test insects (e.g., 10-20 larvae) are introduced into each container.

  • Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and subjected to probit analysis to determine the LC50 value.

Diet-Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet and is often used for chewing insects.

  • Insecticide-Diet Preparation: The test insecticide is incorporated into the artificial diet at various concentrations. The insecticide, dissolved in a small amount of a suitable solvent, is thoroughly mixed with the diet before it solidifies. A control diet without the insecticide is also prepared.

  • Dispensing Diet: A specific volume of the insecticide-laced or control diet is dispensed into each well of a multi-well bioassay tray or individual rearing containers.

  • Insect Infestation: One neonate larva or an early instar larva is placed in each well.

  • Incubation: The trays are sealed and incubated under controlled environmental conditions.

  • Assessment: Mortality, larval weight, or other developmental parameters are assessed after a specific period (e.g., 7 days).

  • Data Analysis: Probit analysis is used to calculate the LC50 or effective concentration (EC50) based on the recorded mortality or growth inhibition.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide by applying a precise dose directly to the insect's body.[1][2]

  • Preparation of Dosing Solutions: Serial dilutions of the technical-grade insecticide are prepared in a volatile solvent like acetone.

  • Insect Immobilization: Test insects are briefly anesthetized using carbon dioxide or by chilling to facilitate handling.

  • Application: A micro-applicator is used to deliver a precise droplet (e.g., 0.1-1.0 µL) of the insecticide solution to a specific location on the insect's body, typically the dorsal thorax. Control insects are treated with the solvent only.

  • Holding: The treated insects are transferred to clean containers with access to food and water and held under controlled conditions.

  • Mortality Assessment: Mortality is recorded at predetermined intervals.

  • Data Analysis: The results are expressed as the lethal dose (LD50), typically in micrograms of insecticide per gram of insect body weight, and calculated using probit analysis.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the modes of action of this compound and the novel insecticides at their respective target sites.

Metaflumizone_MoA cluster_neuron Neuron Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Influx Na_Channel->Na_ion_in Paralysis Flaccid Paralysis Na_Channel->Paralysis Action_Potential Action Potential Propagation Na_ion_in->Action_Potential Na_ion_out Na+ Na_ion_out->Na_Channel Normal State Action_Potential->Paralysis This compound This compound This compound->Na_Channel Blocks channel in slow-inactivated state Broflanilide_MoA cluster_synapse Synapse GABA_Receptor GABA-gated Chloride Channel Cl_ion_in Cl- Influx GABA_Receptor->Cl_ion_in Excitation Hyperexcitation & Convulsions GABA_Receptor->Excitation Hyperpolarization Hyperpolarization (Inhibition) Cl_ion_in->Hyperpolarization Cl_ion_out Cl- Cl_ion_out->GABA_Receptor GABA binds Hyperpolarization->Excitation Broflanilide Broflanilide Broflanilide->GABA_Receptor Allosteric Modulator (Antagonist) Diamide_MoA cluster_muscle Muscle Cell RyR Ryanodine Receptor (Ca2+ Channel) Ca_release Uncontrolled Ca2+ Release RyR->Ca_release SR Sarcoplasmic Reticulum (Ca2+ store) SR->RyR Stored Ca2+ Contraction Muscle Contraction & Paralysis Ca_release->Contraction Diamides Chlorantraniliprole Cyantraniliprole Diamides->RyR Activates Receptor Tolfenpyrad_MoA cluster_mitochondrion Mitochondrion Complex_I Complex I (NADH Dehydrogenase) ETC Electron Transport Chain Complex_I->ETC ATP_prod ATP Production ETC->ATP_prod Energy_depletion Energy Depletion & Cell Death ATP_prod->Energy_depletion Tolfenpyrad Tolfenpyrad Tolfenpyrad->Complex_I Inhibits Insecticide_Workflow Start Hypothesis: New compound has insecticidal activity Range_Finding Range-Finding Assays (Dose determination) Start->Range_Finding Definitive_Bioassays Definitive Bioassays (e.g., Leaf Dip, Diet Incorporation, Topical Application) Range_Finding->Definitive_Bioassays Data_Collection Data Collection (Mortality, Sub-lethal effects) Definitive_Bioassays->Data_Collection Data_Analysis Data Analysis (Probit Analysis, ANOVA) Data_Collection->Data_Analysis LC50_LD50 Determine LC50/LD50 & Confidence Intervals Data_Analysis->LC50_LD50 Spectrum_Testing Spectrum of Activity Testing (Multiple pest species) LC50_LD50->Spectrum_Testing Resistance_Studies Cross-Resistance Studies Spectrum_Testing->Resistance_Studies Field_Trials Small-Scale Field Trials Resistance_Studies->Field_Trials Conclusion Efficacy Evaluation & Recommendations Field_Trials->Conclusion

References

Unveiling the Molecular Grip: Metaflumizone's Binding Site on the Insect Sodium Channel

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Metaflumizone, a semicarbazone insecticide, effectively controls a broad spectrum of insect pests by targeting their voltage-gated sodium channels (VGSCs). Its unique mode of action, which involves state-dependent channel blockage, has garnered significant interest within the scientific community. This guide provides a comprehensive comparison of this compound's binding site and mechanism of action with other sodium channel inhibitors, supported by experimental data and detailed protocols to aid researchers in the field of insecticide development and neurotoxicology.

At the Heart of the Action: The Slow-Inactivated State

This compound belongs to a class of compounds known as sodium channel blocker insecticides (SCBIs) that selectively bind to and stabilize the slow-inactivated state of the VGSC.[1][2][3][4] This binding prevents the channel from returning to its resting state, thereby blocking the propagation of action potentials and leading to flaccid paralysis and insect death.[3][4] Unlike other insecticides that may target the open or resting states of the channel, this compound's preference for the slow-inactivated state provides a distinct mechanistic profile.[5]

Pinpointing the Binding Pocket: The Local Anesthetic Receptor

Homology modeling and docking studies have further refined our understanding of this interaction, suggesting that SCBIs, including this compound, position themselves within the inner pore.[7][8] It is proposed that these electroneutral molecules may chelate a sodium ion, forming a cationic complex that then obstructs the channel.[8]

Key Amino Acid Residues: The Molecular Determinants of Binding

Site-directed mutagenesis has been instrumental in identifying specific amino acid residues that are critical for this compound binding and efficacy. These studies, primarily conducted using the Xenopus oocyte expression system with rat VGSC (Nav1.4) as a model, have highlighted the importance of residues within the domain IV segment 6 (DIV-S6) of the channel.

Channel/MutationEffect on this compound SensitivityReference
Rat Nav1.4 / F1579AReduced sensitivity[1]
Rat Nav1.4 / Y1586AIncreased sensitivity[1]
Rat Nav1.4 / V787ASignificantly reduced sensitivity
Rat Nav1.4 / V787KCompletely abolished sensitivity

Notably, the F1579 residue is a key component of the LA receptor, and its mutation affects the binding of various SCBIs.[9] The paradoxical increase in sensitivity with the Y1586A mutation suggests a complex interaction that may involve conformational changes in the binding pocket.[1] The V787 residue appears to be uniquely important for this compound binding through hydrophobic interactions, as its mutation has compound-specific effects.[10][9]

In insects, mutations in the VGSC gene have been linked to resistance to this compound. For example, the V1848I mutation in Spodoptera exigua confers high levels of resistance to both this compound and another SCBI, indoxacarb.[11][12][13] Molecular modeling suggests that this resistance may arise from steric hindrance, where the larger isoleucine side chain impedes this compound binding.

A Distinct Profile: Comparison with Other Sodium Channel Inhibitors

While sharing a common target, this compound exhibits a distinct interaction with the sodium channel compared to other SCBIs and classes of insecticides.

Insecticide ClassPrimary Target StateBinding SiteMechanism
This compound (SCBI) Slow-inactivatedLocal Anesthetic Receptor SiteBlocks channel by stabilizing the slow-inactivated state
Indoxacarb (SCBI) Slow-inactivatedLocal Anesthetic Receptor SiteBlocks channel by stabilizing the slow-inactivated state
Pyrethroids (e.g., Permethrin) OpenMultiple sites, including S4-S5 linker and S6 segmentsModify channel gating, leading to prolonged opening
DDT OpenSimilar to pyrethroidsProlongs the open state of the channel

A key differentiator for this compound is its apparent interaction with the resting state of the sodium channel, an effect not observed with other SCBIs like indoxacarb.[1][6] This interaction leads to a depolarizing shift in the voltage dependence of activation.[6]

Experimental Corner: Protocols for Elucidating Binding Sites

The following are simplified protocols for key experiments used to characterize the this compound binding site.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the gold standard for studying the function of ion channels in a controlled environment.

Experimental Workflow:

TEVC_Workflow cluster_Oocyte_Prep Oocyte Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Inject Inject cRNA encoding the sodium channel Harvest->Inject Incubate Incubate for 2-5 days to allow channel expression Inject->Incubate Mount Mount oocyte in recording chamber Incubate->Mount Impale Impale with two microelectrodes (voltage and current) Perfuse Perfuse with control and this compound-containing solutions Record Record sodium currents in response to voltage protocols Measure Measure current amplitude, activation, and inactivation kinetics Record->Measure Compare Compare parameters before and after drug application Determine Determine IC50 values and state-dependence of block

Figure 1. Workflow for Two-Electrode Voltage-Clamp experiments.

Site-Directed Mutagenesis

This technique allows researchers to alter specific amino acids in the channel protein to assess their importance in drug binding.

Experimental Workflow:

Mutagenesis_Workflow cluster_Plasmid Plasmid Manipulation cluster_Verification Verification and Expression Design Design primers with the desired mutation PCR Perform PCR using a plasmid containing the wild-type channel cDNA as a template Digest Digest the parental, non-mutated DNA template Transform Transform the mutated plasmid into E. coli for amplification Isolate Isolate the amplified plasmid DNA Transform->Isolate Sequence Sequence the plasmid to confirm the mutation Linearize Linearize the plasmid and synthesize cRNA Express Express the mutated channel in Xenopus oocytes for functional analysis

References

Metaflumizone's Efficacy Against Insecticide-Resistant Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metaflumizone, a semicarbazone insecticide, offers a distinct mode of action by blocking voltage-dependent sodium channels in insect nervous systems, leading to flaccid paralysis and death.[1][2][3] This mechanism, classified under Group 22B by the Insecticide Resistance Action Committee (IRAC), has positioned this compound as a potential tool in managing insect populations resistant to other insecticide classes.[2][4] However, the emergence of resistance to this compound itself and instances of cross-resistance with other sodium channel blockers, notably indoxacarb, necessitate a thorough evaluation of its performance. This guide provides a comparative analysis of this compound's efficacy against insect populations with known resistance mechanisms, supported by experimental data and detailed protocols.

Performance Against Resistant Diamondback Moth (Plutella xylostella)

The diamondback moth is a notorious pest of cruciferous crops known for its rapid development of resistance to numerous insecticides.[1][5] Studies have revealed varying levels of resistance to this compound in field populations of P. xylostella, often linked to prior exposure and resistance to indoxacarb, which shares a similar mode of action.[1][6]

A laboratory-selected strain of P. xylostella (metaflu-SEL) exhibited a high level of resistance to this compound. However, this resistance was found to be unstable, significantly declining after 12 generations without exposure to the insecticide.[1] The metaflu-SEL strain showed moderate cross-resistance to indoxacarb but very low cross-resistance to other insecticides such as spinosad, abamectin, and chlorantraniliprole, suggesting that the resistance mechanism is relatively specific.[1][5]

Biochemical analysis of the metaflu-SEL strain indicated that detoxification enzymes like cytochrome P450-dependent monooxygenase, carboxylesterase, and glutathione S-transferase may not be the primary mechanisms of resistance.[1] Instead, target-site mutations in the sodium channel gene are implicated as a key resistance mechanism. Two novel mutations, F1845Y and V1848I, have been identified in indoxacarb- and this compound-resistant P. xylostella populations.[6][7] The frequencies of these mutations showed a significant correlation with the resistance levels to both insecticides.[7]

Table 1: Cross-Resistance Spectrum of a this compound-Resistant Plutella xylostella Strain (metaflu-SEL)

InsecticideClassResistance Ratio (RR)
This compoundSemicarbazone1087.85
IndoxacarbOxadiazine11.63
SpinosadSpinosyn1.75
SpinetoramSpinosyn3.52
AbamectinAvermectin2.81
Beta-cypermethrinPyrethroid0.71
ChlorantraniliproleDiamide2.16
ChlorfenapyrPyrrole0.49

Source: Adapted from biochemical mechanisms, cross-resistance and stability of resistance to this compound in Plutella xylostella.[1]

Performance Against Resistant Beet Armyworm (Spodoptera exigua)

Field populations of the beet armyworm, Spodoptera exigua, have also developed high levels of resistance to this compound.[8] Laboratory selection of an S. exigua population over 12 generations resulted in a 3.4-fold increase in resistance to this compound.[9] Interestingly, this selection did not lead to cross-resistance to indoxacarb, chlorantraniliprole, spinosad, methomyl, or endosulfan.[8][9] This suggests that the resistance mechanisms in this S. exigua population may differ from those observed in P. xylostella. However, the study did find evidence of potential cross-resistance between this compound and emamectin benzoate, chlorfluazuron, and tebufenozide.[8][9]

Performance Against Other Resistant Insect Populations

This compound has demonstrated efficacy against various urban pests, and importantly, no known cross-resistance has been reported in insect strains resistant to carbamates, organophosphates, pyrethroids, or benzoylureas.[10]

In the case of the German cockroach (Blattella germanica), a pest known for its resistance to a wide array of insecticides, studies have shown that field-collected populations exhibit resistance to multiple gel baits containing active ingredients like fipronil, clothianidin, and indoxacarb.[11][12] While direct comparative data for this compound against these specific resistant cockroach strains is limited in the provided search results, the unique mode of action of this compound suggests it could be a valuable rotational tool. Research on fipronil resistance in German cockroaches has identified target-site mutations (A302S in the Rdl gene) and enhanced detoxification as resistance mechanisms.[13] Given that this compound does not target the GABA receptor, it would not be affected by this specific Rdl mutation.

Experimental Protocols

Leaf-Dip Bioassay for Plutella xylostella

A common method to assess insecticide efficacy against leaf-eating insects is the leaf-dip bioassay.

  • Insect Rearing: P. xylostella larvae are reared on cabbage leaves in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Insecticide Solutions: Serial dilutions of the technical-grade insecticide are prepared in a solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., Triton X-100).

  • Leaf Treatment: Cabbage leaf discs are dipped into the insecticide solutions for a specified time (e.g., 10 seconds) and allowed to air dry. Control discs are dipped in the solvent-water solution only.

  • Exposure: Third-instar larvae are placed on the treated leaf discs in petri dishes.

  • Mortality Assessment: Mortality is recorded after a specific period (e.g., 48 or 72 hours). Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: The concentration-mortality data is subjected to probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and resistance ratios (LC50 of the resistant strain / LC50 of the susceptible strain).

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis InsectRearing Insect Rearing (e.g., P. xylostella on cabbage) LarvalExposure Larval Exposure (3rd instar larvae on treated leaves) InsectRearing->LarvalExposure InsecticidePrep Insecticide Solution Preparation (Serial Dilutions) LeafDip Leaf-Dip Assay (Cabbage discs dipped in solution) InsecticidePrep->LeafDip LeafDip->LarvalExposure MortalityAssessment Mortality Assessment (After 48-72 hours) LarvalExposure->MortalityAssessment ProbitAnalysis Probit Analysis (LC50 and Resistance Ratio Calculation) MortalityAssessment->ProbitAnalysis

Caption: Generalized workflow for a leaf-dip bioassay.

Signaling Pathway of this compound

This compound's mode of action is the blockage of voltage-dependent sodium channels in the insect's nervous system. This disruption prevents the normal flow of sodium ions, which is essential for the propagation of nerve impulses. The result is a state of "flaccid paralysis," where the insect is unable to move or feed, ultimately leading to death.

metaflumizone_pathway This compound This compound SodiumChannel Voltage-Dependent Sodium Channel Pore This compound->SodiumChannel:p1 Binds to and blocks NerveImpulse Nerve Impulse Propagation SodiumChannel->NerveImpulse Disrupts Na+ influx Paralysis Flaccid Paralysis NerveImpulse->Paralysis Leads to Death Insect Death Paralysis->Death Results in

Caption: this compound's mode of action on insect sodium channels.

Conclusion

This compound remains a valuable insecticide for managing certain insect pests, particularly due to its unique mode of action that shows no cross-resistance with several older insecticide classes.[10] However, the development of resistance in key lepidopteran pests like P. xylostella and S. exigua, often through target-site mutations, underscores the importance of resistance management strategies.[1][6][8] The potential for cross-resistance with indoxacarb is a significant consideration in regions where both insecticides are used.[1][6] Future research should focus on further elucidating the specific resistance mechanisms in different insect populations to develop more effective and sustainable integrated pest management programs that incorporate this compound as part of a rotational strategy.

References

Safety Operating Guide

Safe Disposal of Metaflumizone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of metaflumizone, a semicarbazone insecticide, is critical for ensuring laboratory safety and environmental protection. As a substance classified as an environmentally hazardous material, adherence to strict disposal protocols is mandatory.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in accordance with regulatory guidelines.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Safety glasses with side shields or goggles.[4]

  • Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or impervious clothing.[1][4]

  • Respiratory Protection: Use in a well-ventilated area.[4][5] For operations that may generate dust, appropriate respiratory protection should be used.

  • General Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]

Core Disposal Principle: Environmental Hazard

This compound is categorized as very toxic to aquatic life with long-lasting effects.[2] It is persistent in soil and water-sediment systems and has a high potential for bioaccumulation.[7][8] Therefore, the cardinal rule of its disposal is: Do not release into the environment. [1][2][3][4] This includes preventing entry into drains, soil, or surface waters.[1][3][5] All disposal actions must comply with applicable local, regional, and national regulations.[1][2][5]

Step-by-Step Disposal Procedures

The appropriate disposal method depends on the form of the this compound waste.

Solid this compound Waste

(e.g., pure compound, contaminated lab supplies, spill cleanup materials)

  • Containment:

    • Carefully collect the solid waste, taking measures to avoid creating dust.[1]

    • Use mechanical means (e.g., a dedicated scoop or spatula) to pick up the material.[1]

    • Place the waste into a suitable, clearly labeled, and sealable container designated for hazardous chemical waste.[1][4]

  • Storage:

    • Store the sealed container in a cool, dry, and well-ventilated designated storage area, away from incompatible materials.[1][5]

  • Disposal:

    • Arrange for pickup and disposal by a licensed professional hazardous waste disposal company.[2] Do not mix with household garbage.[9]

Liquid this compound Waste

(e.g., solutions, rinse water from cleaning)

  • Containment:

    • Prevent further leakage or spillage if it is safe to do so.[1] Do not pour down the drain.[10]

    • Absorb the liquid waste with a non-combustible, inert absorbent material such as sand, diatomite, or a universal binder.[3][5]

  • Collection & Storage:

    • Once absorbed, treat the material as solid waste. Sweep or shovel it into a suitable, labeled, and sealed container for hazardous waste.[4]

    • Store the container in a secure, designated area pending disposal.[1][5]

  • Disposal:

    • Dispose of the container and its contents through an approved waste disposal facility or a licensed hazardous waste contractor.[2][6]

Contaminated Containers and Packaging
  • Decontamination:

    • Empty containers may retain product residue and must be handled as hazardous waste.[2]

    • Whenever possible, triple-rinse the empty container. The "triple rinse" procedure involves filling the container about one-quarter full with a suitable solvent (e.g., water), closing it tightly, and shaking.[11]

    • The resulting rinsate is also hazardous and should be collected and disposed of as liquid this compound waste.[11] Repeat this process two more times.

  • Disposal:

    • After triple-rinsing, puncture the container to prevent reuse.[6][11]

    • Dispose of the empty, decontaminated container in accordance with local regulations, which may include recycling through an approved program or disposal in a sanitary landfill.[2][6] Do not reuse the container for any other purpose.[1][11]

Quantitative Data and Classifications

For logistical and shipping purposes, this compound is classified as a hazardous material. The following table summarizes its key transport and environmental data.

ParameterValueSource(s)
UN Number UN3077 (Solid), UN3082 (Liquid)[1][3][5]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (this compound) or Environmentally hazardous substance, liquid, n.o.s. (contains this compound)[1][3][5]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[1][3][5]
Packing Group III (Minor danger)[1][3][5][7]
Marine Pollutant Yes[1][3]
Environmental Fate Persistent in soil and water; High potential for bioaccumulation.[7][8]
Soil Half-Life (t½) 4.0 - 4.8 days (in one cited study)[12]

Experimental Protocols for Disposal

Disposal procedures for this compound are not determined by experimental protocols but are mandated by regulatory safety guidelines. The primary sources for these procedures are the Safety Data Sheets (SDS) provided by the manufacturer, which synthesize safety and environmental data to comply with regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][5] Researchers must always consult the most current SDS for the specific this compound product in use and adhere to the disposal instructions therein.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Metaflumizone_Disposal_Workflow cluster_paths start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container collect_solid 1. Collect in Labeled, Sealed Container solid_waste->collect_solid absorb_liquid 1. Absorb with Inert Material (e.g., Sand, Diatomite) liquid_waste->absorb_liquid rinse_container 1. Triple Rinse Container (Collect Rinsate as Liquid Waste) container_waste->rinse_container store_waste Store Securely in Designated Area collect_solid->store_waste collect_liquid 2. Collect into Labeled, Sealed Container absorb_liquid->collect_liquid collect_liquid->store_waste puncture_container 2. Puncture Container to Prevent Reuse rinse_container->puncture_container dispose_container Dispose or Recycle per Local Regulations puncture_container->dispose_container dispose_hazardous Dispose via Licensed Hazardous Waste Facility store_waste->dispose_hazardous final_rule Compliance with all Local, Regional, and National Regulations is Mandatory dispose_hazardous->final_rule dispose_container->final_rule

Caption: Workflow for the safe handling and disposal of different forms of this compound waste.

References

Personal protective equipment for handling Metaflumizone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the proper handling and disposal of Metaflumizone. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product in use, as formulations may vary.

Operation Required Personal Protective Equipment
Weighing and preparing solutions - Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. - Lab Coat: A standard lab coat should be worn.
Handling of solutions - Gloves: Chemical-resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A standard lab coat should be worn.
Application (e.g., spraying) - Gloves: Chemical-resistant gloves. - Eye Protection: Chemical splash goggles or a face shield. - Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially in poorly ventilated areas. - Protective Clothing: A chemical-resistant apron or coveralls should be worn over a long-sleeved shirt and long pants.
Spill Cleanup - Gloves: Chemical-resistant gloves. - Eye Protection: Chemical splash goggles or a face shield. - Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. - Protective Clothing: Chemical-resistant coveralls and boots.

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from heat and direct sunlight.[4]

  • Store locked up.[2]

  • Segregate from foods and animal feeds.[4]

Emergency Procedures and Disposal

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][2]

Spill Cleanup Protocol:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. For small spills, use an absorbent material like sand or earth. For large spills, dike the area.[4]

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Clean: Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal Plan:

  • Dispose of unwanted this compound and its containers in accordance with local, regional, national, and international regulations.[2][5]

  • Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[2][5]

  • Empty containers should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Handling this compound task_type What is the handling task? start->task_type weighing Weighing/Prepping Solids task_type->weighing Weighing solution Handling Solutions task_type->solution Solution Handling application Application (e.g., Spraying) task_type->application Application spill Spill Cleanup task_type->spill Spill ppe_weighing Required PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat - Respirator (if dust) weighing->ppe_weighing ppe_solution Required PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat solution->ppe_solution ppe_application Required PPE: - Chemical-resistant gloves - Goggles/Face shield - Respirator - Chemical-resistant apron/coveralls application->ppe_application ppe_spill Required PPE: - Chemical-resistant gloves - Goggles/Face shield - Respirator - Chemical-resistant coveralls & boots spill->ppe_spill end Proceed with Task Safely ppe_weighing->end ppe_solution->end ppe_application->end ppe_spill->end

Caption: PPE selection workflow for this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.